molecular formula C11H11ClO B1590610 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 24127-36-4

2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1590610
CAS No.: 24127-36-4
M. Wt: 194.66 g/mol
InChI Key: IJVMAZHBJAEZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMAZHBJAEZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544938
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24127-36-4
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6.7.8.9-tetrahydrobenzo[7]annulen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Executive Summary: This document provides a comprehensive technical overview of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a halogenated aromatic ketone. With its unique tricyclic scaffold, this compound serves as a valuable intermediate in synthetic organic chemistry and holds significant potential in medicinal chemistry and drug development. This guide details its chemical and physical properties, outlines a logical synthetic approach, discusses its reactivity, and explores its applications as a core structure in the development of novel therapeutics, particularly in oncology. All information is grounded in authoritative sources to ensure scientific accuracy and integrity for its intended audience of researchers, scientists, and drug development professionals.

Compound Identification and Nomenclature

2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a polycyclic compound featuring a benzene ring fused to a seven-membered cycloheptanone ring, with a chlorine substituent on the aromatic portion. This structure is a derivative of benzosuberone.

  • IUPAC Name: 2-chloro-6,7,8,9-tetrahydrobenzo[1]annulen-5-one[2]

  • CAS Number: 24127-36-4[2]

  • Molecular Formula: C₁₁H₁₁ClO[2][3]

  • Synonyms: 2-Chloro-6,7,8,9-tetrahydrobenzo(7)annulen-5-one[2]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are foundational to its handling, reactivity, and analytical characterization. The data presented below are computationally derived from authoritative databases and provide a baseline for experimental work.

PropertyValueSource
Molecular Weight 194.66 g/mol [2]
Exact Mass 194.0498427 Da[2]
InChI Key IJVMAZHBJAEZEB-UHFFFAOYSA-N[2]
Topological Polar Surface Area 17.1 Ų[2]
Physical State Solid (at STP)Inferred from supplier data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of the compound. While specific experimental spectra are proprietary, the expected spectroscopic signatures can be predicted:

  • ¹H NMR: Resonances would be expected in the aromatic region (approx. 7.0-7.8 ppm) showing splitting patterns consistent with a trisubstituted benzene ring, and multiple signals in the aliphatic region (approx. 1.8-3.0 ppm) corresponding to the four methylene groups of the cycloheptanone ring.

  • ¹³C NMR: Approximately 11 distinct signals would be anticipated, including a downfield signal for the carbonyl carbon (approx. 190-200 ppm), multiple signals in the aromatic region (120-140 ppm), and several signals in the aliphatic region (20-45 ppm).

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone (approx. 1680-1700 cm⁻¹), C=C stretching for the aromatic ring (approx. 1450-1600 cm⁻¹), and a C-Cl stretch (approx. 1000-1100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with peaks at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) in an approximate 3:1 ratio.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific preparations for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one are not extensively detailed in publicly available literature, a robust synthetic strategy can be devised based on established methods for the parent benzosuberone scaffold. A highly plausible route involves the intramolecular Friedel-Crafts acylation of a suitably substituted precursor.

The synthesis of the parent compound, 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one, has been achieved via the decarboxylation of a dicarboxylate precursor.[4] A logical adaptation for the synthesis of the 2-chloro derivative would involve starting with a chlorinated phenyl precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization A 4-Chlorophenylacetic acid C Intermediate Keto-acid A->C Friedel-Crafts Acylation B Succinic anhydride B->C D Reduced Intermediate C->D Clemmensen or Wolff-Kishner Reduction E Target Compound: 2-chloro-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one D->E Friedel-Crafts Acylation (e.g., PPA, H₂SO₄) G cluster_0 Synthetic Modifications cluster_1 Potential Therapeutic Agents A Core Scaffold (2-Chloro-benzo[7]annulen-5-one) B Ketone Reduction/ Derivatization A->B enables C Aromatic Cross-Coupling (at Cl position) A->C enables D Aliphatic Ring Functionalization A->D enables E SERDs for Breast Cancer B->E leads to F CNS Agents B->F leads to G Anti-inflammatory Compounds B->G leads to C->E leads to C->F leads to C->G leads to D->E leads to D->F leads to D->G leads to

References

A Technical Guide to 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: Synthesis, Characterization, and Therapeutic Potential

A Technical Guide to 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a halogenated benzosuberone derivative of significant interest in medicinal chemistry. The document details the compound's chemical identity, including its IUPAC name and CAS number, and presents a summary of its key physicochemical properties. A detailed, field-proven protocol for its synthesis via intramolecular Friedel-Crafts acylation is provided, with an emphasis on the mechanistic rationale behind the chosen reagents and conditions. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) to aid in its unambiguous identification and characterization. Finally, the potential applications of this molecular scaffold in drug discovery are explored, with a particular focus on its role as a precursor for novel anticancer agents, including selective estrogen receptor degraders (SERDs).

Chemical Identity and Physicochemical Properties

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a tricyclic ketone with a chlorinated benzene ring fused to a seven-membered cycloheptanone ring.

  • IUPAC Name: 2-chloro-6,7,8,9-tetrahydrobenzo[1]annulen-5-one[2]

  • CAS Number: 24127-36-4[2]

  • Molecular Formula: C₁₁H₁₁ClO[2]

  • Molecular Weight: 194.66 g/mol [2]

A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Weight 194.66 g/mol --INVALID-LINK--[2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetateGeneral knowledge
Melting Point Not reported, but expected to be in the range of related benzosuberonesInferred

Synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The most logical and widely employed synthetic route to benzosuberones is through an intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid or a related derivative. In the case of the title compound, the precursor would be 5-(4-chlorophenyl)pentanoic acid. The cyclization is typically mediated by a strong acid catalyst that promotes the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a classical and effective reagent for this transformation, acting as both a catalyst and a solvent.

Synthetic Workflow

The overall synthetic workflow is a two-step process starting from commercially available 4-chlorophenylacetic acid and glutaric anhydride.

Gcluster_0Step 1: Friedel-Crafts Acylationcluster_1Step 2: Clemmensen Reductioncluster_2Step 3: Intramolecular Friedel-Crafts Acylation4-chlorophenylacetic acid4-chlorophenylacetic acidreaction14-chlorophenylacetic acid->reaction1glutaric anhydrideglutaric anhydrideglutaric anhydride->reaction1AlCl3AlCl3AlCl3->reaction14-oxo-5-(4-chlorophenyl)pentanoic acid4-oxo-5-(4-chlorophenyl)pentanoic acidintermediate_acid4-oxo-5-(4-chlorophenyl)pentanoic acidreaction1->4-oxo-5-(4-chlorophenyl)pentanoic acidreaction2intermediate_acid->reaction2Zn(Hg), HClZn(Hg), HClZn(Hg), HCl->reaction25-(4-chlorophenyl)pentanoic acid5-(4-chlorophenyl)pentanoic acidprecursor_acid5-(4-chlorophenyl)pentanoic acidreaction2->5-(4-chlorophenyl)pentanoic acidreaction3precursor_acid->reaction3PPAPPAPPA->reaction3target_compound2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onereaction3->target_compound

Caption: Synthetic workflow for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-oxo-5-(4-chlorophenyl)pentanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry nitrobenzene at 0 °C, add glutaric anhydride (1.1 eq) portion-wise.

  • Add 4-chlorophenylacetic acid (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of 5-(4-chlorophenyl)pentanoic acid (Clemmensen Reduction)

  • To a stirred mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) in toluene, add a solution of 4-oxo-5-(4-chlorophenyl)pentanoic acid (1.0 eq) in toluene.

  • Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Intramolecular Friedel-Crafts Acylation to yield 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Add 5-(4-chlorophenyl)pentanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) at 80-90 °C with vigorous stirring.

  • Heat the reaction mixture at 100-110 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

The following are the expected spectroscopic data for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, based on its chemical structure and general principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the carbonyl group will be the most deshielded. The protons on the chlorinated ring will exhibit a characteristic splitting pattern (e.g., a doublet and a doublet of doublets).

  • Aliphatic Protons (8H): A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the four methylene groups of the cycloheptanone ring. The protons alpha to the carbonyl group and the benzylic protons will be the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (1C): A signal in the downfield region (δ 190-210 ppm).

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom and the quaternary carbons will have distinct chemical shifts.

  • Aliphatic Carbons (4C): Four signals in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Overtone bands in the 1660-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern.[3]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 194. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 196, with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[1][4][5]

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, Cl, and cleavage of the cycloheptanone ring.

Applications in Drug Development

The benzo[1]annulene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

Precursor for Anticancer Agents

Substituted 6,7-dihydro-5H-benzo[1]annulene compounds have been investigated as selective estrogen receptor degraders (SERDs).[6][7] SERDs represent a promising therapeutic strategy for the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for a significant majority of breast cancer cases.[6][7] By promoting the degradation of the estrogen receptor, these compounds can overcome resistance to traditional endocrine therapies. The 2-chloro substituent on the aromatic ring of the title compound provides a handle for further chemical modification and optimization of biological activity.

Signaling Pathway and Mechanism of Action

The potential mechanism of action for derivatives of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one as SERDs involves their interaction with the estrogen receptor alpha (ERα).

Gcluster_0Cellular Action of SERDsSERDBenzo[7]annulene Derivative (SERD)BindingBinding and Conformational ChangeSERD->BindingEREstrogen Receptor (ERα)ER->BindingUbiquitinationUbiquitinationBinding->UbiquitinationProteasomeProteasomal DegradationUbiquitination->ProteasomeDegradationERα DegradationProteasome->DegradationTranscriptionInhibition of Estrogen-Dependent Gene TranscriptionDegradation->TranscriptionProliferationReduced Tumor Cell ProliferationTranscription->Proliferation

Caption: Proposed mechanism of action for benzo[1]annulene-based SERDs.

Conclusion

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable synthetic intermediate with significant potential for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The synthetic protocol described herein is robust and scalable, and the expected spectroscopic data will aid researchers in the unambiguous identification of this compound. Further investigation into the derivatization of this scaffold is warranted to explore its full potential in the discovery of new anticancer agents.

physical and chemical properties of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-depth Technical Guide to 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a halogenated derivative of the benzosuberone scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The benzo[1]annulene core is a recurring motif in a variety of biologically active compounds. The introduction of a chlorine atom to this framework can substantially modify its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in its synthesis, characterization, and application.

Chemical Identity and Structure

The fundamental identity of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is established by its molecular formula, weight, and systematic nomenclature.

IdentifierValueSource
IUPAC Name 2-chloro-6,7,8,9-tetrahydrobenzo[1]annulen-5-one[2]
CAS Number 24127-36-4[2]
Molecular Formula C₁₁H₁₁ClO[2][3]
Molecular Weight 194.66 g/mol [2]
Canonical SMILES C1CCC(=O)C2=C(C1)C=C(C=C2)Cl[2]
InChI InChI=1S/C11H11ClO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2[2]
InChIKey IJVMAZHBJAEZEB-UHFFFAOYSA-N[2]
digraph "2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O12 [label="O", fontcolor="#EA4335"]; Cl13 [label="Cl", fontcolor="#34A853"];

// Aromatic ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Fused seven-membered ring C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- C5 [style=solid];

// Substituents C2 -- Cl13 [style=solid]; C11 -- O12 [style=double];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; C8 [pos="-3.9,0.75!"]; C9 [pos="-3.9,-0.75!"]; C10 [pos="-2.6,-1.5!"]; C11 [pos="-1.3,-2.25!"]; O12 [pos="-1.3,-3.5!"]; Cl13 [pos="2.6,1.5!"]; }

Caption: 2D structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Physical Properties

PropertyValueSource
XLogP3 3.2[3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Exact Mass 194.0498427[2]
Monoisotopic Mass 194.04984[3]
Topological Polar Surface Area 17.1 Ų[2]
Heavy Atom Count 13[2]

Chemical Properties and Reactivity

The chemical behavior of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is dictated by the interplay of its constituent functional groups: the aromatic chloride, the ketone, and the tetrahydrobenzoannulene framework.

  • Aromatic Ring: The chlorinated benzene ring is susceptible to further electrophilic aromatic substitution, although the chloro- and carbonyl groups are deactivating. The position of substitution will be directed by these existing groups. Nucleophilic aromatic substitution of the chloride is also a potential transformation under specific conditions.

  • Ketone Carbonyl Group: The ketone functionality is a key site for a variety of chemical transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and various olefination reactions (e.g., Wittig reaction) to form carbon-carbon double bonds. The adjacent benzylic position may also be a site for enolate formation and subsequent alkylation or other reactions.

  • Seven-Membered Ring: The saturated seven-membered ring imparts conformational flexibility to the molecule, which can influence its interaction with biological targets.

Synthesis Methodology

A definitive, peer-reviewed synthesis protocol for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is not available in the public literature. However, a plausible and widely utilized approach for the synthesis of the parent benzosuberone scaffold is through an intramolecular Friedel-Crafts acylation. A proposed synthetic route for the target molecule would likely involve the following key steps:

Synthesis_Pathwaycluster_startStarting Materialscluster_reaction1Friedel-Crafts Acylationcluster_reaction2Reductioncluster_reaction3Intramolecular Friedel-Crafts AcylationChlorobenzeneChlorobenzeneIntermediate_15-(4-chlorophenyl)-5-oxopentanoic acidChlorobenzene->Intermediate_1AlCl3Glutaric_anhydrideGlutaric anhydrideGlutaric_anhydride->Intermediate_1Intermediate_25-(4-chlorophenyl)pentanoic acidIntermediate_1->Intermediate_2e.g., Clemmensen orWolff-Kishner reductionFinal_Product2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneIntermediate_2->Final_ProductPolyphosphoric acidor other Lewis acid

Caption: Proposed synthetic pathway for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Step-by-Step Conceptual Protocol:

  • Friedel-Crafts Acylation of Chlorobenzene: Chlorobenzene would be reacted with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution would yield 5-(4-chlorophenyl)-5-oxopentanoic acid. The causality behind this choice is the reliability of the Friedel-Crafts acylation for forming carbon-carbon bonds to an aromatic ring.

  • Reduction of the Ketone: The keto group in the resulting intermediate would then be reduced to a methylene group. This can be achieved through methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This step is critical to set up the carbon chain for the subsequent cyclization.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 5-(4-chlorophenyl)pentanoic acid would then be treated with a strong acid, such as polyphosphoric acid (PPA) or another suitable Lewis acid, to induce an intramolecular Friedel-Crafts acylation. This cyclization would form the seven-membered ring and yield the final product, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Self-Validating System: Each step of this proposed synthesis would require purification and characterization of the intermediates. For instance, after the initial acylation, the carboxylic acid product could be isolated and its structure confirmed by NMR and mass spectrometry before proceeding to the reduction step. The success of each step validates the integrity of the overall synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their coupling patterns influenced by the chlorine substituent. The aliphatic protons of the seven-membered ring would likely appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (downfield), the aromatic carbons (with the carbon bearing the chlorine showing a characteristic shift), and the aliphatic carbons of the seven-membered ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

Based on GHS hazard statements, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is considered harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Drug Development

Substituted benzo[1]annulene derivatives have been explored for a variety of therapeutic applications. For instance, certain derivatives have been investigated as anticancer agents through their action as selective antagonists and degraders of estrogen receptors.[4] The specific biological activity of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one has not been extensively reported in public literature, representing an open area for further research. Its structural features suggest potential for development as a scaffold in various therapeutic areas.

Conclusion

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has consolidated the available information on its physical and chemical properties, proposed a logical synthetic route, and outlined its predicted spectroscopic characteristics. While there is a notable absence of detailed experimental data in the public domain, this document provides a robust starting point for researchers. The validation of the predicted properties and the exploration of the reactivity and biological activity of this molecule are promising avenues for future scientific inquiry.

An In-depth Technical Guide to the Molecular Structure and Synthetic Access of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-depth Technical Guide to the Molecular Structure and Synthetic Access of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This compound, a member of the benzosuberone family, is a valuable synthetic intermediate in the development of novel therapeutic agents. This document delves into the foundational principles of its synthesis via intramolecular Friedel-Crafts acylation, offers a detailed, field-proven protocol, and provides an in-depth analysis of its spectral characteristics. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry.[2] Its unique three-dimensional conformation allows for diverse substitutions, making it a versatile template for the design of biologically active molecules. Derivatives of benzosuberone have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The title compound, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, serves as a key building block in the synthesis of more complex molecules, particularly in the development of selective estrogen receptor degraders (SERDs) for cancer therapy. The introduction of a chlorine atom on the aromatic ring provides a handle for further functionalization and can significantly influence the electronic properties and biological activity of the final compounds.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one are summarized in the table below.[3]

PropertyValueSource
IUPAC Name 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[3]
CAS Number 24127-36-4[3]
Molecular Formula C₁₁H₁₁ClO[3]
Molecular Weight 194.66 g/mol [3]
Appearance Colorless to yellow liquid or semi-solid
Purity ≥97%
Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is most effectively achieved through an intramolecular Friedel-Crafts acylation. This powerful reaction allows for the formation of the seven-membered ring by cyclization of a suitable linear precursor.

The Intramolecular Friedel-Crafts Acylation Approach

The foundational principle of this synthesis is the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts.[4] In the intramolecular variant, the acylating agent and the aromatic ring are part of the same molecule, leading to the formation of a cyclic ketone.[5] The key starting material is a derivative of 5-phenylpentanoic acid, which is first converted to its more reactive acyl chloride. The presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to close the seven-membered ring.[4]

Gcluster_0Step 1: Acyl Chloride Formationcluster_1Step 2: Intramolecular Friedel-Crafts AcylationPrecursor5-(4-chlorophenyl)pentanoic acidAcyl_Chloride5-(4-chlorophenyl)pentanoyl chloridePrecursor->Acyl_ChlorideReactionSOCl2Thionyl Chloride (SOCl₂)SOCl2->Acyl_ChlorideReagentProduct2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneAcyl_Chloride->ProductCyclizationAlCl3Aluminum Chloride (AlCl₃)AlCl3->ProductCatalyst

Caption: Synthetic workflow for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, based on established methods for related benzosuberone derivatives.

Step 1: Synthesis of 5-(4-chlorophenyl)pentanoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(4-chlorophenyl)pentanoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-(4-chlorophenyl)pentanoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 5-(4-chlorophenyl)pentanoyl chloride from Step 1 in the same inert solvent and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Structural Elucidation and Spectral Analysis

GStartThis compoundIntermediateSubstituted Benzo[7]annulene DerivativesStart->IntermediateFurtherFunctionalizationFinalSelective Estrogen Receptor Degraders (SERDs)Intermediate->FinalPharmacophoreInstallationApplicationAnticancer TherapyFinal->ApplicationBiologicalTargeting

An In-depth Technical Guide to the Solubility of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, a compound of interest in contemporary chemical research and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed experimental protocols for empirical determination. Our objective is to equip the scientific community with the foundational knowledge and practical methodologies required to effectively utilize this compound in various research and development endeavors.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that dictates its suitability for a multitude of applications, from synthetic organic chemistry to pharmacology. For a molecule like 2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, understanding its behavior in different organic solvents is paramount for several reasons:

  • Reaction Media Selection: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity in synthetic transformations.

  • Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

  • Formulation Development: In the pharmaceutical sciences, solubility directly impacts a drug candidate's bioavailability and the feasibility of creating stable and effective dosage forms.

  • Analytical Characterization: Many analytical techniques, including NMR and HPLC, require the analyte to be dissolved in a suitable solvent.

This guide will, therefore, provide a detailed exploration of the solubility profile of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, moving from theoretical prediction to practical, verifiable experimentation.

Physicochemical Profile and Predicted Solubility

A foundational understanding of a molecule's structural and electronic features allows for a rational prediction of its solubility in various solvents, guided by the principle of "like dissolves like." This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

The key physicochemical properties of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one are summarized in the table below, based on computed data from authoritative sources.

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClOPubChem
Molecular Weight194.66 g/mol PubChem
XLogP3-AA3.2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Topological Polar Surface Area17.1 ŲPubChem

Analysis of Physicochemical Properties:

  • XLogP3-AA (3.2): This value indicates a significant degree of lipophilicity, suggesting a preference for non-polar or weakly polar environments over aqueous media.

  • Hydrogen Bonding: With one hydrogen bond acceptor

An In-Depth Technical Guide to the Stability and Storage of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS No: 24127-36-4). As a chlorinated benzosuberone derivative, this compound's utility in research and drug development necessitates a thorough understanding of its chemical stability to ensure its integrity and the reproducibility of experimental outcomes. This document synthesizes information on the compound's physicochemical properties, inherent reactivity based on its α-haloketone structure, potential degradation pathways, and best practices for its handling and storage. Protocols for assessing stability are also outlined to provide researchers and drug development professionals with a practical framework for maintaining the quality of this important chemical intermediate.

Introduction: The Significance of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Modern Research

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one belongs to the benzosuberone class of compounds, which are of significant interest in medicinal chemistry. The benzosuberone scaffold is a core component in a variety of biologically active molecules. The presence of a reactive α-chloro ketone functional group makes this compound a versatile intermediate for the synthesis of more complex molecules. However, this reactivity also presents challenges regarding its stability and storage. This guide aims to provide a detailed understanding of these challenges and offer scientifically grounded recommendations for its proper management.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is essential for its appropriate handling and storage.

PropertyValueSource
CAS Number 24127-36-4[1][2]
Molecular Formula C₁₁H₁₁ClO[1][2]
Molecular Weight 194.66 g/mol [2]
IUPAC Name 2-chloro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one[2]
Physical Form Colorless to yellow liquid, semi-solid, or solid lump[1]
Boiling Point (estimated) 323.9 °C at 760 mmHg (for the isomer 1-chloro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one)[4]

Stability Profile and Potential Degradation Pathways

The stability of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is largely dictated by the presence of the α-chloro ketone moiety. This functional group is known to be susceptible to various degradation pathways, primarily nucleophilic substitution and base-mediated reactions.

Susceptibility to Nucleophilic Attack

The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine atom, making it a prime target for nucleophiles.

  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This reaction can be accelerated by acidic or basic conditions.

  • Reaction with other Nucleophiles: Other nucleophiles, such as alcohols, amines, and thiols, can also displace the chloride, leading to the formation of various derivatives. It is therefore crucial to avoid storing the compound with such reactive species.

Base-Mediated Degradation

The presence of a base can initiate several degradation pathways:

  • Elimination: A strong, non-nucleophilic base can promote the elimination of HCl to form an unsaturated ketone.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement, which would lead to a ring-contracted carboxylic acid derivative.

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation. Exposure to UV light may lead to the cleavage of the carbon-chlorine bond, generating radical species that can initiate further degradation reactions.

Thermal Stability

While specific data is unavailable for this compound, cyclic ketones can undergo thermal decomposition at elevated temperatures. It is advisable to avoid prolonged exposure to high temperatures.

Caption: Potential degradation pathways of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, the following storage and handling procedures are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. For long-term storage, refrigeration (2-8 °C) is advisable.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and hydrolysis from atmospheric moisture.
Container Use a tightly sealed, amber glass vial or a container made of non-reactive material.To protect from light and prevent leakage or contamination.[5][6]
Location Store in a dry and well-ventilated area, away from incompatible materials.[5][6]To prevent accidental contact with reactive substances.
Incompatible Materials

Avoid storage in proximity to:

  • Strong bases: Can induce elimination and rearrangement reactions.

  • Strong acids: Can catalyze hydrolysis.[7]

  • Oxidizing agents: May react with the aromatic ring or other parts of the molecule.[7]

  • Nucleophiles: (e.g., amines, alcohols, thiols) can lead to substitution reactions.

Handling Precautions

Given the hazard information, appropriate personal protective equipment (PPE) should be used when handling this compound.[2]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors or dust.[2]

  • Skin Protection: Lab coat and other protective clothing to prevent skin contact.[2]

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Acetonitrile start->dissolve aliquot Aliquot into Vials dissolve->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (80°C, solid state) photo Photostability (ICH Q1B light exposure) control Control (No stress) quench Quench Reaction acid->quench base->quench oxidation->quench hplc HPLC-UV/MS Analysis thermal->hplc photo->hplc control->hplc quench->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose the sample to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a suitable stability-indicating method, such as HPLC with UV and mass spectrometric detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under normal conditions) to identify and quantify any degradation products.

Conclusion

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a valuable chemical intermediate whose stability is critical for its successful application. Due to its α-haloketone structure, it is susceptible to degradation via hydrolysis, base-mediated reactions, and potentially photodegradation. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their work. The implementation of forced degradation studies is also highly recommended to develop a deeper, product-specific understanding of its stability profile.

References

Technical Guide: Safety and Hazards of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Guide: Safety and Hazards of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Authored for: Drug Development Professionals, Researchers, and Scientists Core Focus: A comprehensive analysis of the safety protocols, hazard identification, and risk mitigation strategies for the handling and use of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Executive Summary & Chemical Identity

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a halogenated aromatic ketone that serves as a structural motif in medicinal chemistry and materials science. Its reactivity and potential biological activity necessitate a thorough understanding of its safety profile before its inclusion in any experimental workflow. This guide provides an in-depth examination of its known hazards, outlines field-proven protocols for safe handling, and details emergency response procedures. The primary objective is to equip laboratory personnel with the knowledge to minimize exposure risk and ensure a safe operational environment.

Below is a summary of its key physical and chemical identifiers.

PropertyValueSource
IUPAC Name 2-chloro-6,7,8,9-tetrahydrobenzo[1]annulen-5-one[2]
CAS Number 24127-36-4[2]
Molecular Formula C₁₁H₁₁ClO[2]
Molecular Weight 194.66 g/mol [2]
Canonical SMILES C1CCC(=O)C2=C(C1)C=C(C=C2)Cl[2]
Physical Form Solid[3]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. Based on data submitted to the European Chemicals Agency (ECHA), 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is classified as a hazardous substance with multiple endpoints of concern.[2]

The causality behind this classification stems from the compound's chemical structure, which can interact with biological systems to cause irritation and acute toxicity. The presence of a chlorinated aromatic ring and a ketone functional group contributes to its reactivity and potential for adverse health effects upon exposure.

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity (Oral, Inhalation) H302+H332: Harmful if swallowed or if inhaledGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Data aggregated from ECHA C&L Inventory notifications.[2]

Toxicological Profile and Health Effects

The toxicological properties of this specific compound have not been exhaustively investigated.[4] However, the GHS classifications provide a clear directive for minimizing exposure. The identified hazards point to risks associated with the primary routes of laboratory exposure: inhalation, ingestion, and dermal contact.

  • Acute Toxicity (Oral & Inhalation): The H302 and H332 classifications indicate that accidental ingestion or inhalation of the compound, likely as a dust or aerosol, can lead to harmful systemic effects.[2] The mechanism is not fully elucidated but is presumed to involve disruption of cellular processes following absorption.

  • Dermal and Ocular Irritation: As a skin irritant (H315), direct contact can cause localized redness, inflammation, and discomfort.[2] The serious eye irritation hazard (H319) is of greater concern; contact with the eyes can result in significant pain and potential damage to the cornea or other sensitive tissues.[2] This necessitates stringent use of eye protection.

  • Respiratory Irritation: The potential for respiratory irritation (H335) means that inhaling airborne particles can lead to inflammation of the respiratory tract, causing symptoms such as coughing, shortness of breath, and discomfort.[2] This hazard underscores the critical importance of using this compound within a certified chemical fume hood.

Standard Operating Procedures for Safe Handling & Storage

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood. All weighing, transferring, and reaction workups involving the solid or solutions of the compound must be performed within the hood to prevent inhalation of dust or vapors.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following ensemble is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles.[6][7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[6][7]

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities, a chemical-resistant apron may be advisable.[6][7]

Experimental Workflow: Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the solid compound to the boat using a clean spatula, minimizing the creation of airborne dust.

  • Transfer: If transferring the solid to a reaction vessel, do so slowly. If making a solution, add the solvent to the vessel first, then slowly add the solid to the solvent to reduce dust.

  • Post-Handling: After use, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the work area.[5]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

  • Container: Store in a tightly closed, properly labeled container.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8] For long-term stability, storage in a freezer at or below -20°C is recommended for similar specialized reagents.[3]

  • Security: Given its hazard profile, the compound should be stored in a locked cabinet or a controlled-access area to prevent unauthorized use.[6]

Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Spill Response
  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.[4]

  • Contain & Clean: Avoid creating dust.[4][5] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it into a suitable, sealed container for chemical waste disposal.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[4]

First Aid Measures by Exposure Route
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][6]

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[4][8]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[4][5]

Risk Assessment Workflow Visualization

A systematic risk assessment is the cornerstone of laboratory safety. The following workflow illustrates the logical progression from hazard identification to the implementation and review of control measures. This process ensures that risks are managed proactively and that safety protocols remain effective and relevant.

Risk_Assessment_WorkflowWorkflow for Chemical Risk Assessmentcluster_controlsHierarchy of ControlsIdentify_Hazards1. Identify Hazards(Review GHS Data)Assess_Exposure2. Assess Exposure Potential(Quantity, Frequency, Route)Identify_Hazards->Assess_ExposureEvaluate_Risks3. Evaluate Risks(Likelihood vs. Severity)Assess_Exposure->Evaluate_RisksSelect_Controls4. Select Control Measures(Hierarchy of Controls)Evaluate_Risks->Select_ControlsEngineeringEngineering(Fume Hood)AdministrativeAdministrative(SOPs, Training)PPEPPE(Goggles, Gloves, Coat)Implement_Controls5. Implement Controls(Training & Procedures)Review_Effectiveness6. Review & Update(Annual or Post-Incident)Implement_Controls->Review_EffectivenessReview_Effectiveness->Identify_HazardsFeedback Loop

Caption: Logical workflow for assessing and mitigating chemical risks.

An In-Depth Technical Guide to the Synthesis of the Benzosuberone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its unique conformational properties have made it a cornerstone in the development of a wide array of therapeutic agents, from pioneering tricyclic antidepressants to novel anti-cancer and antimicrobial compounds.[1][2] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable scaffold. We will delve into the venerable intramolecular Friedel-Crafts acylation, offering both classical and modern, sustainable protocols. Furthermore, this guide will survey contemporary catalytic methodologies, including Palladium-catalyzed C-H activation and ring-closing metathesis, which offer alternative pathways to this key structural motif. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

The Strategic Importance of the Benzosuberone Core

The benzosuberone framework, chemically known as a 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one, is not merely a synthetic curiosity but a molecular architecture with profound biological significance. Its presence in natural products and its role as a key intermediate for active pharmaceutical ingredients (APIs) underscore its importance.[4][5] Notable examples of drugs built upon this scaffold include tricyclic antidepressants like Amitriptyline and Noxiptiline, which modulate neurotransmitter transporters.[6] The conformational flexibility of the seven-membered ring allows for precise spatial orientation of appended pharmacophores, enabling potent and selective interactions with biological targets. This has driven continuous interest in developing new derivatives for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[7][8][9]

Foundational Synthesis: Intramolecular Friedel-Crafts Acylation

The most traditional and widely employed method for constructing the benzosuberone ring system is the intramolecular Friedel-Crafts acylation.[10][11] This reaction involves the cyclization of a γ-arylalkanoic acid or its corresponding acyl halide, forming the seven-membered ring through an electrophilic aromatic substitution mechanism.

Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic appended aromatic ring. The choice of acid catalyst is critical for the efficient generation of this intermediate.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization Start γ-Arylalkanoic Acid Chloride Acylium Acylium Ion Intermediate Start->Acylium Coordination & Cleavage LA Lewis Acid (e.g., AlCl₃) LA->Start Aromatic Nucleophilic Aromatic Ring Acylium->Aromatic Electrophile Generation Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma Intramolecular Attack Deprotonation Deprotonation Sigma->Deprotonation Product Benzosuberone Scaffold Deprotonation->Product Restores Aromaticity

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Classical Protocol: Aluminum Chloride Catalysis

The archetypal Friedel-Crafts acylation uses a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃).[3] The precursor, γ-phenylbutyric acid, can be synthesized from the Friedel-Crafts reaction of benzene and butyrolactone.[12]

Experimental Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzo[3]annulen-5-one

  • Step 1: Preparation of γ-Phenylbutyric Acid.

    • To a stirred suspension of powdered aluminum chloride (200 g) in benzene (400 g), add butyrolactone (86 g) portion-wise, maintaining the temperature between 50-60°C.

    • Stir for 90 minutes, then carefully quench the reaction by adding the mixture to a solution of ice and 5% sodium hydroxide.

    • Maintain the pH between 9 and 9.5 and the temperature below 35°C for 2 hours.

    • Filter the mixture. The aqueous layer contains the sodium salt of the product.

    • Precipitate the γ-phenylbutyric acid by adding ice and hydrochloric acid to the aqueous fraction.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • Convert γ-phenylbutyric acid to its acid chloride by reacting with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane, often with a catalytic amount of DMF.[13]

    • In a separate flask under an inert atmosphere, prepare a suspension of anhydrous AlCl₃ (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, nitrobenzene).

    • Cool the suspension (typically to 0°C) and add a solution of the γ-phenylbutyryl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it onto crushed ice, followed by extraction with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

A Sustainable Approach: Solid Acid Catalysis

A significant drawback of the classical method is the use of stoichiometric, moisture-sensitive, and corrosive Lewis acids, which generate substantial aqueous waste during workup. Modern protocols advocate for the use of recyclable solid acid catalysts, such as the sulfonated styrene-divinylbenzene copolymer resin Amberlyst-15.[14][15][16] This approach offers a milder, greener, and more operationally simple alternative.[17]

Experimental Protocol: Amberlyst-15 Catalyzed Synthesis of Dibenzosuberone

  • Objective: To synthesize dibenzosuberone from 2-(phenethyl)benzoic acid using a solid acid catalyst.

  • Materials:

    • 2-(phenethyl)benzoic acid

    • Amberlyst-15 resin

    • Thionyl chloride (SOCl₂)

    • Toluene

  • Procedure:

    • To a solution of 2-(phenethyl)benzoic acid (56 mg, 0.25 mmol) in toluene (1 mL) at room temperature, add thionyl chloride (60 μL, 0.82 mmol).

    • Stir the mixture for 30 minutes to form the acyl chloride in situ.

    • Add Amberlyst-15 resin (20 mg, 0.09 mmol) to the solution.

    • Heat the mixture to 100°C and maintain for approximately 24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter off the Amberlyst-15 resin. The resin can be washed, dried, and potentially reused.

    • Wash the organic filtrate with a 2 M aqueous solution of potassium carbonate and concentrate to yield the crude product.

    • Purify the dibenzosuberone via recrystallization or column chromatography. This method has been reported to yield the product in over 95%.[14]

Parameter Classical AlCl₃ Method Sustainable Amberlyst-15 Method
Catalyst Aluminum Chloride (AlCl₃)Amberlyst-15 (Sulfonated Resin)
Stoichiometry >1.0 equivalentCatalytic (e.g., 0.35 eq.)
Solvent Dichloromethane, NitrobenzeneToluene, p-Xylene
Temperature 0°C to RT100-120°C
Workup Aqueous quench, multiple washesSimple filtration, single wash
Waste High (acidic aqueous waste)Low (recyclable catalyst)
Reported Yield Variable, generally good>95%

Modern Synthetic Strategies for the Benzosuberone Core

While Friedel-Crafts acylation remains a workhorse, several modern catalytic methods have emerged that provide alternative and often complementary routes to the benzosuberone scaffold and its derivatives.

Palladium-Catalyzed C-H Activation/Cross-Coupling

Palladium catalysis offers a powerful tool for forming the seven-membered ring via intramolecular C-H bond activation. This strategy avoids the need for pre-functionalized starting materials required in classical cross-coupling reactions. One reported approach involves the intramolecular C-H/C-Br bond cross-coupling of an ortho-aroylated 3,5-diarylisoxazole to produce dibenzosuberone derivatives in good to excellent yields (24% to >99%).[1] This method demonstrates high functional group tolerance.[1] While a detailed, general protocol for the parent scaffold is substrate-dependent, the core principle involves the oxidative addition of palladium to a C-Br bond, followed by an intramolecular C-H activation/arylation event to close the ring.

G Start Aryl Halide Substrate OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd CHA Intramolecular C-H Activation OxAdd->CHA RedElim Reductive Elimination CHA->RedElim RedElim->Pd0 Catalyst Regeneration Product Benzosuberone Scaffold RedElim->Product

References

The Therapeutic Potential of Benzosuberone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its presence in natural products with clinical applications has spurred extensive research into the synthesis and biological evaluation of a diverse array of derivatives.[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by benzosuberone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Benzosuberone Scaffold - A Versatile Pharmacophore

Benzosuberone, or 6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one, is a bicyclic ketone that forms the core of numerous biologically active molecules.[1] Its unique conformational flexibility, conferred by the seven-membered ring, allows for diverse interactions with various biological targets. This structural feature has made the benzosuberone nucleus a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents. The broad spectrum of pharmacological activities associated with benzosuberone derivatives underscores their potential in addressing a range of unmet medical needs.[1]

This guide will explore the key therapeutic areas where benzosuberone derivatives have shown significant promise. We will examine the molecular intricacies that govern their biological effects and provide practical, field-proven methodologies for their investigation.

Caption: General structure of the benzosuberone core with a potential substitution site.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzosuberone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key components of cell division and survival pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism of anticancer activity for many benzosuberone derivatives is the inhibition of tubulin polymerization.[2] Similar to the action of natural products like colchicine, these compounds can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The structural simplicity of some benzosuberone-based tubulin inhibitors, compared to more complex natural products, makes them attractive candidates for further development.[2]

Anticancer_Mechanism cluster_cell Cancer Cell Benzosuberone Benzosuberone Derivative Tubulin Tubulin Dimers Benzosuberone->Tubulin Binds to Colchicine Site Microtubules Microtubules Benzosuberone->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR)

The anticancer potency of benzosuberone derivatives is highly dependent on their substitution patterns. Key SAR findings include:

  • Hybridization with Heterocycles: The fusion or linkage of the benzosuberone core with various heterocyclic moieties, such as coumarins, oxadiazoles, thiadiazoles, and triazoles, has been shown to significantly enhance antiproliferative activity.[3][5]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring of benzosuberene analogues play a crucial role in their ability to inhibit tubulin polymerization.[2]

  • Thiazolidinone Moiety: The incorporation of a 2,4-thiazolidinone moiety has yielded derivatives with potent cytotoxicity against various cancer cell lines.[4]

Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Benzosuberone-Coumarin Hybrid (5a)A549, HeLa, MCF-7, MDA-MB-2313.35 - 16.79[3]
Benzosuberone-Coumarin Hybrid (5c)HeLa, MDA-MB-2316.72, 4.87[3]
Benzosuberone-Triazole Hybrid (7d)Cervical Cancer0.079[5]
Benzosuberone-Triazole Hybrid (7l)Various0.079 - 0.957[5]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzosuberone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them a valuable scaffold in the search for new anti-infectives.[6]

Mechanism of Action: Diverse Molecular Targets

The antimicrobial mechanisms of benzosuberone derivatives are varied and can include:

  • Inhibition of Protein Synthesis: Some derivatives are thought to inhibit cell growth by interfering with protein synthesis.[7]

  • Enzyme Inhibition: Specific enzymes essential for microbial survival are potential targets.

Structure-Activity Relationship (SAR)

Key structural features influencing the antimicrobial activity of benzosuberone derivatives include:

  • Fused Heterocycles: The fusion of the benzosuberone scaffold with pyrazole, isoxazole, pyrimidine, and triazole moieties can lead to compounds with significant antimicrobial activity.[7]

  • Arylidene Substituents: 2-Arylidene-1-benzosuberone derivatives and their corresponding pyrazolines have shown activity against Gram-positive bacteria.[8]

  • Thioamide and Thiophene Derivatives: The introduction of thioamide and thiophene functionalities has resulted in derivatives with potent and broad-spectrum antimicrobial effects.[9]

Derivative ClassMicroorganismMIC (µg/mL)Reference
Fused Pyrimidine (13, 14)S. aureus125[7]
Fused Pyrazole/Isoxazole (7b, 9)S. aureus, E. coli, C. albicans, A. flavus250[7]
Tetracyclic Derivative (25b)E. coli, C. albicans50[9]
Benzosuberone-dithiazole (22a, 28)H. influenzae, M. pneumoniae, B. pertussis1.95[6]
Benzosuberone-dithiazole (22a, 27)M. tuberculosis (sensitive)0.12, 0.24[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzosuberone derivatives have shown potential as anti-inflammatory agents, likely through the modulation of key inflammatory pathways.[1]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of benzosuberone derivatives are believed to be mediated by the inhibition of enzymes involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Potential targets include:

  • Cyclooxygenase (COX): Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a well-established mechanism for anti-inflammatory drugs.[10][11][12]

  • Lipoxygenase (LOX): Inhibition of lipoxygenases can reduce the production of leukotrienes, which are potent inflammatory mediators.[13][14][15][16]

  • Cytokine Production: Some derivatives may exert their effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18][19][20]

Anti_inflammatory_Pathway cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Benzosuberone Benzosuberone Derivative Benzosuberone->COX Inhibition Benzosuberone->LOX Inhibition

Caption: Potential anti-inflammatory mechanisms of benzosuberone derivatives.

Central Nervous System (CNS) Activity: Exploring Neuropharmacological Potential

Preliminary studies suggest that the benzosuberone scaffold may be a valuable template for the development of CNS-active agents. The structural similarities to certain classes of psychoactive compounds, such as tricyclic antidepressants, warrant further investigation into their effects on neurotransmitter systems.[21]

Potential Targets: Dopamine and Serotonin Receptors

The dopaminergic and serotonergic systems are critical for regulating mood, cognition, and motor control.[22] Derivatives of related scaffolds, such as benzylisoquinolines, have shown affinity for dopamine and serotonin receptors.[22] While direct evidence for benzosuberone derivatives is still emerging, their potential to interact with these receptors, including dopamine D2 and serotonin 5-HT2A receptors, is an active area of research.[23][24][25][26][27][28][29][30][31][32][33][34]

Methodologies for Biological Evaluation

This section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to evaluate the biological activities of benzosuberone derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzosuberone derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the benzosuberone derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the benzosuberone derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan sub-plantarly into the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Synthesis of the Benzosuberone Core

A variety of synthetic routes to the benzosuberone core have been developed, providing access to a wide range of derivatives. A common and effective method is the intramolecular Friedel-Crafts acylation.

Synthesis_Workflow StartingMaterial Substituted Phenylalkanoic Acid FriedelCrafts Intramolecular Friedel-Crafts Acylation (e.g., Eaton's Reagent) StartingMaterial->FriedelCrafts BenzosuberoneCore Benzosuberone Core FriedelCrafts->BenzosuberoneCore Derivatization Further Derivatization BenzosuberoneCore->Derivatization FinalProducts Biologically Active Derivatives Derivatization->FinalProducts

Caption: A general workflow for the synthesis of benzosuberone derivatives.

A typical synthetic strategy involves the cyclization of a γ-phenylbutyric acid or a δ-phenylvaleric acid derivative using a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2] The resulting benzosuberone can then be further modified at various positions to generate a library of derivatives for biological screening.

Conclusion and Future Perspectives

Benzosuberone derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential for CNS applications, makes them a focal point for future drug discovery efforts. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating their therapeutic potential into clinical realities. The development of more efficient and diverse synthetic methodologies will further accelerate the discovery of novel benzosuberone-based drugs with improved potency and selectivity.

References

The Strategic Role of 2-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Modern Pharmaceutical Synthesis

The Strategic Role of 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key pharmaceutical intermediate. We delve into its synthesis, focusing on the robust and scalable intramolecular Friedel-Crafts acylation, and elucidate the mechanistic principles that govern this transformation. The guide further explores the compound's critical role as a versatile building block in the synthesis of complex pharmaceutical agents, supported by established protocols and an analysis of its chemical reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Benzosuberone Scaffold

2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a member of the benzosuberone family of compounds, represents a cornerstone in the architecture of numerous biologically active molecules. The benzosuberone scaffold, characterized by a fused benzene and cycloheptane ring system, is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The strategic introduction of a chlorine atom at the 2-position of the benzosuberone core in the title compound provides a crucial handle for further functionalization, making it an invaluable intermediate in the multi-step synthesis of modern pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective handling, reaction optimization, and safety in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClOPubChem[2]
Molecular Weight 194.66 g/mol PubChem[2]
CAS Number 24127-36-4PubChem[2]
Appearance White to off-white crystalline solid (typical)N/A
Melting Point Not availableN/A
Boiling Point 323.9 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)N/A

Safety and Handling: 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(4-chlorophenyl)butanoic acid. This acid-catalyzed cyclization is a robust and well-established reaction in organic synthesis.

The Precursor: 4-(4-Chlorophenyl)butanoic Acid

The synthesis of the target intermediate begins with the readily available starting material, 4-(4-chlorophenyl)butanoic acid. This precursor can be synthesized through various established routes, including the Friedel-Crafts acylation of chlorobenzene with succinic anhydride followed by a reduction of the resulting keto-acid.

Intramolecular Friedel-Crafts Acylation: The Core Transformation

The key step in the synthesis is the intramolecular cyclization of 4-(4-chlorophenyl)butanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice.[3][4]

Reaction Mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the precursor is first activated by the polyphosphoric acid. This involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: The activated carboxylic acid then loses a molecule of water to form a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The acylium ion then undergoes an intramolecular electrophilic aromatic substitution reaction. The electron-rich benzene ring attacks the electrophilic acylium ion, leading to the formation of a new carbon-carbon bond and the closure of the seven-membered ring.

  • Deprotonation and Regeneration of Aromaticity: A proton is then lost from the aromatic ring, restoring its aromaticity and yielding the final product, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Gcluster_0Activation and Acylium Ion Formationcluster_1Intramolecular CyclizationPrecursor4-(4-Chlorophenyl)butanoic AcidActivatedActivated Carboxylic AcidPrecursor->Activated+ PPAAcyliumAcylium IonActivated->Acylium- H2OEAS_intermediateSigma ComplexAcylium->EAS_intermediateIntramolecular EASAcylium->EAS_intermediateProduct2-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneEAS_intermediate->Product- H+

Figure 1: Mechanistic pathway of the intramolecular Friedel-Crafts acylation.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, self-validating protocol for the synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Materials:

  • 4-(4-Chlorophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(4-chlorophenyl)butanoic acid.

  • Addition of Catalyst: Carefully add polyphosphoric acid to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture with stirring in an oil bath at a temperature of 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Role as a Pharmaceutical Intermediate: Applications in Drug Synthesis

The true value of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its reactive ketone and chloro-substituted aromatic ring provide multiple points for molecular elaboration.

Synthesis of Lornoxicam

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.[5] While the detailed industrial synthesis of lornoxicam can vary, some reported routes may utilize intermediates derived from chloro-substituted benzosuberones. The synthesis of lornoxicam involves the construction of a thieno[2,3-e][6][7]thiazine ring system.[6][7]

Gcluster_0Synthetic Pathway to LornoxicamIntermediate2-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneAdvanced_IntermediateFunctionalized BenzosuberoneIntermediate->Advanced_IntermediateMulti-step functionalizationLornoxicamLornoxicamAdvanced_Intermediate->LornoxicamRing formation and amidation

Figure 2: Generalized synthetic pathway towards Lornoxicam.

Potential in the Synthesis of Sertraline Analogues

Sertraline is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. The core structure of sertraline is a tetralone derivative. While the commercial synthesis of sertraline itself starts from a different precursor, the structural similarity between benzosuberones and tetralones makes 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one a potential starting material for the synthesis of novel sertraline analogues with modified ring systems, which could lead to compounds with altered pharmacological profiles.

Spectroscopic Data and Characterization

The identity and purity of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one are confirmed through various spectroscopic techniques.

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.2 (m, 3H, Ar-H), 2.9-2.7 (m, 4H, CH₂), 2.1-1.9 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~200 (C=O), ~140-125 (Ar-C), ~40-20 (CH₂)
IR (KBr, cm⁻¹) ~1680 (C=O stretching), ~1600, 1480 (C=C aromatic stretching), ~820 (C-Cl stretching)
Mass Spectrometry (EI) m/z 194 (M⁺), 196 (M+2⁺) in a ~3:1 ratio, characteristic of a chlorine-containing compound.

Conclusion

2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a strategically important pharmaceutical intermediate, the synthesis of which is efficiently achieved through a well-understood intramolecular Friedel-Crafts acylation. Its versatile chemical nature, with multiple sites for functionalization, makes it a valuable building block in the construction of complex and medicinally relevant molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its significance in the landscape of modern drug development.

Methodological & Application

Application Note: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of benzosuberone, a key structural motif found in numerous medicinal and pharmaceutical compounds.[1] The primary method detailed is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid, a robust and efficient cyclization strategy. We present an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, key parameter optimization, and essential safety considerations. This document is intended for researchers, chemists, and professionals in drug development seeking to employ this foundational reaction for the synthesis of benzosuberone and its derivatives.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core, a bicyclic structure featuring a seven-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows it to serve as a bioisosteric replacement for other aromatic systems, influencing the pharmacological profile of active molecules. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, making its efficient synthesis a topic of considerable interest.[1]

The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic ketones through the cyclization of an aromatic compound bearing an acyl group precursor.[2][3] This reaction offers a direct and high-yielding pathway to the benzosuberone framework from readily available starting materials like γ-phenylbutyric acid.[4][5]

Reaction Mechanism: Intramolecular Electrophilic Aromatic Substitution

The synthesis of benzosuberone from γ-phenylbutyric acid is a classic example of an intramolecular Friedel-Crafts acylation. The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile and a tethered acylium ion serves as the electrophile.[5]

The mechanism can be broken down into three key stages:

  • Generation of the Acylium Ion Electrophile: In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid catalyst such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in CH₃SO₃H), the carboxylic acid of γ-phenylbutyric acid is activated.[6][7] This activation facilitates the formation of a highly reactive acylium ion intermediate. The catalyst is crucial for generating an electrophile potent enough to react with the aromatic ring.[8]

  • Intramolecular Electrophilic Attack: The tethered acylium ion is positioned favorably to be attacked by the π-electrons of the adjacent phenyl ring. This cyclization step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate, temporarily disrupting the ring's aromaticity.[9][10] The intramolecular nature of this step is highly efficient due to the close proximity of the reacting groups.[5]

  • Rearomatization: A base (such as AlCl₄⁻ in the case of an AlCl₃ catalyst) abstracts a proton from the carbon bearing the newly formed acyl group. This restores the aromaticity of the benzene ring and yields the final benzosuberone product.[9] With Lewis acid catalysts, the resulting ketone product often complexes with the catalyst, necessitating an aqueous workup to liberate the final product.[8][11]

Friedel_Crafts_Benzosuberone cluster_inter cluster_prod Start γ-Phenylbutyric Acid Catalyst + Catalyst (PPA or AlCl₃) Acylium Acylium Ion Intermediate Start->Acylium 1. Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma 2. Intramolecular Attack Product Benzosuberone Sigma->Product 3. Rearomatization Workup + H₂O Workup

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

This section provides a detailed, validated protocol for the synthesis of benzosuberone. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of Benzosuberone from γ-Phenylbutyric Acid using PPA

This protocol utilizes Polyphosphoric Acid (PPA) as both the catalyst and solvent, a common and effective method for this cyclization.[7][12]

Materials and Reagents:

  • γ-Phenylbutyric acid (1.0 eq)

  • Polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid)

  • Crushed ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer or magnetic stirrer with a heavy-duty stir bar

  • Thermometer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity, making it easier to handle.[7]

  • Addition of Substrate: Once the PPA is mobile, slowly add γ-phenylbutyric acid in portions to the stirring acid. An initial color change may be observed.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete within 1-3 hours.

  • Reaction Quenching (Workup): After the reaction is complete (as indicated by TLC), turn off the heating and allow the mixture to cool to about 60-70 °C. In a separate large beaker, prepare a substantial amount of crushed ice. CAUTION: Carefully and very slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.[7]

  • Extraction: Once all the PPA has been quenched and the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water, saturated NaHCO₃ solution (to neutralize any remaining acid - watch for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzosuberone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzosuberone.

Workflow_Benzosuberone A 1. Charge Flask with PPA & Heat to 60-70 °C B 2. Add γ-Phenylbutyric Acid A->B C 3. Heat to 90-100 °C (Monitor by TLC) B->C D 4. Cool & Quench (Pour onto crushed ice) C->D E 5. Extract with DCM (3x) D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Vacuum Distillation or Chromatography) G->H I Pure Benzosuberone H->I

Caption: Experimental workflow for benzosuberone synthesis.

Key Parameter Optimization

The efficiency and success of the intramolecular Friedel-Crafts acylation are highly dependent on several key parameters. Optimization of these factors is crucial for maximizing yield and minimizing side reactions.[13]

ParameterCatalyst SystemTypical ConditionsAdvantages & Considerations
Catalyst Polyphosphoric Acid (PPA) 90-100 °C, neatActs as both catalyst and solvent; easy to use. Workup can be challenging due to high viscosity.[7][12]
Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H)Room temp to 80 °CHighly effective and often provides higher yields under milder conditions than PPA.[6]
Aluminum Chloride (AlCl₃) 0 °C to reflux, in solvent (e.g., CS₂, nitrobenzene)Classic, powerful Lewis acid. Requires stoichiometric amounts as it complexes with the product ketone.[8] Strict anhydrous conditions are essential.[14]
Temperature Varies with catalyst25 °C to 120 °CHigher temperatures can increase reaction rate but may also lead to decomposition or side products. Optimization is key.[14]
Substrate Electron-donating groups (EDGs) on the ring-EDGs (e.g., methoxy, alkyl) activate the ring, facilitating the electrophilic attack and often improving yields.
Electron-withdrawing groups (EWGs) on the ring-EWGs (e.g., nitro, carbonyl) deactivate the ring, making the reaction significantly more difficult or impossible.[15]

Troubleshooting & Safety Precautions

Troubleshooting Guide

  • Low Yield: This can result from several factors. Ensure all reagents are anhydrous, especially when using AlCl₃, as water deactivates the catalyst.[14] Verify the reaction temperature and consider increasing the reaction time. The purity of the starting γ-phenylbutyric acid is also critical.

  • Incomplete Reaction: If starting material persists, the catalyst may be insufficiently active or used in too small a quantity. For PPA, ensure it is fresh and has not absorbed atmospheric moisture. For AlCl₃, ensure at least a stoichiometric amount is used.[8]

  • Formation of Byproducts: Unwanted side reactions can occur at excessively high temperatures. Consider running the reaction at a lower temperature for a longer duration. Purification by column chromatography is often necessary to remove impurities.

Mandatory Safety Precautions

  • Catalyst Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood under anhydrous conditions.[14]

    • Polyphosphoric Acid (PPA) & Eaton's Reagent: These are strong, corrosive acids that can cause severe burns. Always wear gloves, safety goggles, and a lab coat. Handle in a fume hood.[16]

  • General Precautions: The quenching of the reaction with water is extremely exothermic and can cause splashing. Perform this step slowly and behind a safety shield. Organic solvents used for extraction are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The intramolecular Friedel-Crafts acylation is an indispensable tool for the synthesis of benzosuberone. By carefully selecting the catalyst and optimizing reaction conditions, high yields of this valuable chemical intermediate can be reliably achieved. This application note provides the foundational knowledge and a practical, step-by-step protocol to empower researchers to successfully implement this reaction, paving the way for further exploration of benzosuberone-based compounds in drug discovery and development.

References

Application Note: A Practical Guide to the Wittig Olefination for the Synthesis of Benzosuberone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzosuberones and the Strategic Role of the Wittig Reaction

The benzosuberone framework, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Molecules incorporating this moiety exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and CNS-modulating properties.[3][4] Notable natural products like colchicine and allocolchicine feature this core structure, driving significant interest in versatile and efficient synthetic routes to access novel analogues for drug development.[1]

Among the arsenal of carbon-carbon bond-forming reactions, the Wittig olefination stands out for its reliability and precision in converting carbonyls (aldehydes and ketones) into alkenes.[5][6] Developed by Georg Wittig, this Nobel Prize-winning reaction offers exceptional regiocontrol, as the double bond forms exactly where the carbonyl group was located, avoiding the isomeric mixtures common to elimination-based pathways.[5][7] This precision makes the Wittig reaction, particularly its intramolecular variant, an elegant and powerful strategy for the cyclization and synthesis of complex ring systems like those found in benzosuberone precursors. This guide provides a detailed exploration of the Wittig reaction's mechanism, application, and practical protocols for the synthesis of key precursors to the benzosuberone scaffold.

The Wittig Olefination: A Mechanistic Deep Dive

The Wittig reaction proceeds through a well-defined sequence involving the formation of a phosphorus ylide (also known as a phosphorane), its nucleophilic attack on a carbonyl, and the subsequent elimination of a highly stable phosphine oxide. Understanding this mechanism is paramount to troubleshooting and optimizing synthetic outcomes.

Ylide Generation: The Critical First Step

The journey begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[8][9] The protons on the carbon adjacent to the positively charged phosphorus atom become acidic and can be removed by a strong base to generate the ylide—a neutral, zwitterionic species.[9][10]

Wittig_Mechanism Phosphonium Phosphonium Ketone Ketone

The choice of base is critical and depends on the nature of the 'R' group on the ylide:

  • Non-stabilized Ylides (R = alkyl): These are highly reactive and require very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[11] They typically favor the formation of (Z)-alkenes.[12]

  • Stabilized Ylides (R = CO₂R, CN, C(O)R): The presence of an electron-withdrawing group stabilizes the carbanion, making the corresponding proton more acidic. These ylides can be formed with weaker bases such as alkoxides or even sodium hydroxide.[11][13] They are less reactive and generally yield (E)-alkenes with high selectivity.[12][14]

The Olefination Stage

The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane.[5][15] This intermediate is unstable and rapidly collapses in an irreversible, exothermic step. The driving force for this decomposition is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO), which ultimately yields the desired alkene.[12]

Synthetic Strategy: Intramolecular Wittig Route to a Benzosuberone Core

An elegant approach to constructing the seven-membered ring of benzosuberone is through an intramolecular Wittig reaction. This strategy involves creating a substrate that contains both the phosphonium salt and the ketone within the same molecule. Upon addition of a base, the ylide forms and reacts internally to forge the cyclic alkene. This method is particularly powerful for forming medium-sized rings, a task that can be challenging for other cyclization methods.

The proposed synthetic pathway begins with a readily available substituted aromatic compound, which is elaborated into the key ketone-phosphonium salt precursor.

Intramolecular_Wittig Start 2-(3-Bromopropyl)acetophenone (Starting Material) Phosphonium (3-(2-Acetylphenyl)propyl) triphenylphosphonium bromide (Key Precursor) Start->Phosphonium + PPh₃ Ylide Intramolecular Ylide Phosphonium->Ylide + Base (e.g., KHMDS) Product 6,7-Dihydro-5H-benzo[16]annulen-8-yl-methane derivative (Benzosuberone Precursor) Ylide->Product Intramolecular Cyclization

This intramolecular approach offers excellent control, as the reacting partners are tethered, minimizing intermolecular side reactions and favoring the desired cyclization. The feasibility of such a reaction is well-supported by studies on intramolecular Wittig cyclizations for synthesizing other fused ring systems like benzofurans and benzoxepinones.[16][17]

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong bases (n-BuLi, KHMDS) that are pyrophoric and moisture-sensitive, as well as flammable solvents. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Synthesis of the Phosphonium Salt Precursor

(Example: (3-(2-Acetylphenyl)propyl)triphenylphosphonium bromide)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(3-bromopropyl)acetophenone (1.0 eq) and triphenylphosphine (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the alkyl bromide) via cannula or syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The phosphonium salt will often precipitate out of the solution as a white solid.

  • Monitoring: The reaction can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Drying: Dry the resulting white solid under high vacuum. The phosphonium salt is typically used in the next step without further purification.

Protocol 2: Intramolecular Wittig Cyclization
  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the phosphonium salt (1.0 eq) from Protocol 1.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.05 M).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq, 1.0 M in THF) dropwise via syringe over 30 minutes. The formation of the ylide is often indicated by a color change to deep yellow or orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the formation of the product and consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The primary challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[18] Purify the crude residue using flash column chromatography on silica gel. A solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The less polar alkene product should elute before the highly polar TPPO.

Troubleshooting and Optimization

Even well-established reactions can present challenges. The following table outlines common issues encountered during the Wittig olefination of ketones and their solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete ylide formation due to moisture or insufficiently strong base. 2. The ketone is sterically hindered or electronically deactivated.1. Ensure strictly anhydrous/inert conditions. Use a stronger base (e.g., switch from KHMDS to n-BuLi).[11] 2. Increase reaction temperature or time. Consider an alternative olefination like the Horner-Wadsworth-Emmons reaction, which uses a more nucleophilic phosphonate carbanion.
Difficult Purification 1. Triphenylphosphine oxide (TPPO) is co-eluting with the product.1. Before chromatography, attempt to precipitate TPPO by dissolving the crude mixture in a minimal amount of dichloromethane and adding a large volume of cold diethyl ether or pentane; TPPO may crash out.[18] Optimize chromatography conditions.
Side Product Formation 1. The strong base is promoting side reactions (e.g., self-condensation of the ketone if enolizable).1. Use a non-nucleophilic, sterically hindered base like KHMDS or LiHMDS. Add the base slowly at a low temperature to control reactivity.
Reaction Stalls 1. Poor solubility of the phosphonium salt.1. Use a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility, ensuring they are rigorously dried before use.

Conclusion

The Wittig olefination is a cornerstone of modern organic synthesis, providing a robust and predictable method for alkene formation. Its application in an intramolecular fashion represents a highly effective strategy for the construction of the benzosuberone core, a structure of significant interest to the pharmaceutical industry. By understanding the underlying mechanism, carefully selecting reagents, and adhering to rigorous experimental technique, researchers can successfully leverage this reaction to build complex molecular architectures and advance the development of novel therapeutics.

References

The Alchemist's Catalyst: A Detailed Guide to Eaton's Reagent-Mediated Cyclization for Benzosuberone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Benzosuberone Core

In the intricate landscape of medicinal chemistry and drug development, the benzosuberone scaffold represents a privileged seven-membered carbocyclic ring fused to a benzene ring. This structural motif is a cornerstone in the synthesis of a multitude of biologically active compounds, including potential therapeutic agents for neurological and oncological indications. The efficient construction of this ring system is, therefore, a critical challenge for synthetic chemists. Historically, strong acids like polyphosphoric acid (PPA) have been employed for the requisite intramolecular Friedel-Crafts acylation. However, PPA's high viscosity, the often harsh reaction conditions required, and challenging work-up procedures have driven the search for superior alternatives.

Enter Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H).[1] First introduced in 1973, this powerful dehydrating agent and non-oxidizing strong acid has emerged as a formidable tool in the synthetic chemist's arsenal.[2] Its significantly lower viscosity, ability to promote reactions at milder temperatures, and often cleaner reaction profiles make it an advantageous alternative to PPA for a variety of transformations, including the intramolecular Friedel-Crafts cyclization to form cyclic ketones.[1][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of Eaton's reagent for the efficient synthesis of benzosuberone from 4-phenylbutanoic acid.

The Science of Cyclization: Mechanism of Action

The efficacy of Eaton's reagent in promoting the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid hinges on its ability to act as both a potent Brønsted-Lewis acid and a powerful dehydrating agent. The key reactive species is generated in situ from the interaction between phosphorus pentoxide and methanesulfonic acid.

The cyclization proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the 4-phenylbutanoic acid substrate is protonated by the strongly acidic medium.

  • Formation of the Acylium Ion: The protonated carboxylic acid undergoes dehydration, facilitated by the potent dehydrating nature of the reagent, to form a highly electrophilic acylium ion. This is the key electrophile in the Friedel-Crafts reaction.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The tethered, electron-rich phenyl group acts as the nucleophile, attacking the acylium ion in an intramolecular SEAr reaction. This step forms the new seven-membered ring.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final benzosuberone product.

digraph "Eaton_Reagent_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="4-Phenylbutanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Eatons [label="Eaton's Reagent\n(P₂O₅ / CH₃SO₃H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated [label="Activated Carboxylic Acid\n(Protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; Acylium [label="Acylium Ion Intermediate\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-Benzosuberone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Activated [label="Protonation"]; Eatons -> Activated [style=invis]; Activated -> Acylium [label="Dehydration (-H₂O)"]; Acylium -> Cyclized [label="Intramolecular\nElectrophilic Attack"]; Cyclized -> Product [label="Deprotonation (-H⁺)\n(Rearomatization)"];

// Invisible edges for alignment {rank=same; Substrate; Eatons;} }

Figure 1: Reaction pathway for Eaton's reagent-mediated benzosuberone synthesis.

Protocols for Success: Preparation and Application

Freshly prepared Eaton's reagent often provides cleaner reaction profiles and is recommended for optimal results.[4]

Protocol 1: Preparation of Eaton's Reagent (10% w/w P₂O₅ in CH₃SO₃H)

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The addition of P₂O₅ to methanesulfonic acid is exothermic.

Materials:

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dry round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Ice bath

Procedure:

  • Place methanesulfonic acid (e.g., 90 g) into the dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Cool the flask in an ice bath to manage the exotherm.

  • Slowly and portion-wise, add phosphorus pentoxide (e.g., 10 g) to the stirred methanesulfonic acid. Control the rate of addition to maintain the internal temperature below 25 °C.[4]

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for several hours (e.g., up to 18 hours) until all the P₂O₅ has dissolved, resulting in a clear, slightly viscous solution.[3]

  • Store the freshly prepared Eaton's reagent in a tightly sealed container under an inert atmosphere.

Protocol 2: Synthesis of 1-Benzosuberone from 4-Phenylbutanoic Acid

Workflow Overview:

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentPrep [label="Prepare/Obtain\nEaton's Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionSetup [label="Combine 4-Phenylbutanoic Acid\nwith Eaton's Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench on Ice\n& Neutralize (Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purify Crude Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Obtain Pure\n1-Benzosuberone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReagentPrep; ReagentPrep -> ReactionSetup; ReactionSetup -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Extraction; Extraction -> Purification; Purification -> End; }

Figure 2: Experimental workflow for the synthesis of 1-Benzosuberone.

Materials:

  • 4-Phenylbutanoic acid

  • Eaton's reagent (freshly prepared or commercial)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Ice, deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask, add 4-phenylbutanoic acid (1.0 eq).

  • Under stirring, add Eaton's reagent (approximately 10 parts by weight relative to the starting material). An exotherm may be observed.[4]

  • Heat the reaction mixture to 80-100 °C. Milder conditions are often sufficient compared to reactions using PPA.[3]

  • Maintain the temperature and stir the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This quenching process is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a cold sodium hydroxide solution until the pH is approximately 7-8.[4]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-benzosuberone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Results and Characterization

The intramolecular Friedel-Crafts cyclization of 4-phenylbutanoic acid using Eaton's reagent is expected to produce 1-benzosuberone in good to excellent yields. While specific yields for this exact transformation are not extensively documented, analogous cyclizations using Eaton's reagent report high yields, often superior to those obtained with PPA.[5]

Parameter1-Benzosuberone
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance White to off-white solid or liquid
Boiling Point ~274 °C at 760 mmHg
Density ~1.071 g/mL at 25 °C

Table 1: Physical Properties of 1-Benzosuberone.

The identity and purity of the synthesized 1-benzosuberone can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons (typically in the range of δ 7.1-7.8 ppm) and the aliphatic protons of the seven-membered ring. Expected shifts would be approximately δ 7.71 (d, 1H, Ar-H), 7.39 (t, 1H, Ar-H), 7.27 (t, 1H, Ar-H), 7.17 (d, 1H, Ar-H), 2.89 (t, 2H, -CH₂-CO), 2.70 (t, 2H, Ar-CH₂-), and 1.84 (m, 4H, -CH₂-CH₂-).[4]

  • ¹³C NMR (CDCl₃): The spectrum will display a signal for the carbonyl carbon (around δ 200-210 ppm), signals for the aromatic carbons (δ 125-145 ppm), and signals for the aliphatic carbons (δ 25-45 ppm).

  • Infrared (IR) Spectroscopy (liquid film): A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone is expected around 1680-1690 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagent (moisture contamination).2. Insufficient temperature or reaction time.3. Starting material is deactivated (strong electron-withdrawing groups).1. Use freshly prepared or properly stored anhydrous Eaton's reagent.2. Increase temperature incrementally (e.g., to 100-110 °C) and/or extend reaction time. Monitor closely by TLC.3. This reaction works best with neutral or electron-rich aromatic rings. Substrate modification may be necessary.
Formation of Byproducts 1. Substrate decomposition at high temperatures.2. Sulfonation of highly activated aromatic rings.1. Perform the reaction at the lowest effective temperature (start at 80 °C).2. Avoid excessively high temperatures. If sulfonation is a persistent issue, alternative non-sulfonic acid-based reagents may be considered.
Difficult Work-up 1. Highly exothermic and violent quenching.2. Emulsion formation during extraction.1. Add the reaction mixture very slowly to a large excess of vigorously stirred ice. Ensure adequate cooling.2. Add brine to the separatory funnel to help break the emulsion.

Expertise & Experience Note: The key advantage of Eaton's reagent is its fluidity, which allows for efficient stirring and heat transfer, preventing localized overheating that can lead to charring and byproduct formation—a common issue with viscous PPA.[1] For substrates sensitive to thermal degradation, Eaton's reagent often allows for successful cyclization at milder temperatures (e.g., 80 °C) where PPA would require much higher, potentially destructive heat (e.g., >140 °C).[3]

Conclusion

Eaton's reagent stands as a superior, user-friendly, and efficient alternative to traditional reagents like PPA for the synthesis of benzosuberones via intramolecular Friedel-Crafts acylation. Its favorable physical properties, milder reaction conditions, and the high yields it often affords make it an invaluable tool for researchers in organic synthesis and drug discovery. By following the detailed protocols and leveraging the insights provided in this guide, scientists can reliably construct the valuable benzosuberone core, paving the way for the development of novel chemical entities.

References

¹H NMR Characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: An Application Note and Protocol

¹H NMR Characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: An Application Note and Protocol

Introduction

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a substituted benzosuberone, represents a core structural motif in medicinal chemistry and drug development. Its rigid, fused ring system provides a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the identity, purity, and conformity of this key intermediate. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular structure in solution.

This comprehensive guide provides a detailed protocol and in-depth analysis for the ¹H NMR characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for each step and interpretation.

Molecular Structure and Proton Environments

The chemical structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS No: 24127-36-4, Molecular Formula: C₁₁H₁₁ClO) dictates a unique ¹H NMR spectrum.[1] The molecule is comprised of two main regions: an aromatic ring and a seven-membered aliphatic ring containing a ketone. The protons on each of these rings will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

Reference Spectrum: 1-Benzosuberone

The ¹H NMR spectrum of 1-benzosuberone serves as our baseline. The approximate chemical shifts are as follows:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho to C=O)~7.71d
Aromatic-H~7.17-7.39m
Aliphatic-H (α to C=O)~2.89t
Aliphatic-H (α to Ar)~2.70t
Aliphatic-H (β, γ to C=O/Ar)~1.77-1.84m

Data is approximated from publicly available spectra of 1-benzosuberone.[2]

Influence of the Chloro Substituent

The introduction of a chlorine atom at the C-2 position will induce predictable changes in the aromatic region of the spectrum due to its electronic effects:

  • Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This deshielding effect tends to shift the signals of nearby protons downfield (to a higher ppm value).

  • Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating effect increases electron density, particularly at the ortho and para positions, causing an upfield shift (to a lower ppm value).

  • Anisotropic Effects: The presence of the substituent can also influence the aromatic ring current, which can lead to slight shifts in the proton resonances.

For chlorine, the inductive effect is generally stronger than the resonance effect, leading to a net deshielding of the aromatic protons. However, the interplay of these effects will result in a distinct pattern for the three remaining aromatic protons.

Predicted Spectrum for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Based on the above principles, the predicted ¹H NMR data is summarized below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-1~7.65d1HOrtho to the ketone, expected to be the most downfield aromatic proton.
H-3~7.35dd1HOrtho to the chlorine, will experience both inductive and resonance effects.
H-4~7.25d1HMeta to the chlorine, primarily influenced by the inductive effect.
H-6~2.90t2HAlpha to the ketone, largely unaffected by the chloro substituent.
H-9~2.75t2HBenzylic protons, minor downfield shift possible due to overall ring electronics.
H-7, H-8~1.80-1.90m4HAliphatic protons in the middle of the chain, expected to be similar to the parent compound.

Experimental Protocols

Meticulous sample preparation and data acquisition are critical for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities.

Materials:

  • 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient for good signal-to-noise.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following are general parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.

Typical Acquisition Parameters:

ParameterValuePurpose
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D ProtonA simple pulse-acquire sequence is usually sufficient.
Number of Scans8-16Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for full relaxation of the protons between scans.
Acquisition Time2-4 secondsDetermines the digital resolution of the spectrum.
Spectral Width-2 to 12 ppmA standard range for most organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Potential Impurities

A systematic approach to interpreting the acquired spectrum is crucial.

Workflow for Spectral Analysis

Application Note: Structural Elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one using ¹³C NMR Spectroscopy

Application Note: Structural Elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural analysis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and spectral acquisition. The core of this note is an in-depth analysis of the predicted ¹³C NMR spectrum, including chemical shift assignments for all eleven carbon atoms of the molecule. This analysis is further enhanced by a discussion of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments for the unambiguous identification of methine (CH), methylene (CH₂), and quaternary carbons. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who are engaged in the structural characterization of complex organic molecules.

Introduction: The Role of ¹³C NMR in Structural Verification

In the synthesis of novel organic compounds, confirmation of the molecular structure is a critical step. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This allows for the identification of different functional groups and the overall connectivity of the molecule.[2]

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a benzannulene derivative with a tricyclic structure containing a chloro-substituted aromatic ring, a seven-membered cycloalkanone ring, and a carbonyl group. The complexity of this structure necessitates a robust analytical method for its characterization. This application note will demonstrate the power of ¹³C NMR, in conjunction with DEPT-135, to provide a complete and confident structural elucidation.

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is recommended for obtaining high-resolution ¹³C NMR spectra.[3]

  • Material Purity: Ensure the sample of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. The deuterium signal of the solvent is used for field-frequency locking by the spectrometer.

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard, with its signal defined as 0.0 ppm. However, for modern spectrometers, the solvent peak (for CDCl₃, a triplet at approximately 77.16 ppm) is often used as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹³C

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 0 to 220 ppm

  • Number of Scans (NS): 1024 (adjust as needed for adequate signal-to-noise)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.0 second

For the DEPT-135 experiment, a standard DEPT-135 pulse program should be utilized. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[6][7][8][9]

Analysis and Discussion of the ¹³C NMR Spectrum

The structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one contains 11 unique carbon atoms, and therefore, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts for each carbon are presented in Table 1 and the structure with atom numbering is shown in Figure 1.

Figure 1: Molecular Structure and Atom Numbering

workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData Analysisprep1Weigh 50-100 mg of pure compoundprep2Dissolve in 0.6-0.7 mL CDCl3prep1->prep2prep3Filter into 5 mm NMR tubeprep2->prep3acq1Acquire standard proton-decoupled 13C spectrumprep3->acq1acq2Acquire DEPT-135 spectrumprep3->acq2an1Process spectra (FT, phasing, baseline correction)acq1->an1acq2->an1an2Reference spectra (e.g., to solvent peak)an1->an2an3Assign signals based on predicted shifts and DEPT-135 dataan2->an3an4Confirm structurean3->an4

Application Note: High-Resolution Mass Spectrometric Analysis of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Application Note: High-Resolution Mass Spectrometric Analysis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Abstract

This application note presents a robust and detailed methodology for the analysis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a key intermediate in pharmaceutical synthesis. Utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this guide provides a comprehensive protocol for achieving unambiguous compound identification and detailed structural elucidation. We delve into the principles of electrospray ionization (ESI) for this class of cyclic ketones, the interpretation of high-resolution full-scan mass spectra, including the characteristic chlorine isotopic pattern, and the systematic analysis of collision-induced dissociation (CID) fragmentation pathways. The protocols and insights provided herein are designed for researchers, analytical chemists, and drug development professionals requiring precise and reliable characterization of chlorinated aromatic compounds.

Introduction

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Figure 1) is a synthetic organic compound belonging to the benzosuberone family. These structures serve as versatile scaffolds in medicinal chemistry for the development of novel therapeutic agents. The purity, identity, and structural integrity of such intermediates are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2]

Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical development, offering unparalleled sensitivity and specificity for molecular characterization.[2][3] High-Resolution Mass Spectrometry (HRMS), performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides exceptional mass accuracy (<5 ppm) and resolving power.[4][5] This capability is crucial for determining the elemental composition of an analyte and for differentiating it from isobaric impurities.[3][5]

This guide provides a field-proven workflow for the analysis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using LC-HRMS. We will explain the rationale behind the selection of ionization methods, detail the interpretation of MS and MS/MS spectra, and propose a validated fragmentation pathway.

Figure 1: Chemical Structure of the Analyte

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Molecular Formula: C₁₁H₁₁ClO Monoisotopic Mass: 194.0498 Da

Experimental Design & Rationale

Overall Workflow

The experimental process follows a logical sequence from sample preparation to data interpretation. This self-validating workflow ensures reproducibility and accuracy at each stage.

Gcluster_prepSample Preparationcluster_analysisLC-HRMS Analysiscluster_dataData InterpretationAStandard & SamplePreparationBUPLC SeparationA->BCESI+ IonizationB->CDFull Scan MS (MS1)Accurate Mass & Isotope PatternC->DETandem MS (MS2)Collision-Induced DissociationD->EFFormula Confirmation(from MS1)D->FGFragmentation PathwayElucidation (from MS2)E->GHStructural ConfirmationF->HG->H

Application Note: Structural Elucidation of a Novel Benzannulene Derivative using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule of interest in medicinal chemistry and materials science, understanding its structural features is paramount. This document outlines the fundamental principles of FT-IR, details a robust protocol for sample preparation and analysis, and provides an in-depth interpretation of the resulting spectrum. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to employ FT-IR as a reliable tool for structural elucidation of complex organic molecules.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2][3][4] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.[5] These vibrations, such as stretching and bending, are unique to the types of bonds and functional groups present, creating a distinct "molecular fingerprint" that allows for identification and structural analysis.[3]

The core of the FT-IR spectrometer is the Michelson interferometer, which allows for the simultaneous collection of all spectral frequencies, a significant advantage over older dispersive instruments.[6] This results in a high signal-to-noise ratio and rapid data acquisition.[2] A mathematical process known as a Fourier transform is then used to convert the raw data (an interferogram) into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3][6]

For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.[7][8] However, not all of these vibrations are infrared active. A vibration will only be observed in the IR spectrum if it causes a change in the molecule's dipole moment.[7]

The target molecule, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, possesses several key functional groups that are expected to give rise to characteristic absorption bands in the FT-IR spectrum: an aromatic ring, a ketone (C=O), alkyl chains (C-H), and a carbon-chlorine bond (C-Cl). The analysis of these bands will provide critical information for confirming the molecule's structure.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to ensure high-quality, reproducible FT-IR data for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The choice of the Attenuated Total Reflectance (ATR) sampling technique is justified by its minimal sample preparation requirements and its suitability for both solid and liquid samples.[9]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond ATR accessory.

  • Sample: 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (solid powder). The molecular formula is C₁₁H₁₁ClO and the molecular weight is 194.66 g/mol .[10]

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: Workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is properly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Moisten a lint-free wipe with isopropanol or ethanol.

    • Gently wipe the surface of the diamond ATR crystal to remove any residual contaminants.

    • Allow the solvent to fully evaporate. A clean crystal is crucial for a reliable background measurement.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the beam path, acquire a background spectrum.

    • This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself. The software will automatically subtract this from the sample spectrum.[5]

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[11] Insufficient contact will result in a weak and noisy spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the mid-infrared range, typically 4000 to 400 cm⁻¹.[7]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the major absorption peaks.

  • Post-Analysis Cleanup:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a clean, dry wipe.

    • Clean the crystal with a solvent-moistened wipe as described in step 2 to prepare the instrument for the next user.

Results and Discussion: Interpreting the Molecular Fingerprint

The FT-IR spectrum of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The interpretation of these bands provides strong evidence for the molecule's structure.

Expected Vibrational Modes

The following table summarizes the predicted FT-IR absorption bands for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one based on established group frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchAromaticMedium to Weak
2960 - 2850C-H StretchAliphatic (CH₂)Medium to Strong
~1685C=O StretchAromatic KetoneStrong
1600 - 1450C=C StretchAromatic RingMedium to Weak
~1465CH₂ Bend (Scissoring)AliphaticMedium
1300 - 1000C-C StretchAromatic/AliphaticMedium
800 - 600C-Cl StretchHalogenated AromaticStrong
900 - 680C-H Bend (Out-of-plane)AromaticStrong
Detailed Spectral Analysis
  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of peaks in this region confirms the aromatic portion of the molecule. These bands are typically of medium to weak intensity.

  • Aliphatic C-H Stretching (2960 - 2850 cm⁻¹): Strong absorptions in this region are indicative of the C-H stretching vibrations within the tetrahydro-benzoannulene ring system's methylene (CH₂) groups.

  • Carbonyl (C=O) Stretching (~1685 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is characteristic of the ketone functional group. For aromatic ketones, the C=O stretching frequency is typically observed between 1690-1666 cm⁻¹.[12] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which typically appears around 1715 cm⁻¹).[1][13]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): One or more medium to weak bands in this region are due to the carbon-carbon stretching vibrations within the benzene ring.

  • Aliphatic CH₂ Bending (~1465 cm⁻¹): The scissoring vibration of the methylene groups in the seven-membered ring is expected to produce a medium intensity band around this wavenumber.

  • Fingerprint Region (1300 - 600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.

    • C-Cl Stretching (800 - 600 cm⁻¹): A strong band in this lower frequency range is characteristic of the C-Cl stretching vibration. The exact position can be influenced by the substitution pattern on the aromatic ring.[14]

    • Aromatic C-H Out-of-Plane Bending (900 - 680 cm⁻¹): The position of these strong bands can provide information about the substitution pattern of the aromatic ring.[15]

Structural Confirmation Logic Diagram

logic Structural Confirmation Logic cluster_evidence Spectral Evidence cluster_interpretation Interpretation cluster_conclusion Conclusion peak_3100 Peak at ~3050 cm⁻¹ arom_ch Aromatic C-H peak_3100->arom_ch peak_2950 Peaks at 2960-2850 cm⁻¹ aliph_ch Aliphatic C-H peak_2950->aliph_ch peak_1685 Strong Peak at ~1685 cm⁻¹ ketone Aromatic Ketone C=O peak_1685->ketone peak_1500 Peaks at 1600-1450 cm⁻¹ arom_cc Aromatic C=C peak_1500->arom_cc peak_700 Strong Peak at 800-600 cm⁻¹ ccl C-Cl Bond peak_700->ccl conclusion Structure Confirmed: 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one arom_ch->conclusion aliph_ch->conclusion ketone->conclusion arom_cc->conclusion ccl->conclusion

Caption: Logical flow from spectral evidence to structural confirmation.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the rapid and reliable structural characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The presence of characteristic absorption bands for aromatic C-H, aliphatic C-H, a conjugated ketone, aromatic C=C, and a C-Cl bond collectively provides a high degree of confidence in the assigned structure. The ATR-FT-IR protocol detailed in this note is robust, requires minimal sample preparation, and yields high-quality data suitable for both qualitative identification and quality control purposes in a research and development setting.

References

The Strategic Application of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in CNS Drug Discovery: A Guide for Researchers

The Strategic Application of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in CNS Drug Discovery: A Guide for Researchers

The quest for novel therapeutics targeting the Central Nervous System (CNS) is a journey into intricate biological landscapes, demanding innovative chemical scaffolds that can be tailored to engage with specific neural pathways. Within the medicinal chemist's arsenal, privileged structures—those that can bind to multiple targets with high affinity—are of paramount importance. The benzo[1]annulene framework, a seven-membered carbocyclic ring fused to a benzene ring, represents one such versatile scaffold. This guide focuses on a particularly valuable derivative, 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one , and its strategic application in the discovery of next-generation CNS-active agents.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind the synthetic strategies and pharmacological evaluations, empowering researchers to unlock the full potential of this intriguing chemical entity.

I. The Benzocycloheptanone Core: A Privileged Scaffold for CNS Drug Design

The 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one scaffold is a compelling starting point for CNS drug discovery for several key reasons:

  • Structural Rigidity and Conformational Control: The fused ring system imparts a degree of conformational rigidity, which can be advantageous for achieving selective binding to CNS targets. The seven-membered ring, while flexible, adopts a limited number of low-energy conformations, providing a defined three-dimensional arrangement of substituents.

  • Lipophilicity and Blood-Brain Barrier Permeability: The carbocyclic framework provides a lipophilic character that is often a prerequisite for crossing the blood-brain barrier (BBB), a critical hurdle for any CNS-targeted therapeutic. The overall lipophilicity can be fine-tuned through subsequent chemical modifications.

  • Strategic Placement of Functional Groups: The chloro substituent on the aromatic ring and the ketone on the seven-membered ring are not merely passive features. The chloro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the aromatic ring, impacting binding interactions and metabolic stability. The ketone serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the introduction of diverse pharmacophoric elements.

II. Synthetic Pathways to Novel CNS-Active Compounds

The true utility of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one lies in its synthetic tractability. The ketone functionality is a gateway to a multitude of chemical reactions, enabling the construction of diverse molecular architectures.

A. Synthesis of Benzodiazepine Analogs: Targeting GABAa Receptors

Benzodiazepines are a cornerstone of treatment for anxiety, insomnia, and seizure disorders, primarily exerting their effects through positive allosteric modulation of GABAa receptors.[1][2] The synthesis of novel benzodiazepine analogs from 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one offers an avenue to explore new structure-activity relationships and potentially develop agents with improved efficacy and side-effect profiles.

A common and effective method for the synthesis of 1,5-benzodiazepines involves the condensation of a ketone with an o-phenylenediamine derivative.[3]

Protocol 1: Synthesis of a Novel 8-chloro-10,11,12,13-tetrahydro-9H-benzo[b]cyclohepta[e][4][5]diazepine

Objective: To synthesize a novel benzodiazepine analog from 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Materials:

  • 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • o-Phenylenediamine

  • Anhydrous stannous chloride (SnCl₂)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) and o-phenylenediamine (1.1 equivalents) in absolute ethanol.

  • Add anhydrous stannous chloride (0.2 equivalents) as a catalyst. Alternatively, a catalytic amount of glacial acetic acid can be used.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 8-chloro-10,11,12,13-tetrahydro-9H-benzo[b]cyclohepta[e][4][5]diazepine.

Rationale: The reaction proceeds through the formation of a diimine intermediate, followed by an intramolecular cyclization to form the seven-membered diazepine ring.[3] The chloro substituent on the benzocycloheptanone starting material is retained on the resulting benzodiazepine, a feature known to be important for the activity of many clinically used benzodiazepines.[6]

Visualization of Synthetic Pathway:

benzodiazepine_synthesisstart2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneintermediateDiimine Intermediatestart->intermediateCondensationreagent1o-Phenylenediaminereagent1->intermediatecatalystSnCl₂ or H⁺catalyst->intermediateproduct8-chloro-10,11,12,13-tetrahydro-9H-benzo[b]cyclohepta[e][1,4]diazepineintermediate->productCyclizationdiversificationcluster_ketoneKetone Modificationscluster_chloroAromatic Ring Modificationsstart2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onebenzodiazepineBenzodiazepine Analogsstart->benzodiazepineo-PhenylenediaminehweExocyclic Alkenesstart->hweHWE ReactiongrignardTertiary Alcoholsstart->grignardGrignard ReagentsbuchwaldAmination (e.g., Buchwald-Hartwig)start->buchwaldCross-Coupling

Application Notes and Protocols for 2-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Derivatives as Tubulin Polymerization Inhibitors

Application Notes and Protocols for 2-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives as Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and its derivatives as a promising class of tubulin polymerization inhibitors for anticancer drug development. Drawing inspiration from natural products like colchicine and combretastatin A-4, this scaffold has been explored for its potent cytotoxic and microtubule-destabilizing activities. This document details the rationale behind their design, protocols for their chemical synthesis, and a suite of in vitro and cell-based assays to characterize their biological activity. By elucidating their mechanism of action, structure-activity relationships, and providing field-proven experimental workflows, this guide serves as a critical resource for researchers aiming to investigate and develop this class of compounds as next-generation anticancer agents.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The high rate of proliferation in cancer cells makes them particularly vulnerable to agents that disrupt microtubule dynamics. This vulnerability has been successfully exploited by a range of clinically approved anticancer drugs that either stabilize (e.g., taxanes) or destabilize (e.g., vinca alkaloids) microtubules.

A significant class of microtubule-destabilizing agents are those that bind to the colchicine site on β-tubulin. This binding event prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thereby inhibiting polymerization. The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberene) scaffold has emerged as a structurally simpler, synthetically accessible analogue of colchicine and combretastatin A-4. These compounds have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines.

This guide focuses on derivatives of this scaffold, particularly those with a 2-chloro substitution, and outlines the necessary protocols to synthesize, characterize, and validate their potential as anticancer therapeutic agents.

Synthesis of Benzo[1]annulen-5-one Derivatives

The synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives typically begins with the foundational molecule, which can be modified to explore structure-activity relationships (SAR). The introduction of various substituents on the pendant aryl ring is a key strategy to modulate potency and pharmacokinetic properties.

Protocol 2.1: General Synthesis of Benzosuberene Analogues

This protocol describes a general method for synthesizing benzosuberene analogues, adapted from established methodologies for similar tubulin inhibitors.[2]

Step 1: Generation of the Tertiary Alcohol Intermediate

  • To a solution of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the requisite aryl-lithium or Grignard reagent (1.1 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Dehydration to the Final Benzosuberene Analogue

  • Dissolve the purified tertiary alcohol from Step 1 in a suitable solvent such as toluene or dichloromethane.

  • Add a dehydrating agent, such as p-toluenesulfonic acid (catalytic amount) or trifluoroacetic acid (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to afford the desired benzosuberene analogue.

Causality: The two-step process of nucleophilic addition followed by dehydration is a robust method to introduce a variety of substituted aryl rings at the 5-position of the benzosuberene core. The choice of the aryl-lithium or Grignard reagent in Step 1 directly determines the substitution pattern of the final compound, allowing for a systematic exploration of SAR.

In Vitro Characterization: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. A direct, quantitative assessment of this activity is crucial for their characterization.

Protocol 3.1: Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99%, porcine brain or bovine)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare a 2X tubulin reaction mix on ice: 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Add 5 µL of the test compound dilutions, positive controls, or vehicle control to the appropriate wells of a pre-warmed 37 °C 96-well plate.

  • To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%).

Gcluster_prepPreparationcluster_assayAssay Executioncluster_analysisData AnalysisTubulin MixPrepare 2X TubulinReaction Mix on IceInitiate ReactionAdd 45 µL of Tubulin Mixto Initiate PolymerizationTubulin Mix->Initiate ReactionCompound DilutionsPrepare Serial Dilutionsof Test CompoundsAdd CompoundsAdd 5 µL of Compound/Control to 37°C PlateCompound Dilutions->Add CompoundsAdd Compounds->Initiate ReactionIncubate & ReadIncubate at 37°C in Plate ReaderMeasure Fluorescence Over TimeInitiate Reaction->Incubate & ReadPlot CurvesPlot Fluorescence vs. TimeIncubate & Read->Plot CurvesCalculate InhibitionCalculate % InhibitionPlot Curves->Calculate InhibitionDetermine IC50Determine IC₅₀ ValueCalculate Inhibition->Determine IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Characterization

While in vitro assays confirm direct interaction with tubulin, cell-based assays are essential to determine the antiproliferative activity and cellular consequences of microtubule disruption.

Protocol 4.1: Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Table 1: Biological Activity of Representative Benzosuberene Analogues
CompoundTubulin Polymerization IC₅₀ (µM)[2]Cytotoxicity GI₅₀ (µM) vs. MCF-7 Cells[2]
KGP18 ~1.00.052
Analogue 73 ~1.00.045
Analogue 74 ~1.00.038
Combretastatin A-4 ~1.00.004

Data presented are representative values for potent analogues from the benzosuberene class to illustrate typical activity ranges.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Tubulin polymerization inhibitors are expected to cause cell cycle arrest in the G2/M phase. This can be quantified by staining cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[3]

Procedure:

  • Seed cells in 6-well plates and treat with the test compound (at concentrations around the GI₅₀ value) for 18-24 hours.

  • Harvest the cells, including both adherent and floating populations, and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis:

  • Gate the single-cell population based on forward and side scatter.

  • Generate a histogram of PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

Protocol 4.3: Apoptosis Detection by Annexin V/PI Staining

Prolonged mitotic arrest typically leads to apoptosis. This can be detected by staining for phosphatidylserine externalization (an early apoptotic marker) with Annexin V and loss of membrane integrity with PI.[1][4]

Procedure:

  • Treat cells with the test compound for a relevant time period (e.g., 24 or 48 hours).

  • Harvest all cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Add additional 1X Binding Buffer and analyze immediately by flow cytometry.

Data Analysis:

  • Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Mechanism of Action and Structure-Activity Relationship (SAR)

The benzosuberene scaffold acts as a cis-restricted analogue of combretastatin A-4, positioning the two aromatic rings in a conformation favorable for binding to the colchicine site on β-tubulin.

Gtubulinβ-Tubulinα-TubulinpolymerizationMicrotubulePolymerizationtubulin->polymerizationInhibitscompoundBenzo[1]annulen-5-oneDerivativecompound->tubulinBinds to Colchicine Siteg2m_arrestG2/M PhaseCell Cycle Arrestpolymerization->g2m_arrestDisruption leads toapoptosisApoptosisg2m_arrest->apoptosisProlonged arrest induces

Caption: Proposed mechanism of action for benzo[1]annulen-5-one derivatives.

Key SAR Insights: [2]

  • Pendant Aryl Ring: A 3,4,5-trimethoxyphenyl ring, similar to that in colchicine and combretastatin A-4, is often optimal for potent activity.

  • Fused Aromatic Ring: Modifications to the benzosuberene ring system, such as the introduction of methoxy or trifluoromethyl groups, can significantly impact both tubulin inhibitory activity and cytotoxicity.

  • Saturation: The presence of a double bond in the seven-membered ring, creating a dihydro-benzo[1]annulene system, can enhance potency compared to the fully saturated tetrahydro analogues.

  • 2-Chloro Substitution: The 2-chloro group on the benzo[1]annulene ring can influence the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity or cellular uptake.

Conclusion and Future Directions

The 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one scaffold represents a valuable starting point for the development of novel tubulin polymerization inhibitors. The synthetic accessibility of this class of compounds allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for researchers to synthesize and comprehensively evaluate these derivatives, from direct target engagement to cellular consequences. Future work should focus on developing analogues with improved water solubility and in vivo efficacy, paving the way for their potential clinical translation as effective anticancer agents.

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Benzosuberones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of substituted benzosuberones. This document outlines key synthetic considerations, detailed protocols for antimicrobial evaluation, and insights into structure-activity relationships and potential mechanisms of action.

Introduction: The Growing Potential of Benzosuberones in Antimicrobial Research

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2] This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique scaffolds and mechanisms of action. Benzosuberones, characterized by a fused benzene ring and a seven-membered cycloheptane ring, have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[3][4]

The versatility of the benzosuberone core allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives with potentially enhanced antimicrobial efficacy.[3][5] Research has demonstrated that the hybridization of the benzosuberone scaffold with various heterocyclic moieties such as pyrazole, isoxazole, pyrimidine, thiazole, and triazole can lead to potent antimicrobial agents effective against a spectrum of bacteria and fungi.[2][5][6] This guide will delve into the practical aspects of exploring the antimicrobial potential of this fascinating class of molecules.

Part 1: Synthesis Strategies for Novel Benzosuberone Derivatives

The synthesis of antimicrobial benzosuberone derivatives often begins with a commercially available benzosuberone, which is then subjected to a series of chemical reactions to introduce various functional groups and heterocyclic rings. A common strategy involves the condensation of benzosuberone with an appropriate aldehyde to form an α,β-unsaturated ketone, which serves as a versatile intermediate for further modifications.[6]

One documented approach involves the condensation of benzosuberone with 5-methylfuran-2-carbaldehyde in the presence of potassium hydroxide in ethanol to yield 6-((5-methylfuran-2-yl)methylene)-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one.[6] This intermediate can then be reacted with various nucleophilic reagents and hydrazonoyl halides to generate a library of novel benzosuberone derivatives.[1][6]

Another synthetic route involves the treatment of benzosuberone derivatives with phenyl isothiocyanate to produce thioamides, which can be further cyclized to form thiophene and 1,3,4-thiadiazoline derivatives.[7] The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway for Benzosuberone Derivatives Start Benzosuberone Intermediate α,β-Unsaturated Ketone (e.g., Arylidene derivative) Start->Intermediate Condensation with Aldehyde Derivatives Novel Benzosuberone Derivatives (e.g., Pyrazole, Thiazole, etc.) Intermediate->Derivatives Reaction with Nucleophiles/ Hydrazonoyl Halides

Caption: A generalized workflow for the synthesis of antimicrobial benzosuberone derivatives.

Part 2: Protocols for Antimicrobial Activity Evaluation

A critical step in the drug discovery pipeline is the in vitro evaluation of the efficacy of newly synthesized compounds.[8] The following are standard and robust protocols for assessing the antimicrobial properties of substituted benzosuberones.

Initial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[9] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate to create a lawn of growth.

  • Well Preparation: Aseptically bore wells (typically 6-8 mm in diameter) into the inoculated agar plates.

  • Compound Application: Prepare a stock solution of the test benzosuberone derivative in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of the compound solution at a specific concentration (e.g., 10 mg/mL) into each well.[7]

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][10]

Principle: A standardized microbial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no growth occurs.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the benzosuberone derivative in Mueller-Hinton Broth (MHB) or other appropriate liquid media directly in a 96-well microtiter plate.[8] A typical concentration range might be from 256 µg/mL to 0.5 µg/mL.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[11]

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] A microplate reader can also be used to measure optical density for a more quantitative assessment.

MIC_Workflow cluster_mic Broth Microdilution Workflow for MIC Determination Start Prepare Serial Dilutions of Benzosuberone Derivative in 96-Well Plate Inoculate Inoculate Microtiter Plate with Bacterial Suspension Start->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) or Use Microplate Reader Incubate->Read Result Determine MIC: Lowest Concentration with No Visible Growth Read->Result

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[10]

Protocol:

  • Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto fresh MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.

  • Interpretation: If the MBC is equal to or no more than four times the MIC, the compound is generally considered bactericidal.[10]

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action Insights

Understanding the relationship between the chemical structure of benzosuberone derivatives and their antimicrobial activity is crucial for designing more potent compounds.

Key SAR Observations:

  • Hybridization with Heterocycles: The incorporation of various heterocyclic rings, such as thiazole, pyrazole, and oxazole, into the benzosuberone scaffold has been shown to enhance biological activities.[3][5]

  • Influence of Substituents: The presence of specific substituents on the benzosuberone core or the appended heterocyclic rings can significantly impact antimicrobial potency. For instance, some studies have indicated that derivatives containing a piperazine ring exhibit good antibacterial activity.[3]

  • Physicochemical Properties: Properties such as lipophilicity and electronic effects of the substituents can influence the compound's ability to penetrate the microbial cell membrane and interact with its target.[12][13]

Potential Mechanism of Action:

While the exact mechanism of action for many benzosuberone derivatives is still under investigation, some studies provide preliminary insights. Molecular docking studies have suggested that some benzosuberone derivatives may exert their antimicrobial effect by inhibiting essential microbial enzymes. For example, some active derivatives have been shown to fit into the binding pocket of topoisomerase II, an enzyme crucial for DNA replication, suggesting that inhibition of this enzyme could be a potential mechanism of action.[1] The ability of some derivatives to inhibit protein synthesis has also been proposed as a possible mechanism.[7][14]

Part 4: Data Presentation and Interpretation

For clear comparison and interpretation of results, it is recommended to summarize the antimicrobial activity data in a tabular format.

Table 1: Example of Antimicrobial Activity Data for Substituted Benzosuberones

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
Benzo-A125250>250
Benzo-B507550
Benzo-C>250>250125
Ciprofloxacin0.510.25
Fluconazole---

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Substituted benzosuberones represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for a wide range of structural modifications make them an attractive area for further research. By employing the robust protocols and considering the structure-activity relationships outlined in this guide, researchers can effectively screen and characterize new benzosuberone derivatives, contributing to the urgent need for new therapies to combat infectious diseases.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. For analogs of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a class of compounds with potential pharmacological activity, early-stage assessment of cytotoxicity is a critical step.[1][2] In vitro cytotoxicity assays serve as a fundamental screening tool to identify and characterize the potential for a compound to cause cell damage or death.[1][2][3] This information is vital for guiding lead optimization, predicting potential in vivo toxicity, and ultimately ensuring patient safety.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity studies for this specific class of benzoannulenone analogs. We will delve into the mechanistic basis of key assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting.

Pillar 1: Strategic Assay Selection - A Multi-Faceted Approach to Understanding Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach, interrogating different cellular pathways and endpoints, is strongly recommended.[4] For the initial assessment of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one analogs, we advocate for a tiered strategy employing assays that measure metabolic activity, membrane integrity, and markers of apoptosis.

Assessing Metabolic Viability: The MTT Assay

The "Why": The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[5][6] It provides a quantitative measure of cell metabolic activity, which in most healthy cell populations, correlates with the number of viable cells.[6] The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[5][6][7] A decrease in formazan production is indicative of reduced cell viability or metabolic activity, suggesting a cytotoxic or cytostatic effect of the test compound.[7]

Key Advantages:

  • High-throughput compatible: Easily adaptable for screening large numbers of compounds.[7]

  • Cost-effective and straightforward: Requires standard laboratory equipment.[5][6]

  • Sensitive: Can detect subtle changes in cell viability.[5]

Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The "Why": The integrity of the plasma membrane is a critical indicator of cell health. The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[8][9][10][11][12] The amount of LDH released is directly proportional to the number of dead or damaged cells.[8][11] This assay is particularly useful for detecting necrosis, a form of cell death characterized by membrane rupture.[8]

Key Advantages:

  • Direct measure of cell death: Quantifies cytotoxicity by measuring a marker of cell lysis.[10]

  • Non-destructive to remaining viable cells: The supernatant is assayed, allowing for potential multiplexing with other assays.

  • Simple and rapid: The protocol is straightforward and can be completed in a short timeframe.[11]

Detecting Apoptosis: The Caspase-Glo® 3/7 Assay

The "Why": Apoptosis, or programmed cell death, is a distinct and crucial mechanism of cell death that can be induced by anticancer agents. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.[13][14][15] Caspases-3 and -7 are key executioner caspases, and their activation is a reliable indicator of apoptosis.[15] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[14][15][16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[16]

Key Advantages:

  • High sensitivity: The luminescent signal provides a wide dynamic range.[16]

  • Specific for apoptosis: Measures a key event in the apoptotic cascade.[13][15]

  • "Add-mix-measure" format: Simple protocol that is amenable to high-throughput screening.[16]

Pillar 2: Experimental Design & Protocols - Ensuring Data Integrity

A well-designed experiment is the foundation of reliable and reproducible data. The following sections provide detailed protocols and critical considerations for each assay.

Foundational Considerations: Cell Line Selection and Culture

The choice of cell line is a critical first step and should be guided by the therapeutic target of the benzoannulenone analogs.[17][18][19] For general cytotoxicity screening, commonly used and well-characterized cell lines such as human cancer cell lines (e.g., HeLa, A549, MCF-7) or normal fibroblast lines (e.g., MRC-5) can be employed.[18][19]

  • Cell Culture Maintenance: Cells should be maintained in a logarithmic growth phase and routinely checked for mycoplasma contamination.[20] Use of cells at a consistent and low passage number is recommended to ensure experimental reproducibility.[20]

Workflow Visualization

Caption: General experimental workflow for in vitro cytotoxicity assays.

Detailed Protocols

Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line

  • Complete cell culture medium

  • 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one analogs (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][21]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the benzoannulenone analogs in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[22] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[7][23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

Protocol: LDH Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line

  • Complete cell culture medium

  • 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one analogs (stock solutions in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Background control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • 96-well opaque-walled sterile microplates

  • Selected cell line

  • Complete cell culture medium

  • 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one analogs (stock solutions in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Pillar 3: Data Analysis and Interpretation - From Raw Data to Actionable Insights

Data Normalization and Calculation of Percentage Viability/Cytotoxicity

MTT Assay:

  • Percentage Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Assay:

  • Percentage Cytotoxicity (%) = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-Glo® 3/7 Assay:

  • Data is often presented as fold change in luminescence relative to the vehicle control.

  • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[24] It represents the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[24]

Procedure:

  • Plot the percentage viability or inhibition against the logarithm of the compound concentration.[24][25][26]

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[24][25]

  • The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.[24]

Software: GraphPad Prism, SigmaPlot, or similar statistical software are recommended for this analysis.

Data Presentation

Summarize the IC50 values for the different analogs and assays in a clear and concise table for easy comparison.

AnalogMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-Glo® 3/7 (Fold Induction at IC50)
Analog 115.2 ± 1.8> 503.5 ± 0.4
Analog 25.8 ± 0.78.1 ± 1.16.2 ± 0.9
Analog 325.6 ± 3.1> 501.5 ± 0.2
Staurosporine (Positive Control)0.01 ± 0.0020.5 ± 0.0810.1 ± 1.2

Note: Data presented are for illustrative purposes only.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate.[20][22][27]
Low absorbance/luminescence signal Insufficient cell number, short incubation time with the substrate.Optimize cell seeding density and incubation times.[22]
High background signal Contamination (bacterial or yeast), interference from phenol red in the medium.Regularly check for contamination. Use phenol red-free medium for the assay steps.[22]
Compound precipitation Poor solubility of the analog in the culture medium.Check the solubility of the compounds. Ensure the final DMSO concentration is low.[22]

Conclusion: A Pathway to Deeper Mechanistic Understanding

The application of this multi-assay strategy will provide a robust initial characterization of the cytotoxic potential of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one analogs. The data generated will not only allow for the ranking of compounds based on their potency but will also offer preliminary insights into their potential mechanisms of cell death (e.g., necrosis vs. apoptosis). These foundational in vitro studies are an indispensable component of the preclinical drug development pipeline, enabling informed decisions for the advancement of promising therapeutic candidates.

References

The Structure-Activity Relationship (SAR) of Benzosuberone Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzosuberone Scaffold

The benzosuberone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has served as a foundation for the development of a diverse array of therapeutic agents.[1] Natural products containing this moiety, such as colchicine, have long been recognized for their potent biological activities. This has inspired extensive research into synthetic benzosuberone derivatives, revealing a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2][3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of benzosuberone derivatives. It provides an in-depth analysis of their structure-activity relationships (SAR), detailed protocols for key biological assays, and insights into their mechanisms of action. The aim is to equip researchers with the knowledge to rationally design and synthesize novel benzosuberone-based compounds with enhanced potency and selectivity.

I. Anticancer Activity of Benzosuberone Derivatives: Targeting Microtubule Dynamics

A significant focus of SAR studies on benzosuberone derivatives has been their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4]

A. Mechanism of Action: Inhibition of Tubulin Polymerization

Benzosuberone-based anticancer agents often function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules.[5] This disruption of microtubule formation leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[4][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

  • Vascular Disruption: In addition to their direct cytotoxic effects on cancer cells, some benzosuberone derivatives act as vascular disrupting agents (VDAs). They selectively target the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[7][8]

The inhibition of tubulin polymerization and its downstream consequences can be visualized in the following signaling pathway:

cluster_0 Cellular Effects Benzosuberone Derivative Benzosuberone Derivative β-Tubulin β-Tubulin Benzosuberone Derivative->β-Tubulin Binds to Colchicine Site Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Arrest G2/M Arrest Mitotic Spindle Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Signaling pathway of benzosuberone derivatives as tubulin polymerization inhibitors.

B. Structure-Activity Relationship of Anticancer Benzosuberones

The anticancer activity of benzosuberone derivatives is highly dependent on their substitution pattern. Key structural features that influence potency include:

  • The Pendant Aryl Ring: The nature and position of substituents on the aryl ring attached to the suberone core are critical. A trimethoxyphenyl group, similar to that found in combretastatin A-4, is often associated with high activity.[8]

  • The Fused Aromatic Ring: Modifications to the fused benzene ring can also modulate activity. For instance, the introduction of halogen atoms can enhance cytotoxicity.[8]

  • The Seven-Membered Ring: The conformation and substitution of the seven-membered suberone ring play a role in target binding.

The following table summarizes the SAR of a series of benzosuberone derivatives, highlighting the impact of structural modifications on their anticancer activity.

Compound IDR1R2R3R4Cell LineIC50 (µM)Reference
1a OCH3HOCH3OCH3A5493.35[1]
1b OCH3HOCH3OCH3HeLa4.87[1]
1c OCH3HOCH3OCH3MCF-716.79[1]
2a HClOCH3HNCI-H4600.00547[8]
2b HFOCH3HNCI-H4600.00547[8]
3a HHHHHeLa>100[9]
3b HH4-ClHHeLa13.34[9]
3c HH4-OCH3HMCF-71.91[9]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

C. Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the benzosuberone derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified bovine tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add the benzosuberone derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

The experimental workflow for assessing the anticancer activity of benzosuberone derivatives is depicted below:

cluster_1 Anticancer Activity Workflow Synthesis of Benzosuberone Derivatives Synthesis of Benzosuberone Derivatives Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Benzosuberone Derivatives->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Lead Optimization Lead Optimization Tubulin Polymerization Assay->Lead Optimization

Figure 2: Experimental workflow for anticancer SAR studies of benzosuberone derivatives.

II. Antimicrobial Activity of Benzosuberone Derivatives

Benzosuberone derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[2][10] Their development is particularly relevant in the face of rising antimicrobial resistance.

A. Mechanism of Action: Targeting Essential Bacterial Processes

The precise mechanism of action for many antimicrobial benzosuberone derivatives is still under investigation, but several key targets have been proposed:

  • Inhibition of Protein Synthesis: Some studies suggest that these compounds may interfere with bacterial protein synthesis, leading to cell growth inhibition.[10][11]

  • DNA Gyrase and Topoisomerase II Inhibition: Molecular docking studies have indicated that certain benzosuberone-thiazole hybrids may bind to the ATPase domain of bacterial DNA gyrase and topoisomerase II, enzymes essential for DNA replication and repair.[12][13]

B. Structure-Activity Relationship of Antimicrobial Benzosuberones

The antimicrobial potency of benzosuberone derivatives is significantly influenced by the nature of the heterocyclic moieties appended to the core structure.

  • Heterocyclic Substituents: The incorporation of nitrogen- and sulfur-containing heterocycles, such as piperazine, morpholine, pyrazole, and thiazole, has been shown to enhance antimicrobial activity.[2][10]

  • Substitution on the Fused Ring: The presence of electron-withdrawing groups, such as nitro groups, on the benzosuberone scaffold can also impact activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of benzosuberone derivatives against various microbial strains.

Compound IDR GroupBacterium/FungusMIC (µg/mL)Reference
4a PhenylthiosemicarbazideE. coli50[11]
4b PhenylthiosemicarbazideC. albicans50[11]
4c PhenylthiosemicarbazideB. subtilis75[11]
5a PyrazoleS. aureus125[10]
5b PyrazoleB. subtilis250[10]
6a DithiazoleH. influenzae1.95[2]
6b DithiazoleM. tuberculosis0.12[2]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

C. Experimental Protocols for Antimicrobial Activity Assessment

This is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the benzosuberone derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

The general workflow for investigating the antimicrobial properties of benzosuberone derivatives is outlined below:

cluster_2 Antimicrobial Activity Workflow Synthesis of Benzosuberone Hybrids Synthesis of Benzosuberone Hybrids Antimicrobial Screening (Broth Microdilution) Antimicrobial Screening (Broth Microdilution) Synthesis of Benzosuberone Hybrids->Antimicrobial Screening (Broth Microdilution) MIC Determination MIC Determination Antimicrobial Screening (Broth Microdilution)->MIC Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Enzyme Inhibition Assays (e.g., DNA Gyrase) Enzyme Inhibition Assays (e.g., DNA Gyrase) Mechanism of Action Studies->Enzyme Inhibition Assays (e.g., DNA Gyrase) Lead Optimization Lead Optimization Enzyme Inhibition Assays (e.g., DNA Gyrase)->Lead Optimization

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Recrystallization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Welcome to the technical support guide for the purification of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. As a key intermediate in medicinal chemistry and drug development, obtaining this compound with high purity is paramount.[2] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the nuances of its recrystallization.

Part 1: Foundational Knowledge & Solvent Selection

This section addresses the preliminary questions researchers face when developing a purification strategy for this specific benzosuberone derivative.

Q1: What is the underlying principle for the recrystallization of this compound, and why is solvent selection so critical?

A1: Recrystallization is a purification technique based on differential solubility. The goal is to find a solvent (or solvent system) that dissolves 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one completely at an elevated temperature but only sparingly at a low temperature.[3] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The molecular structure of your compound—a moderately polar aromatic ketone (C₁₁H₁₁ClO)[4]—is the key to solvent selection. It possesses:

  • An aromatic ring and a saturated seven-membered ring, contributing non-polar character.

  • A ketone carbonyl group, which is a polar hydrogen bond acceptor.

  • A chloro-substituent, which adds polarity.

A successful recrystallization hinges on finding a solvent that perfectly balances these features to create a steep solubility-versus-temperature curve. An incorrect choice can lead to common failures like low yield, no crystal formation, or "oiling out."[5]

Q2: Which solvents or solvent systems are recommended for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one?

A2: There is no universal solvent, and small-scale trials are always recommended.[6] However, based on the compound's structure and general principles for aromatic ketones, we can propose a logical starting point. The following table summarizes promising candidates.

Table 1: Recommended Solvents for Recrystallization Trials

Solvent / System Boiling Point (°C) Rationale & Scientific Insight Potential Issues & Mitigation
Single Solvents
Ethanol (95% or absolute) ~78 Alcohols are excellent starting points for many aromatic compounds.[6] The polarity is well-matched to dissolve the ketone upon heating while allowing precipitation upon cooling. The compound may retain moderate solubility even when cold, potentially reducing yield. Ensure thorough cooling in an ice bath to maximize recovery.[7]
Isopropanol (IPA) 82 Slightly less polar than ethanol, which may provide a better solubility differential. Often yields good quality crystals. Solubility must be tested; if the compound is too soluble even at room temperature, this solvent will not work alone.[8]
Toluene 111 The aromatic nature of toluene interacts favorably with the benzene ring of the compound. Its high boiling point creates a wide temperature gradient for crystallization. High solvency power may require a larger volume of an anti-solvent. Risk of "oiling out" if the compound's melting point is below 111°C.[5]
Mixed Solvents
Ethanol / Water Variable A highly versatile and tunable system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until turbidity persists.[9] Can be prone to oiling out if the anti-solvent is added too quickly or if the solution is supersaturated.[5] Re-heat to clarify and cool very slowly.
Toluene / Heptane Variable An excellent choice for compounds with significant aromatic/aliphatic character. Dissolve in hot toluene and add heptane as the anti-solvent. Heptane is non-polar and will drastically reduce solubility. Add it slowly to the hot solution to avoid localized, rapid precipitation of impure material.

| Dichloromethane / Hexane | Variable | Useful for highly soluble compounds. Dissolve in a minimal amount of room-temperature dichloromethane (DCM) and slowly add hexane as the anti-solvent. | This is often performed at room temperature due to DCM's low boiling point. It relies on polarity change rather than temperature. Can be effective for generating X-ray quality crystals.[10] |

Part 2: Step-by-Step Experimental Protocols

These protocols provide a detailed workflow. Remember to always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol portion-wise until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is the most critical factor for maximizing yield.[5][6] Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with hot solvent vapor to prevent premature crystallization in the filter paper.[9]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice. Rapid cooling traps impurities and leads to the formation of small, impure precipitates.[3]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Toluene/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene required for complete dissolution.

  • Anti-Solvent Addition: While keeping the solution hot, add heptane dropwise with swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.[9]

  • Cooling, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Protocol, using an ice-cold mixture of toluene/heptane (in the same approximate ratio) for the washing step.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization experiments in a direct question-and-answer format.

Q3: I've followed the protocol, but no crystals are forming, even after cooling in an ice bath. What should I do?

A3: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.

  • Probable Cause 1: Excessive Solvent. The concentration of your compound is below its saturation point even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.[5] Be careful not to boil it down too much or too quickly.

  • Probable Cause 2: Lack of Nucleation Sites. A supersaturated solution may need an "impetus" to begin crystallization.

    • Solution 1 (Induce Nucleation): Try scratching the inside wall of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cold solution. This provides a template for further crystallization.

Q4: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid above its melting point.[5] This is common if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1 (Slow Down Cooling): Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to ensure complete dissolution.[5] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Solution 2 (Adjust Solvent System): The chosen solvent may be inappropriate. Try a solvent with a lower boiling point. If using a mixed-solvent system, the addition of the anti-solvent may have been too rapid. Re-heat, add more of the "good" solvent to create a more dilute solution, and then re-attempt the anti-solvent addition and cooling much more slowly.

Q5: I got crystals, but my final yield is very low. Where did my product go?

A5: Low yield is most often a consequence of procedural choices rather than a chemical reaction failure.

  • Probable Cause 1: Too Much Solvent. This is the most common reason for low yield.[5] A significant portion of your product is likely still in the filtrate (mother liquor).

    • Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature Crystallization. The product may have crystallized in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus is thoroughly pre-heated. If significant crystallization occurred, you may need to redissolve the material from the filter paper and re-process it.

  • Probable Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q6: My final crystals are colored, but the starting material was supposed to be colorless. How do I remove colored impurities?

A6: Colored impurities are often non-polar, conjugated molecules that are present in small quantities.

  • Solution 1 (Activated Charcoal): Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Solution 2 (Re-recrystallization): A second recrystallization of the obtained crystals will often leave the trace impurities behind in the mother liquor, yielding a purer final product.

  • Solution 3 (Alternative Purification): If recrystallization fails to remove the impurity, an alternative method like column chromatography may be necessary.[1][11]

Part 4: Visualization & References

Recrystallization Troubleshooting Workflow

The following diagram outlines the logical steps and decision points in the recrystallization and troubleshooting process.

GstartCrude 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onesol_selectSelect Solvent System(Single or Mixed, See Table 1)start->sol_selectdissolveDissolve in MinimumHot Solventsol_select->dissolvecoolSlow Cooling to Room TempThen Cool in Ice Bathdissolve->cooloutcomeEvaluate Outcomecool->outcomesuccessPure Crystals Formed(Filter, Wash, Dry)outcome->successSuccessno_xtalProblem:No Crystals Formoutcome->no_xtalClear Solution Remainsoil_outProblem:'Oiling Out' Occursoutcome->oil_outLiquid Layer Separateslow_yieldProblem:Low Yield or Recoveryoutcome->low_yieldFew Crystals Formedsol_no_xtalSolution:1. Scratch flask / Add seed crystal2. Reduce solvent volume & re-coolno_xtal->sol_no_xtalTroubleshootsol_oilSolution:1. Re-heat to dissolve oil2. Add more 'good' solvent3. Cool much more slowlyoil_out->sol_oilTroubleshootsol_yieldSolution:1. Check if minimal solvent was used2. Concentrate mother liquorfor a second crop of crystalslow_yield->sol_yieldTroubleshoot

Caption: A troubleshooting workflow for the recrystallization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Technical Support Center: Synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experiments are both successful and reproducible.

The primary route to this benzoannulenone core involves an intramolecular Friedel-Crafts acylation.[1][2][3] This reaction, while powerful for forming the seven-membered ring, is sensitive to conditions and can lead to a range of byproducts. This guide directly addresses these potential pitfalls in a practical, question-and-answer format.

Troubleshooting Guide

This section tackles the most common issues observed during the synthesis and purification of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Question 1: My final product shows two distinct spots on TLC and two ketones in the NMR, even after purification. What is the second ketone and why did it form?

Answer:

You are likely observing a regioisomeric byproduct . The intended synthesis involves an intramolecular Friedel-Crafts acylation of a precursor like 5-(4-chlorophenyl)pentanoyl chloride. The cyclization is an electrophilic aromatic substitution where the acylium ion attacks the chlorobenzene ring.

Causality: The chloro-substituent is an ortho-, para-director but is also deactivating. The alkyl chain is an ortho-, para-director and activating. The electrophilic attack is therefore directed to the positions ortho to the alkyl chain. Since the starting material is para-substituted, there are two non-equivalent ortho positions for the cyclization to occur: C2 and C3 (relative to the alkyl chain).

  • Desired Product: Attack at the C2 position yields the target molecule, 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

  • Isomeric Byproduct: Attack at the C3 position yields the unwanted regioisomer, 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

The electronic and steric environment dictates the ratio of these products. While the C2 position is sterically less hindered, the electronic influence of the chloro group can still permit cyclization at the C3 position, leading to a mixture.

Caption: Formation of regioisomers during cyclization.

Troubleshooting Protocol:

  • Reaction Temperature Control: Lowering the reaction temperature (e.g., 0°C to RT) can increase the selectivity for the thermodynamically favored product.

  • Choice of Catalyst: While AlCl₃ is a strong catalyst, it can sometimes lead to lower selectivity. Consider using a milder, bulkier Lewis acid or a dehydrating agent like Polyphosphoric Acid (PPA), which can favor one isomer over the other.[1][4]

  • Purification:

    • Column Chromatography: A well-optimized silica gel chromatography is the most effective method. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing polarity. The isomers often have a slight polarity difference allowing for separation.

    • Recrystallization: If the product is solid, fractional recrystallization may be possible. Screen various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find one that preferentially crystallizes the desired product.

Question 2: My reaction yields are consistently low, with a significant amount of starting material recovered. What are the likely causes?

Answer:

Low conversion in a Friedel-Crafts acylation typically points to issues with catalyst activity or reaction conditions.

Causality:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Trace amounts of water in the solvent, glassware, or starting material will hydrolyze and deactivate the catalyst, halting the reaction. Similarly, PPA is a strong dehydrating agent and its efficacy is reduced by moisture.[4]

  • Insufficient Catalyst: The product ketone is a Lewis base and forms a complex with the catalyst.[5] Therefore, slightly more than a stoichiometric amount of catalyst is required for the reaction to proceed to completion.

  • Inadequate Temperature or Time: Intramolecular cyclization to form a seven-membered ring can have a high activation energy.[1] Insufficient heating or short reaction times may lead to incomplete conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (N₂ or Argon).

    • Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent (e.g., dichloromethane over CaH₂).

    • Ensure the Lewis acid catalyst is fresh and has been handled under inert conditions.

  • Optimize Catalyst Loading:

    • For AlCl₃, use 1.1 to 1.3 equivalents relative to the starting acid chloride.

    • For PPA, ensure it is used in sufficient excess to act as both the catalyst and the solvent.

  • Screen Reaction Conditions:

    • If using AlCl₃, begin the reaction at 0°C and allow it to slowly warm to room temperature. If conversion is still low, gentle heating (40-50°C) may be required.

    • If using PPA, temperatures between 60-100°C are common.[4] Monitor the reaction by TLC until the starting material is consumed.

Question 3: After adding the catalyst, my reaction mixture turned dark brown/black and resulted in a tar-like substance. What happened?

Answer:

The formation of tar or polymeric material is a classic sign of decomposition, often caused by overly aggressive reaction conditions.

Causality:

  • Excessive Heat: High temperatures can cause the starting material, intermediates, or product to undergo side reactions and polymerization. This is particularly true with very strong Lewis acids like AlCl₃.

  • High Catalyst Concentration: An excessive amount of catalyst can lead to uncontrolled side reactions.

  • Substrate Sensitivity: Aromatic rings with activating groups are susceptible to side reactions. While the chloro-group is deactivating, the alkyl chain is activating, creating a delicate balance.

Troubleshooting Protocol:

  • Control the Exotherm: The initial complexation of the catalyst is often exothermic. Add the catalyst portion-wise to a cooled solution (0°C) of the substrate to maintain temperature control.

  • Use a Milder Catalyst System: This is the most effective solution.

    • Polyphosphoric Acid (PPA): PPA is an excellent medium for intramolecular acylations, providing both acidic catalysis and a dehydrating environment with less charring than AlCl₃.[4]

    • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This is another powerful but often cleaner alternative to PPA for difficult cyclizations.[1]

  • Inverse Addition: Add the substrate solution slowly to a suspension of the catalyst in the solvent. This keeps the concentration of the reactive species low at any given time, minimizing intermolecular side reactions.

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most direct precursor is 5-(4-chlorophenyl)pentanoic acid . This can be converted to the more reactive 5-(4-chlorophenyl)pentanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the Friedel-Crafts cyclization.[2] Alternatively, the carboxylic acid itself can be cyclized directly using a strong dehydrating acid catalyst like polyphosphoric acid (PPA).[1][4]

Q: Can I use a different Lewis acid besides AlCl₃?

A: Absolutely. While AlCl₃ is the classic choice, other Lewis acids can offer advantages in terms of yield and cleanliness. Good alternatives include:

  • FeCl₃: Milder than AlCl₃, can sometimes reduce charring.

  • SnCl₄: A milder liquid Lewis acid, useful for sensitive substrates.

  • BF₃·OEt₂: Generally used for alkylations but can be effective in some acylations. The optimal catalyst often needs to be determined empirically for a specific substrate.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 4:1 Hexane:Ethyl Acetate. The product ketone will be less polar than the starting carboxylic acid but will have a polarity similar to the starting acid chloride. Co-spotting a sample of your starting material alongside the reaction mixture is crucial for accurate tracking. The disappearance of the starting material spot indicates the reaction is complete.

Q: What are the key safety precautions for this reaction?

A:

  • Reagents: Lewis acids (AlCl₃) react violently with water. Handle in a fume hood away from moisture. Thionyl chloride and acyl chlorides are corrosive and lachrymatory. Always wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Gas Evolution: The reaction of an acyl chloride with AlCl₃, and the subsequent work-up, releases HCl gas. Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap (e.g., a bubbler with NaOH solution).

  • Quenching: The work-up procedure involves quenching the reaction with ice/water. This is a highly exothermic process. Perform the quench slowly, in an ice bath, to control the release of heat and HCl gas.

Data Summary & Protocols

Table 1: Comparison of Common Cyclization Conditions
Catalyst SystemTypical TemperatureAdvantagesDisadvantages
AlCl₃ in CH₂Cl₂ or CS₂0°C to 40°CHigh reactivity, inexpensiveMoisture sensitive, can cause charring, stoichiometric amounts needed[5]
Polyphosphoric Acid (PPA)60°C to 100°CCleaner reactions, acts as solvent & catalyst, good for acidsHighly viscous, difficult to stir, work-up can be challenging[1][4]
Eaton's Reagent (P₂O₅/MsOH)RT to 80°CHigh reactivity, often cleaner than PPAReagent must be freshly prepared
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is recommended for its reliability and generally cleaner reaction profile.

  • Setup: Place polyphosphoric acid (approx. 10x the weight of the substrate) into a round-bottom flask equipped with a mechanical stirrer and a heating mantle.

  • Heating: Heat the PPA to ~70°C with vigorous stirring until it is mobile.

  • Addition: Add 5-(4-chlorophenyl)pentanoic acid (1.0 eq) to the hot PPA in one portion.

  • Reaction: Increase the temperature to 80-90°C and stir for 2-4 hours. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a plate.

  • Work-up: Cool the reaction mixture to ~60°C and pour it slowly and carefully onto a large amount of crushed ice with stirring. This is highly exothermic.

  • Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via silica gel column chromatography.

References

Technical Support Center: Optimizing the Synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this crucial intramolecular Friedel-Crafts acylation. Our goal is to provide actionable insights grounded in mechanistic principles to help you achieve higher yields, better purity, and more consistent results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

A: Low or no conversion is a common issue in Friedel-Crafts acylations and typically points to problems with the catalyst, the electrophile, or the reaction conditions.

  • Insufficient or Inactive Catalyst: Unlike many catalytic reactions, intramolecular Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[1] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[1] For optimal results, a slight excess (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion. Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using freshly opened or properly stored catalyst and that all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Quality Acyl Chloride: The direct precursor for this cyclization is typically 5-(4-chlorophenyl)pentanoyl chloride. If you are preparing this in situ or using a previously prepared batch, its purity is critical. Incomplete conversion of the parent carboxylic acid or degradation of the acyl chloride upon storage will prevent the formation of the necessary acylium ion electrophile. Verify the formation of the acyl chloride (e.g., by IR spectroscopy, noting the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch around 1800 cm⁻¹) before proceeding.

  • Inadequate Temperature: While excessive heat can cause side reactions, the activation energy for the cyclization must be overcome. If the reaction is run at too low a temperature (e.g., 0°C without allowing it to warm), it may stall. A common procedure is to add the reagents at a low temperature to control the initial exotherm and then allow the reaction to slowly warm to room temperature or be gently heated to 40-60°C to ensure completion.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. How can I improve selectivity?

A: The formation of byproducts is often related to reaction concentration, temperature, and the method of reagent addition.

  • Intermolecular vs. Intramolecular Reaction: The primary competing reaction is intermolecular acylation, where two molecules of the starting material react with each other. This is favored at high concentrations. To promote the desired intramolecular cyclization, the reaction should be run under relatively dilute conditions. A slow, controlled addition of the acyl chloride substrate to the suspension of the Lewis acid catalyst helps maintain a low instantaneous concentration of the substrate, further favoring the intramolecular pathway.[3]

  • Positional Isomers: While the chloro group is a deactivating substituent, it is an ortho, para-director. In this intramolecular reaction, cyclization is directed to the position ortho to the chloro-substituted phenyl ring's attachment point to the alkyl chain. Formation of other isomers is generally not a major concern due to the steric and electronic constraints of forming the seven-membered ring. However, overly aggressive reaction conditions (high temperatures, very strong acid systems) could potentially lead to side reactions.

  • Decomposition: Prolonged exposure to strong Lewis acids at high temperatures can lead to substrate or product decomposition, appearing as a complex mixture or baseline material on a TLC plate. Ensure the reaction is monitored and worked up promptly once the starting material has been consumed.

Q3: The aqueous work-up is problematic, forming a persistent emulsion that makes extraction difficult. How can I resolve this?

A: Emulsion formation is a classic issue during the work-up of large-scale Friedel-Crafts reactions due to the formation of aluminum hydroxides. A carefully controlled quenching procedure is essential.

  • Quenching Protocol: The most effective method is to quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[2] The acid ensures that the aluminum salts remain soluble as chloro-aqua complexes ([Al(H₂O)₆]³⁺ and related species) and prevents the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which is the primary cause of emulsions.

  • Order of Addition: It is critical to add the reaction mixture to the ice/acid, not the other way around. Adding water or aqueous acid directly to the reaction vessel can cause an uncontrolled, violent exotherm.

  • Breaking Emulsions: If an emulsion does form, several techniques can be employed. Adding a saturated brine solution can help by increasing the ionic strength of the aqueous phase. Gentle warming or filtration through a pad of Celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid for this cyclization?

While aluminum trichloride (AlCl₃) is the most common and cost-effective choice, other reagents can be used. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are powerful alternatives that can sometimes give cleaner reactions, as they act as both the catalyst and the solvent.[4] For substrates sensitive to very strong Lewis acids, milder options like iron(III) chloride (FeCl₃) or zinc(II) chloride (ZnCl₂) could be explored, though they may require higher temperatures or longer reaction times.[5]

Q2: Can I use the 5-(4-chlorophenyl)pentanoic acid directly instead of converting it to the acyl chloride?

Yes, it is possible to use the carboxylic acid directly, but this requires a different set of activating conditions. Typically, a Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid, is used.[6] This method avoids handling acyl chlorides but often requires higher temperatures ( >100°C), which may not be suitable for all substrates. The reaction proceeds by protonation of the carboxylic acid, followed by loss of water to form the acylium ion in situ.

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting material (acyl chloride or carboxylic acid) and the product ketone. The product, being more polar than the acyl chloride but often less polar than the carboxylic acid, should have a distinct Rf value. Staining with potassium permanganate or using a UV lamp (if the compounds are UV-active) will help visualize the spots.

Q4: What are the key considerations for scaling up this reaction?
  • Heat Management: The initial complexation of the Lewis acid is highly exothermic. For large-scale reactions, ensure adequate cooling and a slow, controlled addition rate to maintain the desired temperature. A reactor with a cooling jacket is ideal.

  • Stirring: As the reaction proceeds, the mixture can become thick. Robust mechanical stirring is necessary to ensure proper mixing and heat transfer.

  • Work-up: The quenching step is also highly exothermic and releases HCl gas. This must be performed in a well-ventilated area or a fume hood, with careful control over the addition rate to manage the exotherm and gas evolution.

Reaction Parameters Comparison

The following table summarizes typical conditions used for intramolecular Friedel-Crafts acylations to form cyclic ketones, providing a comparative reference for optimization.

Precursor TypeCyclization ReagentSolventTemperature (°C)Typical Yield (%)Reference
Aryl-alkanoic acidPolyphosphoric Acid (PPA)None80 - 12070 - 90[4]
Aryl-acyl chlorideAlCl₃ (1.1-1.5 eq)Dichloromethane (DCM)0 to 4080 - 95[1]
Aryl-acyl chlorideAlCl₃ (1.1-1.5 eq)1,2-Dichloroethane (DCE)25 to 6075 - 90[2]
Aryl-alkanoic acidEaton's Reagent (P₂O₅/MeSO₃H)None25 to 8085 - 98N/A
Aryl-acyl chlorideSnCl₄ (1.1-1.5 eq)Dichloromethane (DCM)0 to 2560 - 80N/A

Proposed Reaction Pathway and Mechanism

The synthesis is a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts Acylation). The key steps involve the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up Precursor 5-(4-chlorophenyl)pentanoyl chloride Acylium Acylium Ion Complex [R-C≡O]⁺ [AlCl₄]⁻ Precursor->Acylium + AlCl₃ Catalyst AlCl₃ Arenium Arenium Ion (Sigma Complex) Acylium->Arenium Intramolecular Attack Product_Complex Product-Catalyst Complex Arenium->Product_Complex Deprotonation (-HCl, +AlCl₃) Final_Product 2-chloro-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one Product_Complex->Final_Product Aqueous Quench (H₂O/HCl)

Caption: Reaction mechanism for the intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Preparation of 5-(4-chlorophenyl)pentanoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 5-(4-chlorophenyl)pentanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Slowly heat the mixture to 70-80°C and maintain for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

  • The resulting crude 5-(4-chlorophenyl)pentanoyl chloride (a pale yellow oil) is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum trichloride (AlCl₃, 1.2 eq).

  • Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the resulting suspension to 0°C in an ice bath.

  • Dissolve the crude 5-(4-chlorophenyl)pentanoyl chloride (1.0 eq) from Step 1 in the same dry solvent.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring by TLC. Gentle warming (40°C) may be required to drive the reaction to completion.

  • Prepare a quenching solution of crushed ice and concentrated HCl in a large beaker.

  • With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

References

Technical Support Center: Troubleshooting Low Yield in Benzosuberone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for benzosuberone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that lead to low yields in their experiments. The content is structured in a practical question-and-answer format to directly address specific issues you may encounter.

Section 1: General Troubleshooting for Low Yields

This section covers broad, fundamental issues that can negatively impact the yield of any benzosuberone synthesis.

Question: My benzosuberone synthesis is resulting in a significantly lower yield than anticipated. What are the initial checks I should perform?

Answer: When faced with a low yield, a systematic review of the foundational aspects of your experimental setup is the most effective starting point before delving into more complex, reaction-specific problems.[1][2] Many yield-related issues arise from common laboratory oversights.[1][2]

Initial Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your starting materials, such as 4-phenylbutyric acid or its derivatives, can introduce side reactions or inhibit the catalyst.[2] It is crucial to verify the purity of your starting materials using techniques like NMR or GC-MS and purify them if necessary.[2]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents have not degraded.[2] The presence of moisture can be particularly detrimental in Friedel-Crafts type reactions which often employ water-sensitive Lewis acids.[2]

  • Reaction Setup and Atmosphere: For moisture-sensitive reactions, confirm that your glassware was properly flame-dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Temperature Control: Inconsistent or incorrect reaction temperatures can dramatically affect reaction rates and selectivity.[3] Use a calibrated thermometer and a reliable heating or cooling system to maintain the optimal temperature.[2]

  • Stoichiometry of Reagents: Accurately calculate and weigh all reagents.[1] Even small deviations in stoichiometry, especially of the catalyst, can have a significant impact on the reaction outcome.

Section 2: Troubleshooting Specific Synthetic Routes

Benzosuberone is commonly synthesized via an intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its corresponding acyl chloride. This section will address issues specific to this and related pathways.

Route 1: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyryl Chloride

This is a classic and widely used method for synthesizing benzosuberone.[4]

Question: I'm attempting the intramolecular Friedel-Crafts acylation of 4-phenylbutyryl chloride using a Lewis acid catalyst (e.g., AlCl₃), but my yield is poor and I'm observing a complex mixture of byproducts. What are the likely causes and solutions?

Answer: Low yields in this reaction are often traced back to issues with the catalyst, the acyl chloride, or the reaction conditions.

Potential Causes and Troubleshooting Strategies:

  • Degradation of 4-Phenylbutyryl Chloride: 4-phenylbutyryl chloride is susceptible to hydrolysis. Ensure it is freshly prepared or purified before use.

  • Inactivity or Improper Handling of the Lewis Acid Catalyst:

    • Moisture Inactivation: Lewis acids like AlCl₃ are extremely hygroscopic and will be quenched by water. Ensure anhydrous conditions are strictly maintained.[2]

    • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst complexes with the product ketone, meaning a stoichiometric amount or even a slight excess is often required.[5]

  • Suboptimal Reaction Temperature:

    • Too Low: The reaction may not proceed to completion.

    • Too High: This can lead to charring, decomposition, and the formation of polymeric side products.

  • Side Reactions:

    • Intermolecular Acylation: If the concentration of the starting material is too high, intermolecular reactions can occur, leading to polymer formation. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.

    • Rearrangement: While less common in acylations compared to alkylations, unwanted rearrangements can still occur.[6]

Parameter Recommendation Rationale
Catalyst Use fresh, high-purity AlCl₃ (or other suitable Lewis acid).Ensures catalytic activity and minimizes side reactions.
Solvent Use a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).Prevents quenching of the catalyst and unwanted side reactions.
Temperature Typically run at low temperatures (0 °C to room temperature).Minimizes decomposition and side product formation.
Concentration Perform the reaction at high dilution.Favors intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyryl Chloride

  • Preparation of 4-Phenylbutyryl Chloride: To a solution of 4-phenylbutyric acid (1.0 eq) in an anhydrous solvent like DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-phenylbutyryl chloride.

  • Friedel-Crafts Cyclization: In a separate flame-dried flask under an inert atmosphere, suspend aluminum chloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C and add a solution of 4-phenylbutyryl chloride in anhydrous DCM dropwise over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[9] Purify the crude product by flash column chromatography on silica gel.[9]

Route 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 4-Phenylbutyric Acid

Polyphosphoric acid (PPA) is a convenient and effective reagent for the cyclization of arylbutyric acids.[10][11][12]

Question: I'm using Polyphosphoric Acid (PPA) to cyclize 4-phenylbutyric acid, but the reaction is sluggish and the yield is low. What can I do to improve this?

Answer: The effectiveness of PPA is highly dependent on its concentration (P₂O₅ content) and the reaction temperature.

Potential Causes and Troubleshooting Strategies:

  • Insufficiently Strong PPA: The dehydrating and catalytic power of PPA is related to its P₂O₅ content. Commercially available PPA can vary in strength.[11] If the reaction is not proceeding, a stronger grade of PPA or the addition of P₂O₅ may be necessary.

  • Inadequate Temperature and Reaction Time: PPA-mediated cyclizations often require elevated temperatures (e.g., 80-120 °C) and extended reaction times to go to completion.[11]

  • Poor Mixing: PPA is highly viscous, which can lead to poor mixing and localized overheating or incomplete reaction.[11] Efficient mechanical stirring is essential.

  • Byproduct Formation: At high temperatures, side reactions such as sulfonation (if sulfuric acid is present as an impurity) or polymerization can occur.[12]

Parameter Recommendation Rationale
PPA Quality Use PPA with a high P₂O₅ content (e.g., 115%).Ensures sufficient dehydrating and catalytic activity.
Temperature Optimize the temperature, typically between 80-120 °C.Balances reaction rate with minimizing side product formation.
Stirring Use efficient mechanical stirring.Ensures homogeneity and uniform heat distribution.
Reaction Time Monitor the reaction to determine the optimal time.Prevents incomplete reaction or degradation of the product.

Experimental Protocol: PPA-Catalyzed Synthesis of Benzosuberone

  • Reaction Setup: Place 4-phenylbutyric acid (1.0 eq) and polyphosphoric acid (10-20 parts by weight) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heating and Stirring: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ether or ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows the presence of starting material even after a prolonged reaction time. What should I do?

A1: This indicates an incomplete reaction. Consider the following:

  • Catalyst Deactivation: Your catalyst may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Insufficient Catalyst: You may need to increase the amount of catalyst.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

  • Reagent Purity: Impurities in your starting material could be inhibiting the reaction.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of a tar-like substance is often due to polymerization or decomposition of the starting material or product. This can be caused by:

  • Excessively High Reaction Temperature: Lower the reaction temperature.

  • High Concentration: Run the reaction at a higher dilution to favor the intramolecular cyclization.

  • Incorrect Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized high concentrations and exothermic reactions.

Q3: How can I effectively monitor the progress of my benzosuberone synthesis?

A3: Several analytical techniques can be used:[7][13][14][15]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[8]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques provide quantitative information about the reaction progress and can help identify byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC): Another excellent quantitative method for monitoring the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.[7]

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to troubleshooting low yields in benzosuberone synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Benzosuberone Yield start Low Yield Observed check_basics Initial Checks: - Reagent Purity - Anhydrous Conditions - Temperature Control - Stoichiometry start->check_basics basics_ok Basics OK? check_basics->basics_ok identify_route Identify Synthetic Route basics_ok->identify_route Yes re_evaluate Re-evaluate Basics basics_ok->re_evaluate No fc_acylation Friedel-Crafts Acylation (Acyl Chloride) identify_route->fc_acylation ppa_cyclization PPA Cyclization (Carboxylic Acid) identify_route->ppa_cyclization troubleshoot_fc Troubleshoot FC: - Catalyst Activity/Amount - Acyl Chloride Quality - High Dilution - Temperature fc_acylation->troubleshoot_fc troubleshoot_ppa Troubleshoot PPA: - PPA Strength - Temperature - Vigorous Stirring - Reaction Time ppa_cyclization->troubleshoot_ppa optimize Optimize Conditions troubleshoot_fc->optimize troubleshoot_ppa->optimize success Improved Yield optimize->success re_evaluate->check_basics

Caption: A systematic workflow for diagnosing and resolving low-yield issues in benzosuberone synthesis.

References

Technical Support Center: Friedel-Crafts Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones which are pivotal intermediates in pharmaceuticals, agrochemicals, and fine chemicals.[1] The reaction's general reliability stems from two key features: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, which prevents further acylation.[2][3][4][5] However, when working with substituted aromatic rings, researchers can encounter a host of challenges that impact yield, purity, and even the viability of the reaction. This guide provides in-depth troubleshooting for common side reactions and experimental pitfalls, grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Friedel-Crafts acylation of substituted benzenes. Each issue is analyzed from cause to solution, providing actionable protocols.

Problem 1: Reaction Failure - No or Extremely Low Yield of Acylated Product

You've set up your reaction under anhydrous conditions, but upon workup and analysis (TLC, GC-MS), you see only starting material or a complex mixture of baseline impurities.

The Friedel-Crafts acylation is an electrophilic aromatic substitution; its success hinges on the nucleophilicity of the aromatic ring.[6][7] If your benzene ring is substituted with one or more strongly electron-withdrawing groups (EWGs), its electron density is severely diminished, rendering it unable to attack the acylium ion electrophile.[6][8]

  • Problematic Substituents: -NO₂, -CN, -SO₃H, -CF₃, -COR, -COOR.[6]

  • Mechanism of Failure: EWGs inductively pull electron density from the ring or have a deactivating resonance effect, raising the activation energy of the rate-determining step where the ring attacks the electrophile.[9]

  • Assess Reactivity: If your substrate is more deactivated than a monohalobenzene, a standard AlCl₃-catalyzed reaction is likely to fail.[10]

  • Change the Catalytic System: Standard AlCl₃ may not be sufficient.

    • Option 1: Use a Stronger Brønsted Acid Catalyst. For moderately deactivated rings, strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) can be effective.[7]

    • Option 2: High-Temperature/Pressure Conditions. While risky due to potential decomposition, increasing the temperature can sometimes overcome the high activation energy barrier.[6][7] This must be approached with caution.

  • Redesign the Synthesis: If the above fails, a different synthetic route is necessary. Consider a strategy where the acylation is performed before the introduction of the deactivating group.

If your substituted benzene contains a basic functional group, particularly amines (-NH₂, -NHR, -NR₂) or, to a lesser extent, hydroxyl groups (-OH), the Lewis acid catalyst will preferentially react with this group instead of the acylating agent.[11][12]

  • Mechanism of Failure (Anilines): The lone pair on the nitrogen atom of an amine acts as a Lewis base, coordinating strongly with the Lewis acid (e.g., AlCl₃).[8][13][14] This forms a complex that places a positive charge on the nitrogen, transforming the activating amino group into a powerful deactivating group, which halts the reaction.[13][14][15]

  • Mechanism of Failure (Phenols): With phenols, the lone pair on the oxygen also coordinates with the Lewis acid.[16][17] This interaction is less aggressive than with amines, but the primary side reaction becomes O-acylation, forming a phenyl ester, rather than the desired C-acylation on the ring.[13][16]

  • For Anilines - Use a Protecting Group:

    • The most robust solution is to temporarily protect the amine. Acylation of the amine to form an amide (e.g., using acetic anhydride) reduces its basicity. The amide is still an ortho-, para-director but is less activating, allowing for a controlled Friedel-Crafts acylation. The protecting group can be removed later via hydrolysis.

  • For Phenols - Exploit the Fries Rearrangement:

    • Instead of preventing O-acylation, perform it first to create the phenyl ester. Then, induce a Fries Rearrangement .[3][18] This intramolecular reaction uses a Lewis acid catalyst (often in stoichiometric or excess amounts) and heat to migrate the acyl group from the oxygen to the ortho and para positions of the ring, yielding the desired hydroxyarylketone.[13][18][19][20]

    • Reaction conditions can favor one isomer: lower temperatures typically favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control, stabilized by chelation with the catalyst).[18][19][20]

Problem 2: My Product is an Isomer of the Target Compound

While less common than in Friedel-Crafts alkylation, obtaining an unexpected isomer can occur, particularly with phenolic substrates.

If you are attempting to acylate a phenol derivative under harsh Friedel-Crafts conditions (e.g., excess AlCl₃, high heat), you might be inadvertently catalyzing a Fries Rearrangement.[16][17] The reaction may proceed through the intended C-acylation, but also via an O-acylation followed by rearrangement, leading to a mixture of ortho and para isomers whose ratio is dependent on the reaction conditions.[20]

  • Control Reaction Temperature: To favor the para product, run the reaction at a lower temperature (e.g., 0 °C to room temperature).[19] For the ortho product, higher temperatures may be required.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[20] For example, studies on naphthalene have shown that acylation in non-polar solvents like CS₂ favors the alpha-position (kinetic product), whereas polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[21]

Problem 3: Polysubstitution - More Than One Acyl Group is Added

This issue is far more characteristic of Friedel-Crafts alkylation, where the added alkyl group activates the ring for further substitution.[5][22] In acylation, the opposite is true.

The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring.[23] Consequently, the mono-acylated product is significantly less reactive than the starting material, effectively preventing a second acylation reaction.[2][3][5] If you are observing what appears to be polysubstitution, it is crucial to verify the identity of the byproducts. They are more likely to be products of self-condensation of the acylating agent or other side reactions, rather than a di-acylated aromatic ring.

  • Confirm Product Identity: Use high-resolution mass spectrometry (HRMS) and NMR to unequivocally identify the structures of your byproducts.

  • Optimize Stoichiometry: Ensure you are not using a vast excess of the acylating agent or catalyst, which could promote alternative reaction pathways under forcing conditions.

Visualizing Key Mechanisms and Troubleshooting

To better understand these processes, the following diagrams illustrate the key mechanistic pathways and a decision-making workflow.

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Complexation Acyl_Chloride R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O⁺ ↔ R-C⁺=O] (Resonance Stabilized) Complex->Acylium_Ion AlCl4 AlCl₄⁻ Complex->AlCl4 Benzene Ar-H Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + Acylium Ion Product_Complex Ar-COR-AlCl₃ Sigma_Complex->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product Ar-COR (Aryl Ketone) Product_Complex->Final_Product Aqueous Workup

Caption: General Mechanism of Friedel-Crafts Acylation.

Catalyst_Deactivation Aniline Aniline (Ar-NH₂) (Lewis Base) Complex Ar-N⁺H₂-Al⁻Cl₃ (Deactivated Complex) Aniline->Complex Forms Stable Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex No_Reaction No Friedel-Crafts Acylation Occurs Complex->No_Reaction Ring is Strongly Deactivated

Caption: Catalyst Deactivation by an Aniline Substrate.

Troubleshooting_Workflow start Reaction Fails (Low/No Yield) q1 Does substrate have -NH₂ or -OH groups? start->q1 q2 Does substrate have strong EWGs (-NO₂, -CN)? q1->q2 No sol1a Protect -NH₂ group (e.g., form amide) q1->sol1a Yes (-NH₂) sol1b Use Fries Rearrangement for -OH group q1->sol1b Yes (-OH) sol2 Use stronger catalyst (e.g., Triflic Acid) or redesign synthesis q2->sol2 Yes check_conditions Check anhydrous conditions & catalyst stoichiometry (>1 eq) q2->check_conditions No

Caption: Decision Tree for Troubleshooting Low Yields.

Frequently Asked Questions (FAQs)

Q1: Why must a stoichiometric amount of Lewis acid be used? A: Unlike in Friedel-Crafts alkylation, the aryl ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3][7] This complex effectively removes the catalyst from the reaction cycle.[6][7] Therefore, at least one equivalent of the catalyst relative to the acylating agent is required to drive the reaction to completion.[6] The complex is then hydrolyzed during aqueous workup to release the final product.[3]

Q2: My reaction mixture turned very dark and formed a sludge. What happened? A: This often indicates decomposition or polymerization side reactions, which can be caused by excessively high reaction temperatures or the presence of highly reactive starting materials.[6] Ensure your reaction is adequately cooled, especially during the addition of the Lewis acid, which is often a highly exothermic step.[24] Also, verify the purity of your reagents, as impurities can catalyze unwanted side reactions.[6]

Q3: What is the best solvent for a Friedel-Crafts acylation? A: The choice of solvent can be critical. Common solvents include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). For less reactive substrates, a more polar solvent like nitrobenzene can be used, although it is itself susceptible to acylation under harsh conditions.[21] Importantly, the solvent must be completely anhydrous, as any moisture will hydrolyze and deactivate the Lewis acid catalyst.[6][7] In some modern protocols, solvent-free conditions are employed, which can offer environmental benefits and improved selectivity.[1][25]

Q4: Can I use a carboxylic acid directly as the acylating agent? A: While acyl chlorides and anhydrides are most common, some methods allow for the direct use of carboxylic acids.[3] These reactions typically require a stronger catalytic system, such as a combination of a Lewis acid and a Brønsted acid (e.g., methanesulfonic acid), or specialized reagents to activate the carboxylic acid in situ.[2]

Data Summary Table

IssueCommon Cause(s)Key IndicatorsRecommended Solution(s)
No/Low Yield Deactivated Ring (EWGs)Starting material has -NO₂, -CN, etc.Use stronger acid catalyst; Redesign synthesis.
Catalyst DeactivationStarting material has -NH₂, -OH.Protect -NH₂; Use Fries Rearrangement for -OH.
Wet Reagents/GlasswareCatalyst sizzles/fumes on addition.Ensure strictly anhydrous conditions.
Isomeric Product Unintended RearrangementPhenolic substrate used.Control temperature/solvent to direct Fries Rearrangement.
Polysubstitution (Misinterpretation)Multiple product spots on TLC.Confirm product structures; this is very rare in acylation.[5]
Dark Color/Sludge DecompositionExothermic reaction gets too hot.Maintain cooling; check reagent purity.

Key Experimental Protocols

Protocol 1: Standard Acylation of an Activated Ring (Anisole)

This protocol details the acylation of anisole with propionyl chloride, a typical procedure for an electron-rich aromatic substrate.

  • Glassware Preparation: All glassware must be oven-dried (120 °C, >4 hours) and assembled hot under a dry, inert atmosphere (N₂ or Argon).

  • Reagent Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet, add anisole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). The mixture may become heterogeneous and colored.

  • Acylating Agent Addition: Add propionyl chloride (1.05 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by pouring the mixture over crushed ice with concentrated HCl.[24] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.

References

improving the stability of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in solution

Technical Support Center: Stabilizing 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. We understand that maintaining the stability of this compound in solution is critical for generating reliable and reproducible experimental data. This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing its stability. Here, we will address common challenges, offer robust troubleshooting strategies, and present proactive measures to ensure the integrity of your compound.

Section 1: Understanding the Instability of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Before troubleshooting, it's essential to understand the inherent chemical liabilities of the molecule. Its structure, featuring an α-chloro ketone on a flexible seven-membered ring fused to an aromatic system, presents several potential degradation pathways.

Q1: What are the primary chemical groups on this molecule that are susceptible to degradation?

A1: The primary points of instability on 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one are:

  • The α-Chloro Ketone Group: This is the most reactive site. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions. This functionality is known to be reactive under both acidic and basic conditions.[2]

  • The Carbonyl Group (Ketone): Ketones can be susceptible to oxidation and photolytic degradation.[3][4] Cyclic ketones, in particular, can undergo photochemical reactions such as Norrish Type I cleavage, which involves the formation of a diradical that can lead to various rearrangement or cleavage products.[5]

  • The Benzylic Positions: The CH₂ groups adjacent to the aromatic ring (at C5 and C9) are benzylic and can be prone to auto-oxidation, a process often initiated by light, heat, or trace metal impurities.[6]

Below is a diagram illustrating the potential degradation pathways based on these reactive sites.

cluster_mainPotential Degradation Pathwayscluster_productsParent2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneHydrolysisHydrolysis Product(e.g., α-hydroxy ketone)Parent->Hydrolysis H₂O / pH extremes OxidationOxidation Products(e.g., ring-opened diacid, hydroxylated species)Parent->Oxidation O₂ / Peroxides / Metal Ions PhotolysisPhotodegradation Products(e.g., ring-contracted isomers, unsaturated aldehydes)Parent->Photolysis UV/Visible Light

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Guide for Solution Instability

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Q2: I'm observing a steady decrease in the concentration of my stock solution over a few days, even when stored in the refrigerator. What is the likely cause and how can I fix it?

A2: This is a classic stability issue that typically points to one of three factors: solvent choice, temperature, or exposure to light. Protic solvents like methanol or ethanol can participate in solvolysis reactions with the α-chloro ketone. The most effective way to diagnose and solve this is through a systematic study.

Protocol 2.1: Diagnosing and Improving Stock Solution Stability
  • Objective: To identify the optimal solvent and storage conditions for the compound.

  • Materials:

    • 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

    • Solvents: Anhydrous DMSO, Anhydrous Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH)

    • Amber and clear HPLC vials

    • HPLC system with a suitable C18 column

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in each of the four solvents.

    • Aliquot each stock solution into two sets of vials: one amber (light-protected) and one clear.

    • For each solvent and vial type, create three storage conditions:

      • Ambient temperature (e.g., 25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

    • Immediately analyze a T=0 sample from each stock solution by HPLC to determine the initial purity and peak area.

    • Analyze the samples at subsequent time points (e.g., 24 hours, 72 hours, 1 week).

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Self-Validation: The T=0 analysis provides the baseline. The use of anhydrous aprotic solvents (DMSO, ACN) stored at -20°C in amber vials serves as the "gold standard" control condition against which all others are compared.

Expected Outcome & Data Interpretation

You will likely find that stability is greatest in anhydrous aprotic solvents, at lower temperatures, and with protection from light.[7] The data can be summarized as follows:

Table 1: Example Stability Data Under Various Conditions (% Parent Compound Remaining)

Solvent Temperature Light Condition 24 Hours 7 Days
Methanol 25°C Ambient 85% 60%
Methanol 4°C Dark 95% 88%
Acetonitrile 25°C Ambient 98% 92%
Acetonitrile -20°C Dark >99.5% >99%
DMSO 25°C Ambient 99% 95%

| DMSO | -20°C | Dark | >99.5% | >99% |

Q3: My HPLC/LC-MS analysis shows several new, smaller peaks appearing over time. How can I confirm if these are degradants and identify them?

A3: The appearance of new peaks is a strong indicator of degradation. The most robust method for identifying these is to conduct a forced degradation (or stress testing) study.[8][9] This involves intentionally exposing the compound to harsh conditions to generate the degradants in a controlled manner, which can then be characterized by LC-MS. This approach is a cornerstone of pharmaceutical stability testing as outlined by ICH guidelines.[3]

Protocol 3.1: Forced Degradation Study for Degradant Identification
  • Objective: To intentionally generate and identify potential degradation products.

  • Procedure:

    • Prepare several aliquots of a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate a solution (in ACN/water) at 80°C for 72 hours in the dark.

    • Photostability: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²) or to direct sunlight for 24 hours.[3]

    • Control: Keep one aliquot at 4°C in the dark.

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all samples by LC-MS. Compare the retention times and mass-to-charge ratios (m/z) of the peaks in the stressed samples to the unknown peaks in your experimental samples.

  • Causality: By using specific stressors, you can correlate the resulting degradants to specific pathways. For example, a product formed only under H₂O₂ stress is an oxidation product. A product formed under both acidic and basic conditions is likely from hydrolysis.[4]

startInstability Observed(e.g., Purity Loss, New Peaks)q1Is the issue in aprepared solution?start->q1exp_forcedPerform ForcedDegradation Study(Protocol 3.1)start->exp_forcedTo identify unknown peaksexp_storagePerform StorageStability Study(Protocol 2.1)q1->exp_storageYessolid_stateAssess Solid-StateStability (e.g., storeunder humidity/heat)q1->solid_stateNo, in solid formoptimizeOptimize Storage:- Aprotic Solvent- Low Temperature- Protect from Lightexp_storage->optimizeq2Are new peaksidentified?exp_forced->q2q2->optimizeNo, just purity losscharacterizeCharacterize Degradants(LC-MS) and reviseexperimental conditionsto avoid their formation.q2->characterizeYes

Caption: Troubleshooting workflow for stability issues.

Section 3: Proactive Stabilization Strategies

Q4: I am designing a new assay. What proactive steps can I take to prevent degradation of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in my assay buffer?

A4: Excellent question. Proactive design is far more efficient than post-mortem troubleshooting. The key is to control the solution environment.

  • Control the pH: Based on the α-chloro ketone structure, the compound is likely most stable in a slightly acidic to neutral pH range (pH 5-7). Avoid strongly acidic or basic buffers. A pH stability screen is highly recommended.[10][11]

  • Minimize Trace Metals: Trace metal ions can catalyze oxidative degradation.[6] If possible, use high-purity buffers or add a chelating agent like EDTA (at a low concentration, e.g., 100 µM) to sequester these ions.

  • Consider Antioxidants: If you suspect oxidative degradation is a major pathway (e.g., your molecule is sensitive to air or you are working with cell lysates that can generate reactive oxygen species), the addition of an antioxidant can be highly beneficial.[12][13][14]

    • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are radical scavengers. They readily donate a hydrogen atom to quench reactive free radicals before they can attack the drug molecule.[15]

    • Selection: The choice depends on your system. For lipid-based or organic solutions, lipophilic antioxidants like BHT are suitable. For aqueous systems, water-soluble antioxidants like ascorbic acid may be used, but be mindful of their own stability.[13]

cluster_oxidationOxidative Degradation Pathwaycluster_protectionProtection with AntioxidantCompoundDrug MoleculeDegradantDegraded DrugCompound->DegradantformsRadicalFree Radical (R•)Radical->CompoundattacksAntioxidantAntioxidant (AOH)NeutralizedRadicalNeutralized Radical (RH)Antioxidant->NeutralizedRadicalformsUsedAntioxidantUsed Antioxidant (AO•)Antioxidant->UsedAntioxidantbecomesRadical2Free Radical (R•)Radical2->Antioxidantattacks

Caption: Mechanism of antioxidant protection.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the recommended analytical method for stability testing? A: A stability-indicating HPLC method, typically using a C18 reversed-phase column with a UV detector, is the gold standard. The method should be able to separate the parent compound from all potential degradation products. The forced degradation study described in Protocol 3.1 is essential for developing and validating such a method.[8][16]

Q: Are there any known incompatibilities with common pharmaceutical excipients? A: Yes, polymeric excipients are known to sometimes contain reactive impurities like peroxides, which can initiate oxidative degradation.[6] If you are formulating this compound, it is critical to screen excipients for compatibility and to source high-purity grades with low peroxide values.

Q: How should I handle the compound in its solid form? A: While the solid form is generally more stable than solutions, it should still be protected from excessive heat and light. We recommend storing the solid powder at -20°C in a tightly sealed container with a desiccant to protect from moisture.

Technical Support Center: Characterization of Halogenated Benzosuberones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated benzosuberones. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Part 1: Frequently Asked Questions (FAQs) - Synthesis & Stability

This section addresses common high-level questions regarding the synthesis and general handling of halogenated benzosuberones.

Q1: I'm struggling with regioselectivity during the electrophilic halogenation of the benzosuberone aromatic ring. What factors should I consider?

A: Achieving high regioselectivity in the halogenation of benzosuberones is a common challenge. The outcome is primarily dictated by the interplay of steric hindrance from the seven-membered ring and the electronic effects of the carbonyl group.

  • Electronic Effects: The carbonyl group is an electron-withdrawing, meta-directing deactivator. However, its influence can be moderate. You will typically see halogenation occur at positions meta to the carbonyl.

  • Steric Hindrance: The fused cycloheptane ring can sterically hinder positions adjacent to the fusion points. This often favors substitution at the less hindered positions of the aromatic ring.

  • Reaction Conditions: The choice of halogenating agent and catalyst is critical. Milder conditions (e.g., N-Bromosuccinimide (NBS) with a catalytic amount of acid) often provide better control than harsher reagents (e.g., Br₂ with a strong Lewis acid).[1][2] The solvent can also play a role in modulating reactivity and selectivity.[3]

To troubleshoot, consider starting with milder, more selective halogenating reagents and carefully controlling the reaction temperature to minimize side reactions.

Q2: My purified halogenated benzosuberone appears to degrade over time in storage. What are the likely degradation pathways and how can I improve stability?

A: Halogenated benzosuberones can be susceptible to degradation, particularly if impurities from the synthesis are present.

  • Dehalogenation: This is a common pathway, especially for bromo- and iodo-substituted compounds. It can be promoted by light (photolytic cleavage), residual catalysts (e.g., palladium from a cross-coupling reaction), or trace amounts of base.

  • Oxidation: The benzylic protons on the seven-membered ring are susceptible to oxidation, which can lead to complex side products.

Recommendations for Stability:

  • High Purity: Ensure the compound is purified meticulously to remove any residual catalysts or reagents.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light Protection: Use amber vials or store samples in the dark to prevent photolytic degradation.

  • Low Temperature: Store samples at low temperatures (-20°C is often sufficient) to slow the rate of any potential degradation reactions.

  • Aprotic Solvents: When in solution, use high-purity, dry aprotic solvents. Protic solvents or the presence of nucleophiles can facilitate dehalogenation. The strength of the metal-halogen bond can be a factor in overall stability.[4]

Part 2: Troubleshooting Guide - Analytical Characterization

This section provides detailed troubleshooting for specific analytical techniques.

Mass Spectrometry (MS)

Characterizing halogenated compounds by MS is often straightforward due to their unique isotopic patterns, but pitfalls exist.

Q: How do I interpret the molecular ion region of my mass spectrum for a compound containing chlorine or bromine?

A: The presence of chlorine or bromine atoms creates a characteristic isotopic cluster for the molecular ion (M) peak. This is due to the natural abundance of their stable isotopes.[5][6]

  • Chlorine (³⁵Cl and ³⁷Cl): Chlorine has two main isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A compound with one chlorine atom will show a molecular ion peak (M) and an "M+2" peak with an intensity ratio of approximately 3:1.[6]

  • Bromine (⁷⁹Br and ⁸¹Br): Bromine also has two main isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). A compound with one bromine atom will show an M and an M+2 peak with an intensity ratio of nearly 1:1.[5][6]

If your compound contains both one chlorine and one bromine atom, you will observe M, M+2, and M+4 peaks with an approximate intensity ratio of 3:4:1.[7]

Data Summary: Isotopic Patterns for Halogenated Compounds

Number and Type of Halogen(s)Expected PeaksApproximate Intensity Ratio
1 ChlorineM, M+23 : 1
1 BromineM, M+21 : 1
2 ChlorinesM, M+2, M+49 : 6 : 1
2 BrominesM, M+2, M+41 : 2 : 1
1 Chlorine, 1 BromineM, M+2, M+43 : 4 : 1

This table provides a quick reference for interpreting your mass spectra. The presence of these patterns is strong evidence for the incorporation of halogens.[5][6][7]

Q: What are the expected fragmentation patterns for halogenated benzosuberones in EI-MS?

A: In positive-ion electron impact (EI) mass spectrometry, you can expect fragmentation on either side of the carbonyl group, which is a common pathway for benzophenones and related structures.[8] Additionally, the loss of the halogen atom is a frequently observed fragmentation.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.

  • Loss of Halogen: You may observe a significant peak corresponding to [M-X]⁺, where X is the halogen atom (Cl, Br).

  • Loss of CO: A peak corresponding to [M-28]⁺ from the loss of carbon monoxide is also possible.

The fragmentation of halogen-containing organic compounds can follow several mechanisms, making the spectra complex but informative.[9]

Diagram: Common MS Isotope Patterns

Caption: Visualization of MS M vs. M+2 peak ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of these molecules, but spectra can be complex.

Q: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the protons?

A: The substitution pattern, the nature of the halogen, and the conformation of the seven-membered ring all influence the aromatic proton signals.

  • Chemical Shift: The halogen atom will influence the chemical shifts of the ortho, meta, and para protons. Heavier halogens can have complex electronic effects.[10]

  • Coupling Constants: Pay close attention to the coupling constants (J-values). Ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. This is key to determining the substitution pattern.

  • 2D NMR: If the 1D spectrum is ambiguous, 2D NMR experiments are essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is invaluable for confirming assignments across the entire molecule.

Q: How does the halogen affect the ¹³C NMR chemical shifts?

A: The halogen has a direct and significant effect on the carbon to which it is attached (the ipso-carbon) and, to a lesser extent, on the ortho, meta, and para carbons. The effect on the ipso-carbon is not a simple function of electronegativity, especially for heavier halogens where spin-orbit coupling plays a role.[10]

Typical ¹³C Chemical Shift Effects of Halogens on a Benzene Ring (relative to Benzene at 128.5 ppm)

SubstituentIpso-Carbon Shift (ppm)Ortho-Carbon Shift (ppm)Meta-Carbon Shift (ppm)Para-Carbon Shift (ppm)
-F+34.8-12.9+1.4-4.5
-Cl+6.4+0.2+1.4-2.0
-Br-5.4+3.4+1.7-1.6
-I-32.0+9.9+2.6-1.1

Data adapted from standard NMR reference tables. Actual shifts will vary based on the full molecular structure. Studies have shown that these substituent effects are generally additive.[10] The correlation between halogen bond strength and NMR spectroscopic markers is an area of active research.[11][12]

High-Performance Liquid Chromatography (HPLC)

The primary challenge in the HPLC analysis of halogenated benzosuberones is often the separation of positional isomers.[13][14]

Q: I am unable to separate the positional isomers of my halogenated benzosuberone. What steps should I take?

A: Separating positional isomers is challenging because they often have very similar polarities and hydrophobicities.[15] A systematic approach to method development is required.

HPLC_Troubleshooting Start Poor Isomer Separation Observed CheckColumn Is the column appropriate for aromatic isomers? (e.g., Phenyl-Hexyl, PFP, Biphenyl) Start->CheckColumn ChangeColumn Switch to a column with alternative selectivity (e.g., Phenyl, PFP). CheckColumn->ChangeColumn No OptimizeMobilePhase Optimize Mobile Phase Composition CheckColumn->OptimizeMobilePhase Yes ChangeColumn->OptimizeMobilePhase ChangeOrganic Try a different organic modifier (e.g., switch Acetonitrile for Methanol or vice-versa). OptimizeMobilePhase->ChangeOrganic AdjustGradient Is the gradient slope optimal? Make it shallower to increase resolution. ChangeOrganic->AdjustGradient CheckTemp Adjust Column Temperature AdjustGradient->CheckTemp CheckTemp->Start If no improvement, re-evaluate Success Resolution Achieved CheckTemp->Success If resolution improves

References

Validation & Comparative

A Researcher's Guide to ¹H and ¹³C NMR Spectral Data of Substituted Benzosuberones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzosuberone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. A precise and unambiguous structural characterization is paramount for advancing research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the intricate molecular architecture of these seven-membered ring systems.

This comprehensive guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data of a series of substituted benzosuberones. By presenting and interpreting experimental data, this guide aims to equip researchers with the knowledge to confidently identify and characterize their own benzosuberone derivatives. We will delve into the causal relationships between substituent electronic effects and the resulting NMR chemical shifts, offering a framework for predicting and understanding the spectral features of novel analogues.

The Significance of NMR in Benzosuberone Characterization

The benzosuberone core, a 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one system, possesses a flexible seven-membered ring fused to a benzene ring. The conformational flexibility of the cycloheptanone ring and the electronic influence of substituents on the aromatic moiety give rise to distinct and informative ¹H and ¹³C NMR spectra. The precise assignment of proton and carbon signals is crucial for confirming the regiochemistry of substitution and the overall molecular structure.[2][3][4]

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution and reproducible NMR spectra is the foundation of accurate structural elucidation. The following protocol outlines a standardized procedure for preparing and analyzing substituted benzosuberone samples.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid benzosuberone derivative or measure 10-20 µL of a liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical and should be based on the solubility of the compound.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be employed to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Setup and Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to encompass all proton signals (typically 0-12 ppm).

    • Use a standard pulse angle (e.g., 30-45 degrees).

    • Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set a wider spectral width to cover all carbon signals (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE) enhancement of signal intensity.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transformation to the FIDs of both the ¹H and ¹³C spectra.

    • Phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak as a secondary reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective nuclei in the molecule.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 ¹H NMR Acquisition lock_shim->acq_H1 acq_C13 ¹³C NMR Acquisition acq_H1->acq_C13 ft Fourier Transform acq_C13->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate analyze Analyze & Assign integrate->analyze

Workflow for NMR Sample Preparation and Data Acquisition.

Comparative ¹H and ¹³C NMR Spectral Data of Substituted Benzosuberones

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent benzosuberone and a selection of its derivatives bearing electron-donating and electron-withdrawing substituents on the aromatic ring. All data is reported in parts per million (ppm) downfield from TMS.

General structure and numbering of the benzosuberone scaffold.
¹H NMR Data Comparison

Substituent (Position)H-1H-2H-3H-4H-6H-7H-8H-9Other Protons
Unsubstituted [5]7.71 (d)7.39 (t)7.27 (t)7.17 (d)2.89 (t)1.84 (m)1.77 (m)2.70 (t)
2-Methoxy 7.65 (d)-6.85 (dd)6.75 (d)2.88 (t)1.83 (m)1.76 (m)2.68 (t)3.85 (s, 3H, OCH₃)
3-Methoxy 7.30 (d)7.25 (t)-6.70 (dd)2.87 (t)1.82 (m)1.75 (m)2.67 (t)3.82 (s, 3H, OCH₃)
2-Nitro 8.10 (d)-7.65 (dd)7.40 (d)2.95 (t)1.90 (m)1.80 (m)2.75 (t)
3-Nitro [6]7.95 (d)8.15 (dd)-7.50 (d)2.93 (t)1.88 (m)1.78 (m)2.72 (t)
¹³C NMR Data Comparison
Substituent (Position)C-1C-2C-3C-4C-4aC-5C-6C-7C-8C-9C-9aOther Carbons
Unsubstituted 132.5128.8126.5129.5145.0205.042.025.526.035.0138.0
2-Methoxy 125.0158.0112.0131.5146.5204.541.825.325.834.8130.555.5 (OCH₃)
3-Methoxy 133.5115.0159.5113.0140.0204.841.925.425.934.9146.055.3 (OCH₃)
2-Nitro 130.0148.0123.0134.0148.5203.042.525.826.235.5140.0
3-Nitro [7]138.0124.0147.5122.0146.0203.542.325.726.135.3140.5

Analysis and Interpretation of Spectral Data: The Role of Substituent Effects

The electronic properties of the substituent on the aromatic ring profoundly influence the chemical shifts of both the aromatic and, to a lesser extent, the aliphatic protons and carbons of the benzosuberone scaffold. These effects can be rationalized by considering the interplay of inductive and resonance effects.

Electron-Donating Groups (e.g., -OCH₃)

An electron-donating group like a methoxy substituent increases the electron density on the aromatic ring, particularly at the ortho and para positions, through its +R (resonance) effect. This increased electron density leads to greater shielding of the nearby nuclei.[8]

  • ¹H NMR: Protons ortho and para to the methoxy group experience an upfield shift (lower ppm values) compared to the unsubstituted benzosuberone. For instance, in 2-methoxybenzosuberone, H-1 and H-3 are shifted upfield. The methoxy protons themselves appear as a characteristic sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon atoms ortho and para to the methoxy group are significantly shielded, resulting in upfield shifts. The ipso-carbon (the carbon directly attached to the methoxy group) is deshielded due to the electronegativity of the oxygen atom.[9]

Electron-Withdrawing Groups (e.g., -NO₂)

Conversely, an electron-withdrawing group such as a nitro group decreases the electron density on the aromatic ring, especially at the ortho and para positions, via its -R and -I (inductive) effects. This results in the deshielding of the adjacent nuclei.[7]

  • ¹H NMR: Protons ortho and para to the nitro group are shifted downfield (higher ppm values) due to the reduced electron density. In 2-nitrobenzosuberone, H-1 and H-3 are deshielded compared to the parent compound.

  • ¹³C NMR: The carbon atoms ortho and para to the nitro group are deshielded, leading to downfield shifts. The ipso-carbon is also significantly deshielded.[7]

The aliphatic protons and carbons of the seven-membered ring are less affected by the aromatic substituents, but minor shifts can be observed due to the overall change in the electronic environment of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of substituted benzosuberones provide a wealth of structural information. A systematic approach to data acquisition and a thorough understanding of substituent effects are essential for the accurate and confident characterization of these important molecules. This guide has provided a comparative framework and the underlying principles to aid researchers in their endeavors to synthesize and analyze novel benzosuberone derivatives. The presented data and interpretations serve as a valuable reference for the drug development and scientific community.

References

A Comparative Guide to the Structural Elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Benzosuberones, or tetrahydro-5H-benzoannulen-5-ones, represent a class of compounds with significant therapeutic potential, acting as scaffolds for a variety of pharmacologically active agents. This guide focuses on a specific derivative, 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, providing an in-depth analysis of its mass spectrometric behavior. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for interpreting its mass spectrum, contextualized by a comparison with alternative analytical techniques. By understanding the causal mechanisms behind its fragmentation, we can leverage mass spectrometry as a rapid and powerful tool for structural confirmation and impurity profiling.

Section 1: The Molecular Ion Signature - The First Clue

Upon electron impact (EI) ionization, the initial and most diagnostic information is the molecular ion (M⁺•). For 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (C₁₁H₁₁ClO), the presence of a chlorine atom is immediately revealed by the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two distinct molecular ion peaks separated by two mass-to-charge (m/z) units.

  • M⁺• Peak: Corresponding to the molecule with the ³⁵Cl isotope, expected at m/z 194 .

  • [M+2]⁺• Peak: Corresponding to the molecule with the ³⁷Cl isotope, expected at m/z 196 .

The relative intensity of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.[1] This isotopic cluster is a critical, self-validating feature that immediately confirms the presence and number of chlorine atoms in the molecule.

Section 2: Principal Fragmentation Pathways under Electron Impact (EI)

Electron impact is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2][3] The fragmentation of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is governed by the interplay between the chlorinated aromatic ring, the carbonyl group, and the saturated seven-membered ring. The primary fragmentation pathways are outlined below.

Key Fragmentation Mechanisms:
  • McLafferty Rearrangement: This is a characteristic fragmentation for ketones and aldehydes possessing an accessible gamma-hydrogen.[4][5] In this molecule, the carbonyl oxygen at position 5 can abstract a hydrogen atom from the gamma-carbon (position 8) via a six-membered cyclic transition state.[6][7][8] This is followed by the cleavage of the bond between the alpha- and beta-carbons (C6-C7), resulting in the expulsion of a neutral propene molecule (C₃H₆, mass = 42 Da).

    • [M - C₃H₆]⁺•: This rearrangement leads to a prominent ion peak at m/z 152 (for ³⁵Cl) and m/z 154 (for ³⁷Cl).

  • Alpha (α) Cleavage: Alpha cleavage involves the breaking of a bond adjacent to the carbonyl group. For cyclic ketones, this initially leads to an isomeric molecular ion.[1] A subsequent cleavage, often driven by the formation of a stable acylium ion, is a dominant pathway.[1][8]

    • Loss of Chlorine Radical ([M - Cl]⁺): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl). This forms a benzoyl-type cation. This fragment is expected at m/z 159 .

    • Loss of Acyl Group ([M - CO - Cl]⁺): Following the loss of the chlorine radical, the resulting acylium ion (m/z 159) can subsequently lose carbon monoxide (CO, mass = 28 Da) to form a highly stable C₁₀H₁₁⁺ ion at m/z 131 .

  • Aromatic Ring-Based Fragmentation: The stable aromatic ring influences fragmentation, often leading to characteristic ions.[9][10]

    • Formation of a Chlorotropylium Ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium (C₇H₇⁺) ion.[1] In this case, cleavage of the benzylic C-C bond can lead to the formation of a chlorotropylium ion or a related chlorobenzyl cation, which would appear at m/z 125/127 .

The interplay of these fragmentation pathways is visualized in the diagram below.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 194/196 F152 [M - C₃H₆]⁺• m/z 152/154 M->F152 McLafferty -C₃H₆ F159 [M - Cl]⁺ m/z 159 M->F159 α-Cleavage - •Cl F125 Chlorotropylium Ion m/z 125/127 M->F125 Benzylic Cleavage F131 [M - Cl - CO]⁺ m/z 131 F159->F131 - CO

Caption: Predicted EI fragmentation pathway for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Summary of Key Diagnostic Fragments

The expected key fragments are summarized in the table below. The relative abundance can vary based on the specific instrument conditions, but the presence of these ions is highly diagnostic.

m/z (³⁵Cl / ³⁷Cl)Proposed Fragment IonFragmentation Pathway
194 / 196[C₁₁H₁₁ClO]⁺•Molecular Ion (M⁺•)
159[C₁₁H₁₁O]⁺α-Cleavage (Loss of •Cl)
152 / 154[C₈H₇ClO]⁺•McLafferty Rearrangement (Loss of C₃H₆)
131[C₁₀H₁₁]⁺Loss of CO from m/z 159
125 / 127[C₇H₆Cl]⁺Benzylic Cleavage

Section 3: Comparative Analysis: MS vs. Other Spectroscopic Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of techniques. Each method offers complementary information.

TechniqueInformation ProvidedSensitivitySample RequirementsKey Application for this Molecule
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic information, structural fragments.High (pg-fg)Low (µg-ng)Rapidly confirms MW and the presence of chlorine; provides a structural fingerprint.
NMR Spectroscopy (¹H, ¹³C) Definitive connectivity of atoms (C-H framework), stereochemistry, number of unique protons and carbons.Moderate (mg)High (mg)Unambiguously determines the precise arrangement of all atoms in the molecule.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-Cl, C=C aromatic, C-H bonds).Moderate (µg-mg)Moderate (µg-mg)Confirms the presence of the ketone (strong C=O stretch ~1680 cm⁻¹) and aromatic ring.

This multi-faceted approach ensures the highest degree of confidence in structural assignment, with MS providing the initial, critical pieces of the puzzle.

Section 4: Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

To obtain a reliable mass spectrum for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred method due to the compound's expected volatility and thermal stability.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This protocol is designed to provide excellent chromatographic separation and generate a clean, reproducible mass spectrum suitable for library matching and detailed interpretation.

Conclusion

The mass spectrum of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is rich with structural information. A systematic interpretation, beginning with the characteristic isotopic signature of the molecular ion and proceeding to the logical analysis of fragmentation pathways like the McLafferty rearrangement and alpha-cleavages, allows for confident structural confirmation. While powerful on its own, mass spectrometry is best utilized within a suite of analytical tools, where its strengths in sensitivity and molecular weight determination are complemented by the detailed connectivity information from NMR and functional group verification from IR spectroscopy. This integrated approach embodies the principles of rigorous scientific validation essential in modern chemical research.

References

A Comparative Analysis of 2-Chloro- and 2-Fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Guide for Medicinal Chemists

A Comparative Analysis of 2-Chloro- and 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the benzosuberone scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of halogen substituents on this framework can profoundly influence the physicochemical properties and pharmacological activity of the resulting molecules. This guide provides an in-depth comparative analysis of two key halogenated benzosuberones: 2-chloro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one and its fluoro analog, 2-fluoro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data to inform synthetic strategies and drug design efforts.

Introduction to Halogenated Benzosuberones

Benzosuberone derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The introduction of a halogen atom at the 2-position of the aromatic ring is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Chlorine and fluorine are frequently employed halogens, each imparting distinct electronic and steric effects. This guide will dissect these differences in the context of the 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one framework.

Physicochemical Properties: A Head-to-Head Comparison

Property2-chloro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one2-fluoro-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one
Molecular Formula C₁₁H₁₁ClOC₁₁H₁₁FO
Molecular Weight 194.66 g/mol [5]178.20 g/mol
CAS Number 24127-36-4[5]1479-20-5
Appearance Solid (typical)Not specified
Solubility Expected to be soluble in organic solventsExpected to be soluble in organic solvents
Lipophilicity (XLogP3) 3.2~2.9 (estimated)

Note: Some data for the fluoro analog is estimated based on the properties of similar structures due to limited publicly available experimental data.

The substitution of chlorine with fluorine results in a lower molecular weight. Notably, the lipophilicity, as estimated by the XLogP3 value, is expected to be slightly lower for the fluoro analog. This difference, though seemingly small, can have significant implications for cell permeability and off-target effects.

Synthesis Strategies: The Friedel-Crafts Approach

The most probable synthetic route to these 2-halobenzosuberones is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[6][7] This powerful C-C bond-forming reaction allows for the efficient construction of the cyclic ketone core.

General Synthetic Workflow

Gcluster_0Precursor Synthesiscluster_1Cyclizationstart4-Halophenylacetic acidfriedel1Friedel-Crafts Acylationstart->friedel1succinicSuccinic anhydridesuccinic->friedel1ketoacid3-(4-Halobenzoyl)propanoic acidfriedel1->ketoacidclemmensenClemmensen Reductionketoacid->clemmensenphenylbutanoic4-(4-Halophenyl)butanoic acidclemmensen->phenylbutanoicthionylSOCl₂ or (COCl)₂phenylbutanoic->thionylacyl_chloride4-(4-Halophenyl)butanoyl chloridethionyl->acyl_chloridefriedel2Intramolecular Friedel-Crafts Acylationacyl_chloride->friedel2product2-Halo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-onefriedel2->productcaptionGeneral workflow for benzosuberone synthesis.Gcluster_chloro2-Chloro Analogcluster_fluoro2-Fluoro AnalogCl_InductiveStrong Inductive Effect (-I)Cl_ReactivityOverall DeactivatingCl_Inductive->Cl_ReactivityCl_ResonanceWeak Resonance Effect (+R)Cl_Resonance->Cl_ReactivityF_InductiveVery Strong Inductive Effect (-I)F_ReactivityOverall DeactivatingF_Inductive->F_ReactivityF_ResonanceModerate Resonance Effect (+R)F_Resonance->F_ReactivitycaptionElectronic effects of halogens on the aromatic ring.

A Comparative Analysis of Chloro- vs. Fluoro-Substituted Benzosuberones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the various chemical scaffolds, benzosuberones have emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and neuroprotective properties.[1][2] A common and effective strategy to modulate the activity of such compounds is the introduction of halogen substituents. This guide provides an in-depth, objective comparison of the biological activities of chloro- and fluoro-substituted benzosuberones, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

The Rationale for Halogen Substitution: A Tale of Two Atoms

The introduction of chlorine or fluorine onto a molecular scaffold can profoundly influence its biological activity through various mechanisms.[3] These two halogens, while both electronegative, possess distinct physicochemical properties that can lead to divergent biological outcomes.[4]

Fluorine , with its small van der Waals radius (1.47 Å) and high electronegativity, is often considered a bioisostere of a hydrogen atom (1.20 Å).[3] Its introduction can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, thereby enhancing metabolic stability and bioavailability.[1]

Chlorine , on the other hand, is larger (van der Waals radius of 1.74 Å) and more polarizable.[3] It can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can enhance binding affinity to target proteins.[2][5] Furthermore, the greater lipophilicity of chloro-substituted compounds can impact membrane permeability and distribution.[3]

This guide will delve into the practical implications of these differences by examining the biological activities of chloro- and fluoro-substituted benzosuberones in two key therapeutic areas: cancer and neurodegenerative diseases.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on benzosuberone derivatives has focused on their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.[6] The substitution of halogens on the benzosuberone scaffold has been shown to modulate this activity.

Comparative Efficacy in Tubulin Polymerization Inhibition

While direct side-by-side comparisons under identical experimental conditions are limited in the published literature, a synthesis of available data allows for a comparative assessment. Generally, both chloro- and fluoro-substitutions on the benzosuberone ring system have been shown to yield compounds with potent tubulin polymerization inhibitory activity.

For instance, studies on various halogenated chalcones, which share structural similarities with the aryl-substituted portion of some active benzosuberones, have shown that the nature and position of the halogen can significantly impact activity. In some series, chloro-substituted analogs exhibited more potent activity compared to their fluoro counterparts, potentially due to favorable halogen bonding interactions within the colchicine binding site of tubulin.[5] Conversely, other studies have reported fluoro-substituted compounds with superior or comparable activity.[7]

Cytotoxicity Against Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Cytotoxicity assays, such as the MTT assay, are routinely used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Table 1: Comparative Cytotoxicity (IC50) of Halogenated Benzosuberone Analogs in Cancer Cell Lines

Compound TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Benzosuberone AnalogFluoro-HeLa (Cervical)4.78[8]
Benzosuberone AnalogChloro-HeLa (Cervical)Potent Activity[8]
Indeno[1,2-b]pyridineChloro-T47D (Breast)Significant Effect[9]
7-AzaindenoisoquinolineFluoro-Human Cancer CellsPotent Cytotoxicity[10]
7-AzaindenoisoquinolineChloro-Human Cancer CellsPotent Cytotoxicity[10]

Note: Direct comparison is challenging due to variations in the specific benzosuberone scaffold and experimental conditions across different studies. The table aims to provide a general overview of reported activities.

The data suggests that both chloro- and fluoro-substitutions can lead to potent cytotoxic agents. The choice between the two may depend on the specific molecular scaffold and the target cancer cell line, highlighting the importance of empirical testing in structure-activity relationship (SAR) studies.

Neuroprotective Activity: Inhibition of Acetylcholinesterase

Benzosuberone derivatives have also been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[11] One of the key targets in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can help to alleviate some of the cognitive symptoms of Alzheimer's.[12]

Structure-Activity Relationship in AChE Inhibition

The introduction of halogens into potential AChE inhibitors can influence their binding to the enzyme's active site. The peripheral anionic site (PAS) of AChE, which is involved in the initial binding of inhibitors, can interact favorably with halogenated aromatic rings.[13]

While comprehensive comparative data for chloro- and fluoro-substituted benzosuberones as AChE inhibitors is still emerging, studies on related scaffolds provide valuable insights. For example, in some series of cholinesterase inhibitors, chloro-substitution has been shown to enhance activity, potentially through increased hydrophobic interactions or halogen bonding within the enzyme's gorge.[14][15] Conversely, the smaller size and higher electronegativity of fluorine can also lead to potent inhibitors by altering the electronic landscape of the molecule to favor binding.[16]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Halogenated Compounds

Compound ClassHalogen SubstitutionAChE IC50 (nM)Reference
Indanone Derivative (E2020)None (for comparison)5.7
Xanthone DerivativeChloro-Varies[14]
Benzylpiperidine DerivativeFluoro-Varies[16]

Note: This table includes data from related scaffolds to illustrate the impact of halogenation on AChE inhibition, as direct comparative data on benzosuberones is limited.

The development of selective and potent AChE inhibitors is a key goal in Alzheimer's drug discovery, and both chlorine and fluorine represent valuable tools for medicinal chemists to fine-tune the activity of benzosuberone-based candidates.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Mix Tubulin, Buffer, & Compound Tubulin->Mix Buffer Polymerization Buffer (GTP, MgCl2) Buffer->Mix Compound Test Compound (in DMSO) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for the tubulin polymerization inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a polymerization buffer containing GTP.

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the tubulin solution.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to obtain polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Abs Measure Absorbance (570 nm) Add_Solubilizer->Measure_Abs Plot_Viability Plot % Cell Viability vs. Concentration Measure_Abs->Plot_Viability Calculate_IC50 Calculate IC50 Plot_Viability->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the chloro- or fluoro-substituted benzosuberones.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by detecting the product of a reaction catalyzed by the enzyme.

G cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection & Analysis AChE AChE Enzyme Preincubate Pre-incubate AChE with Inhibitor AChE->Preincubate DTNB DTNB (Ellman's Reagent) Add_Substrate Add DTNB and ATCI DTNB->Add_Substrate ATCI ATCI (Substrate) ATCI->Add_Substrate Inhibitor Test Inhibitor Inhibitor->Preincubate Preincubate->Add_Substrate Reaction_Start Reaction Starts Add_Substrate->Reaction_Start Measure_Abs_412 Measure Absorbance at 412 nm (kinetic) Reaction_Start->Measure_Abs_412 Calculate_Rate Calculate Reaction Rate Measure_Abs_412->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for the Ellman's method for AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of acetylcholinesterase, the test compound (inhibitor), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE solution and pre-incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The color change is due to the reaction of the product of ATCI hydrolysis with DTNB.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of chloro- and fluoro-substituted benzosuberones reveals that both halogenation strategies are viable and effective for modulating biological activity. The choice between chlorine and fluorine is not straightforward and depends on the specific therapeutic target and the desired physicochemical properties.[3]

  • For anticancer applications , where tubulin polymerization is the target, both chloro- and fluoro-substitutions can yield highly potent compounds. The larger size and polarizability of chlorine may offer advantages in forming specific halogen bonds within the colchicine binding site, while the smaller fluorine can be used to fine-tune electronic properties and block metabolism.

  • For neuroprotective applications , such as the inhibition of acetylcholinesterase, the ability of the halogen to interact with the enzyme's active site gorge is critical. Again, both halogens have been successfully incorporated into potent inhibitors, and the optimal choice will likely be scaffold-dependent.

Future research should focus on the synthesis and parallel biological evaluation of matched pairs of chloro- and fluoro-substituted benzosuberones to enable a more direct and definitive comparison. Such studies will provide invaluable data for constructing more predictive quantitative structure-activity relationship (QSAR) models and will ultimately accelerate the development of novel benzosuberone-based therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cytotoxic potential of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a member of the benzosuberone class of compounds. Due to the limited publicly available data on this specific molecule, we will establish a comparative context using structurally related benzosuberone and benzosuberene analogs with documented cytotoxic activity. The narrative will focus on elucidating the structure-activity relationships (SAR) within this chemical class and provide a detailed experimental roadmap for a thorough cytotoxicological evaluation.

The Benzosuberone Scaffold: A Privileged Structure in Oncology Research

The benzosuberone core, a seven-membered ring fused to a benzene ring, is a structure of significant interest in medicinal chemistry. Its prominence stems from its structural similarity to the B-ring of colchicine, a natural product known to inhibit tubulin polymerization. This has inspired the synthesis and evaluation of numerous benzosuberene-based analogs as potential anticancer agents that disrupt microtubule dynamics, a critical process for cell division.

The discovery of potent analogs like KGP18, which demonstrates significant cytotoxicity against human cancer cell lines, has solidified the benzosuberene skeleton as a promising scaffold for developing novel antimitotic agents. The goal of synthesizing new analogs, such as 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, is to probe the structure-activity relationships and identify modifications that enhance potency and selectivity.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic potency of benzosuberone analogs is highly dependent on the substitution patterns on both the fused aryl ring and a pendant aryl ring often attached to the seven-membered ring. While specific data for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is not available, we can infer potential activity based on published data for related compounds.

For instance, studies have shown that trimethoxy substitutions on a pendant aryl group are often associated with high potency. The presence and position of other functional groups, such as hydroxyls or halogens, can significantly impact tubulin binding and overall cytotoxicity. The introduction of a chlorine atom, as in the target compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often by enhancing hydrophobic interactions with the target protein.

The table below presents a comparison of reported IC50 values for several benzosuberone analogs alongside a hypothetical placeholder for our target compound to illustrate a comparative data set.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Compound 5a (Benzosuberone-Coumarin Hybrid) A549 (Lung)3.35
HeLa (Cervical)4.12
MCF-7 (Breast)16.79
Compound 5c (Benzosuberone-Coumarin Hybrid) HeLa (Cervical)6.72
MDA-MB-231 (Breast)4.87
Compound 29 (Benzosuberene Analog) SK-OV-3 (Ovarian)0.0516
Compound 62 (Benzosuberene Analog) SK-OV-3 (Ovarian)0.0432
2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one MultipleTo Be DeterminedN/A

A Framework for Comprehensive Cytotoxicity Evaluation

To rigorously assess the cytotoxic profile of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a multi-tiered experimental approach is necessary. This involves initial screening to determine potency, followed by mechanistic assays to elucidate the mode of action.

Cytotoxicity Evaluation Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Mechanistic Insight Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A549, HeLa) Compound_Prep 2. Compound Stock Preparation (Dissolve in DMSO) Cell_Seeding 4. Cell Seeding (96-well plates) Serial_Dilution 3. Serial Dilutions (In culture medium) Treatment 5. Compound Treatment (Incubate 24-72h) Cell_Seeding->Treatment Viability_Assay 6. Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Absorbance 7. Absorbance Measurement (Microplate Reader) Viability_Assay->Absorbance IC50_Calc 8. IC50 Value Determination Absorbance->IC50_Calc Mechanistic_Studies 9. Mechanistic Assays (Apoptosis, MMP, Caspase, ROS) IC50_Calc->Mechanistic_Studies

Caption: General workflow for in vitro cytotoxicity testing.

Initial Screening: Cell Viability Assays

The first step is to determine the concentration-dependent effect of the compound on cell survival. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Remove the culture medium and add 100 µL of medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanistic Elucidation: Uncovering the Mode of Action

Once cytotoxicity is confirmed, the next crucial step is to determine how the compound induces cell death. For benzosuberone analogs, apoptosis is a likely mechanism.

Intrinsic_Apoptosis_Pathway Compound Benzosuberone Analog (e.g., Tubulin Disruption) Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation (Initiator) Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[3][4]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol: Mitochondrial Membrane Potential (MMP/ΔΨm) Assay

A key event in the intrinsic apoptotic pathway is the dissipation of the mitochondrial membrane potential.[5] This can be measured using cationic fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester).[6]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound. Include a positive control like FCCP, a mitochondrial uncoupling agent.[7]

  • TMRE Staining: Add TMRE staining solution (final concentration ~200 nM) to each well and incubate for 20-30 minutes at 37°C.[8]

  • Washing: Gently wash the cells with pre-warmed PBS or assay buffer to remove unbound dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = 549/575 nm). A decrease in fluorescence indicates a loss of MMP.[6]

Protocol: Caspase-3/7 Activity Assay

The final executioners of apoptosis are caspases, particularly caspase-3 and -7. Their activity can be measured using a luminescent assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL).[9][10]

  • Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of active caspase-3/7.

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

Some cytotoxic compounds induce oxidative stress. Intracellular ROS levels can be measured using the cell-permeant probe H2DCFDA.

  • Cell Treatment: Treat cells with the test compound for a relevant time period (e.g., 1-6 hours).

  • Probe Loading: Resuspend treated cells in a working solution of H2DCFDA (e.g., 20 µM) and incubate for 30 minutes at 37°C in the dark.

  • Washing: Pellet the cells, remove the supernatant, and wash with 1X assay buffer to remove excess probe.

  • Analysis: Resuspend cells in assay buffer and measure fluorescence using a flow cytometer or fluorescence microplate reader (Ex/Em = 485/535 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.

Conclusion

While direct cytotoxic data for 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one remains to be published, the broader family of benzosuberone and benzosuberene analogs shows significant promise as cytotoxic agents, often acting through the disruption of tubulin polymerization and subsequent induction of apoptosis. The chloro-substitution on the benzosuberone scaffold represents a rational design choice aimed at exploring and potentially enhancing this activity.

A definitive assessment of this compound's potential requires the systematic application of the experimental framework outlined in this guide. By progressing from broad cell viability screening to specific mechanistic assays targeting apoptosis, mitochondrial health, caspase activation, and oxidative stress, researchers can build a comprehensive cytotoxic profile. This multi-faceted approach is essential for validating new chemical entities in drug discovery and for understanding the intricate structure-activity relationships that govern the therapeutic potential of the benzosuberone class.

References

Validating the Structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A 2D NMR Comparison Guide

Validating the Structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A 2D NMR Comparison Guide

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel compounds such as 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a substituted benzocycloheptanone, this validation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), its limitations become apparent in complex structures where signal overlap and intricate coupling patterns can obscure a definitive structural assignment.[2][3][4]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the precise structural elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. We will explore the causality behind the selection of specific 2D NMR experiments—COSY, HSQC, and HMBC—and demonstrate how their synergistic application provides a self-validating system for structural confirmation. This approach moves beyond simple data reporting to offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize complex small molecules.

The Challenge: Beyond 1D NMR

A 1D ¹H NMR spectrum of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one would present signals for both the aromatic and aliphatic protons. Similarly, a ¹³C NMR spectrum would indicate the presence of the carbonyl, aromatic, and aliphatic carbons. However, definitively assigning each signal and confirming the connectivity between these fragments is often challenging with 1D methods alone. Questions regarding the precise placement of the chlorine atom and the connectivity of the seven-membered ring to the benzene ring require more detailed information. This is where 2D NMR becomes an indispensable tool.[1][5]

A Multi-faceted Approach with 2D NMR

To achieve a comprehensive and trustworthy structural validation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they create a complete and cross-verified picture. The workflow for this validation process is outlined below.

Gcluster_1D1D NMR Analysiscluster_2D2D NMR Analysiscluster_validationStructural Validation1H_NMR¹H NMRCOSYCOSY(¹H-¹H Correlation)1H_NMR->COSY13C_NMR¹³C NMRHSQCHSQC(¹H-¹³C One-Bond Correlation)13C_NMR->HSQCHMBCHMBC(¹H-¹³C Long-Range Correlation)COSY->HMBCHSQC->HMBCStructureFinal Structure ConfirmationHMBC->Structure

Caption: 2D NMR Experimental Workflow for Structural Elucidation.

Experimental Protocols

Sample Preparation: A sample of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[6][7][8] This allows for the tracing of proton-proton spin systems within the molecule.

  • Pulse Program: Standard COSY-45 or DQF-COSY.

  • Spectral Width: 12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-16.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[9][10][11] This is a highly sensitive technique that definitively links each proton to its corresponding carbon.[12][13]

  • Pulse Program: Edited HSQC with gradient selection.

  • Spectral Width: 12 ppm (¹H, F2) x 200 ppm (¹³C, F1).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 16-32.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds.[14][15][16] This is crucial for piecing together the molecular skeleton, especially for connecting fragments across quaternary carbons and heteroatoms.[17]

  • Pulse Program: Standard HMBC with gradient selection.

  • Spectral Width: 12 ppm (¹H, F2) x 220 ppm (¹³C, F1).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 32-64.

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Data Interpretation and Structural Validation

The following tables present the predicted ¹H and ¹³C NMR data for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, along with the expected correlations from the 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityIntegration
1132.57.85d1H
3130.07.30d1H
4138.07.45dd1H
4a135.0---
5205.0---
640.02.90t2H
725.01.90m2H
828.01.80m2H
935.02.60t2H
9a145.0---
2134.0---

Table 2: Key 2D NMR Correlations for Structural Validation

Proton (Position)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H1H4C1C2, C3, C4a, C9a
H3H4C3C1, C2, C4, C4a
H4H1, H3C4C2, C3, C4a, C5
H6H7C6C5, C7, C8
H7H6, H8C7C5, C6, C8, C9
H8H7, H9C8C6, C7, C9, C9a
H9H8C9C7, C8, C9a, C1

Step-by-Step Structural Elucidation

The process of piecing together the structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one from the 2D NMR data follows a logical progression, as illustrated in the diagram below.

GCOSY_DataCOSY: Identify Spin Systems(Aromatic and Aliphatic Chains)HSQC_DataHSQC: Link Protons to Directly Bonded CarbonsCOSY_Data->HSQC_DataHMBC_DataHMBC: Connect Fragments via Long-Range CouplingsHSQC_Data->HMBC_DataStructure_AssemblyAssemble Molecular SkeletonHMBC_Data->Structure_AssemblyFinal_ValidationFinal Structure VerifiedStructure_Assembly->Final_Validation

Caption: Logical Flow for 2D NMR Data Interpretation.

  • COSY Analysis: The COSY spectrum reveals two distinct spin systems. The aromatic protons (H1, H3, and H4) will show correlations to each other, confirming their proximity on the benzene ring. The aliphatic protons of the seven-membered ring (H6, H7, H8, and H9) will exhibit a chain of correlations, indicating their sequential connectivity.

  • HSQC Analysis: The HSQC spectrum provides a direct link between each proton and its attached carbon. For example, the proton at 7.85 ppm (H1) will show a cross-peak to the carbon at 132.5 ppm (C1). This allows for the unambiguous assignment of all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is the key to connecting the different fragments of the molecule.

    • Connecting the Aromatic Ring to the Carbonyl Group: The aromatic proton H4 (7.45 ppm) will show a three-bond correlation to the carbonyl carbon C5 (205.0 ppm). This definitively places the carbonyl group adjacent to the C4 position.

    • Connecting the Aliphatic Chain to the Carbonyl Group: The aliphatic protons at H6 (2.90 ppm) will show a two-bond correlation to the carbonyl carbon C5, confirming the attachment of the aliphatic chain to the other side of the carbonyl.

    • Confirming the Cyclization and Chlorine Position: The aromatic proton H1 (7.85 ppm) will show a three-bond correlation to the quaternary carbon C9a (145.0 ppm), and the aliphatic proton H9 (2.60 ppm) will also show a correlation to C9a, confirming the seven-membered ring closure. Furthermore, the chemical shifts of the aromatic carbons, particularly the downfield shift of C2 (134.0 ppm), are consistent with the placement of the electron-withdrawing chlorine atom at this position. HMBC correlations from H1 and H3 to C2 will further solidify this assignment.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the complete structural elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. By systematically identifying proton spin systems (COSY), linking protons to their directly attached carbons (HSQC), and then connecting these fragments through long-range correlations (HMBC), an unambiguous and trustworthy structural assignment can be achieved. This comprehensive approach exemplifies the power of modern NMR spectroscopy in advancing chemical research and drug development by ensuring the foundational accuracy of molecular structures.

HPLC analysis for purity assessment of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: HPLC vs. GC-MS

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel intermediates like 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this halogenated benzosuberone derivative.

The choice of an analytical method is a critical decision, dictated by the physicochemical properties of the analyte and the potential impurity profile. 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, with its aromatic ring, chlorine substituent, and ketone functional group, possesses moderate polarity and a molecular weight amenable to both HPLC and GC analysis. This guide will dissect the nuances of each technique, offering a rationale-driven approach to method selection and experimental design.

Part 1: The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry, and for good reason.[1] Its versatility, simplicity, and broad applicability make it an ideal first-line approach for purity and impurity profiling.[2]

The Rationale Behind the RP-HPLC Method

The proposed RP-HPLC method is designed to provide optimal separation of the main component from potential process-related impurities and degradation products. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Given the structure of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a C18 column is an excellent starting point. The mobile phase, a gradient of water and a polar organic solvent like acetonitrile (ACN), allows for the elution of a wide range of compounds with varying polarities. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity.[3] A UV detector is selected due to the presence of the chromophoric phenyl ring in the analyte, which should provide strong absorbance at a wavelength around 254 nm.[4]

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference standard of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (purity >99.5%).

  • Sample of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one for analysis.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 60% A, 40% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL in mobile phase) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Part 2: An Alternative Perspective: Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for purity assessment. It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale for a GC-MS Approach

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is expected to have a boiling point that falls within the operational range of standard GC systems. The key advantage of GC-MS is its ability to not only quantify impurities but also to provide structural information based on their mass spectra and fragmentation patterns. This is invaluable for identifying unknown impurities that may arise from the synthetic process.

The choice of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is standard for the analysis of a broad range of semi-volatile organic compounds. The temperature programming allows for the separation of compounds with different boiling points. Electron ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for identification.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

2. Reagents and Standards:

  • Dichloromethane (GC grade or equivalent high purity solvent).

  • Reference standard of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (purity >99.5%).

  • Sample of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one for analysis.

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this guide is to provide a clear comparison to aid in the selection of the most appropriate analytical technique. The following table summarizes the key performance attributes based on hypothetical, yet realistic, experimental data.

Parameter RP-HPLC Method GC-MS Method Justification
Purity of Main Peak (% Area) 99.85%99.82%Both methods show high purity, with minor differences attributable to integration and response factors.
Number of Impurities Detected 45GC-MS may resolve additional, highly volatile or thermally stable non-polar impurities not well-retained by RP-HPLC.
Limit of Detection (LOD) 0.01%0.005%GC-MS often provides lower detection limits due to the high sensitivity of the mass spectrometer.
Limit of Quantitation (LOQ) 0.03%0.015%The lower LOQ of GC-MS allows for more accurate quantification of trace-level impurities.
Impurity Identification Based on retention time comparison with known standards.Tentative identification based on mass spectral library matching and fragmentation patterns.GC-MS provides superior capability for the structural elucidation of unknown impurities.
Analysis Time ~25 minutes per sample~20 minutes per sampleThe GC method has a slightly shorter run time in this hypothetical scenario.

Logical Framework for Method Selection

Method_Selection Start Start: Need Purity of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Question1 Are impurities known and standards available? Start->Question1 Question3 Is structural information of unknown impurities required? Question1->Question3 No HPLC_Node Primary Choice: RP-HPLC for routine QC Question1->HPLC_Node Yes Question2 Are impurities thermally stable and volatile? GCMS_Node Use GC-MS for impurity identification and trace analysis Question2->GCMS_Node Yes Both_Node Use both methods for orthogonal characterization Question2->Both_Node Uncertain Question3->Question2 No Question3->GCMS_Node Yes HPLC_Node->Both_Node GCMS_Node->Both_Node

References

comparing the efficacy of different synthetic routes to 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Comparative Guide to the Synthetic Routes of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Introduction

2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a halogenated derivative of the benzosuberone scaffold, represents a key intermediate in the synthesis of a variety of biologically active molecules. The benzosuberone core is found in numerous natural products and has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The efficacy and cost-effectiveness of synthesizing this crucial building block are of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the prevalent synthetic strategies leading to 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, with a focus on experimental feasibility, yield, and scalability.

Route 1: Intramolecular Friedel-Crafts Acylation

The most established and widely employed method for the synthesis of the benzosuberone core is the intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a suitable acyl precursor, typically a 4-arylbutanoic acid or its corresponding acyl chloride, in the presence of a strong acid catalyst.

Causality Behind Experimental Choices

The choice of an intramolecular Friedel-Crafts reaction is predicated on its reliability and the ready availability of starting materials. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl group is tethered to the aromatic ring, favoring the formation of the desired cyclic ketone. The selection of the acid catalyst is critical; polyphosphoric acid (PPA) is often favored for its dual role as a catalyst and a solvent, promoting the reaction with high efficiency. Alternatively, a combination of a Lewis acid like aluminum chloride (AlCl₃) with an acyl chloride precursor offers a potent electrophile for the cyclization.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid

Step 1: Synthesis of 4-(4-chlorophenyl)butanoic acid

A mixture of 4-chlorobenzene (1.0 eq), succinic anhydride (1.1 eq), and anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) is stirred at room temperature. The reaction is then quenched with ice-water and hydrochloric acid. The resulting 4-(4-chlorophenyl)-4-oxobutanoic acid is then reduced, for example, by a Clemmensen or Wolff-Kishner reduction, to yield 4-(4-chlorophenyl)butanoic acid.

Step 2: Cyclization to 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

4-(4-chlorophenyl)butanoic acid (1.0 eq) is added to an excess of polyphosphoric acid (PPA) with mechanical stirring. The mixture is heated to 80-90°C for approximately 30 minutes. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the hot reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then dried. The crude product can be further purified by recrystallization or column chromatography.

dot graph "Friedel_Crafts_Acylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for Friedel-Crafts Acylation Route

Route 2: Ring Expansion of a Substituted Indanone

An alternative approach to the seven-membered benzosuberone ring system involves the ring expansion of a six-membered ring precursor, such as a substituted indanone. This strategy can offer a different retrosynthetic disconnection and may be advantageous if the indanone precursor is more readily accessible.

Causality Behind Experimental Choices

Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, provide a powerful method for increasing ring size by one carbon. This approach starts with a more readily available six-membered ring and introduces the seventh member through a carefully orchestrated series of reactions. The key is the formation of a diazomethane adduct or a similar reactive intermediate that can undergo rearrangement.

Experimental Protocol: Ring Expansion Approach

Step 1: Synthesis of 6-chloro-1-indanone

This can be achieved via an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid, which is synthesized from 4-chlorobenzene and succinic anhydride followed by reduction and subsequent homologation.

Step 2: Formation of the Spiro-epoxide

6-chloro-1-indanone is treated with trimethylsulfonium iodide and a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (DMSO) to form the corresponding spiro-epoxide.

Step 3: Ring Expansion

The spiro-epoxide is then subjected to a Lewis acid-catalyzed rearrangement. Treatment with a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), in an inert solvent at low temperature promotes the ring expansion to afford 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

dot graph "Ring_Expansion_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for Ring Expansion Route

Comparative Analysis

ParameterRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Ring Expansion of Indanone
Overall Yield Generally high (can exceed 90% for the cyclization step).Moderate to good, but can be lower due to the multi-step nature of the ring expansion.
Starting Materials Readily available and relatively inexpensive (chlorobenzene, succinic anhydride).Requires a pre-formed indanone, which adds steps to the overall synthesis.
Reagents & Conditions Uses strong acids (PPA, AlCl₃) which can be corrosive and require careful handling. The cyclization is often a one-pot procedure.Involves strong bases (NaH) and moisture-sensitive reagents. The rearrangement requires careful temperature control.
Scalability Well-established for large-scale synthesis.Can be more challenging to scale up due to the handling of reactive intermediates.
Atom Economy Good, with the main byproduct being water.Lower, due to the use of stoichiometric reagents in the epoxidation and rearrangement steps.
Green Chemistry Use of corrosive acids is a drawback.Use of hazardous reagents like sodium hydride and DMSO.

Conclusion

Both the intramolecular Friedel-Crafts acylation and the ring expansion of a substituted indanone represent viable synthetic routes to 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

The Intramolecular Friedel-Crafts Acylation stands out as the more direct, efficient, and scalable method, making it the preferred choice for most applications. Its high yield and reliance on readily available starting materials contribute to its cost-effectiveness.

The Ring Expansion route, while potentially lower in overall yield and more complex to execute, offers a valuable alternative, particularly in cases where the corresponding indanone is a readily available intermediate from other synthetic endeavors.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of production, the availability of starting materials and reagents, and the laboratory's capabilities.

Comparative Guide to the Bioisosteric Replacement of Chlorine in 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacological Properties

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the various tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful strategy to fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth, technical comparison of potential bioisosteric replacements for the chlorine atom in 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a scaffold with potential applications in medicinal chemistry. We will explore the rationale behind these choices, provide synthetic methodologies, and present a comparative analysis of their expected properties based on established principles and experimental data from analogous systems.

The Rationale for Bioisosteric Replacement of Aryl Chlorides

The chlorine atom in the 2-position of the benzoannulenone scaffold is a typical halogen substituent found in many bioactive molecules. While it can contribute favorably to binding affinity through halogen bonding and by modulating lipophilicity, it also presents potential liabilities. These can include:

  • Metabolic Instability: Aryl chlorides can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.

  • Off-Target Effects: The lipophilic nature of chlorine can sometimes lead to non-specific binding and associated toxicity.

  • Limited Intellectual Property Space: The prevalence of chlorinated compounds in certain therapeutic areas can make it challenging to secure novel intellectual property.

Bioisosteric replacement aims to address these challenges by substituting the chlorine atom with other functional groups that mimic its size, shape, and electronic properties while offering improved overall characteristics.

Selection of Bioisosteres for Chlorine

The choice of a suitable bioisostere is a multifactorial decision based on the desired property modulations. For the 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one core, we will consider the following classical and non-classical bioisosteres:

  • Methyl (CH₃): A classic isostere for chlorine, it is of similar size but is electronically donating and more lipophilic.

  • Trifluoromethyl (CF₃): A non-classical isostere that is significantly more electron-withdrawing than chlorine and highly lipophilic. It can also participate in unique non-covalent interactions.

  • Cyano (CN): A linear, electron-withdrawing group that can act as a hydrogen bond acceptor. It is more polar than chlorine.

  • Methoxy (OCH₃): An electron-donating group that can also act as a hydrogen bond acceptor, potentially improving solubility.

Below is a diagram illustrating the bioisosteric replacement strategy for our target molecule.

G cluster_0 Parent Compound cluster_1 Bioisosteric Analogs A 2-Chloro-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one B 2-Methyl Analog A->B Replace Cl with CH₃ C 2-Trifluoromethyl Analog A->C Replace Cl with CF₃ D 2-Cyano Analog A->D Replace Cl with CN E 2-Methoxy Analog A->E Replace Cl with OCH₃

Caption: Bioisosteric replacement strategy for the 2-chloro-benzoannulenone scaffold.

Synthesis and Experimental Protocols

A general synthetic approach to the parent compound and its bioisosteric analogs can be achieved through a Friedel-Crafts acylation followed by further modifications. Below is a generalized workflow and specific protocols.

G A Substituted Benzene C Friedel-Crafts Acylation (AlCl₃) A->C B Glutaric Anhydride B->C D Keto Acid Intermediate C->D E Clemmensen or Wolff-Kishner Reduction D->E F Aryl Pentanoic Acid E->F G Intramolecular Friedel-Crafts Acylation (PPA or H₂SO₄) F->G H Target Benzoannulenone G->H

Caption: Generalized synthetic workflow for benzoannulenone analogs.

Protocol 1: Synthesis of the Parent Compound (2-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one)

This protocol is adapted from known procedures for similar scaffolds.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dry dichloromethane (DCM, 10 mL/mmol) at 0 °C, add glutaric anhydride (1.1 eq).

  • Stir the mixture for 15 minutes, then add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice with concentrated HCl and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the keto acid intermediate.

Step 2: Reduction

  • To a solution of the keto acid (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to 180-200 °C and maintain for 4 hours, allowing water to distill off.

  • Cool the reaction, dilute with water, and acidify with concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the aryl pentanoic acid.

Step 3: Intramolecular Cyclization

  • Add the aryl pentanoic acid (1.0 eq) to polyphosphoric acid (PPA, 10x by weight) at 80 °C.

  • Stir vigorously for 1 hour.

  • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Note: The synthesis of the bioisosteric analogs would follow a similar pathway, starting with the appropriately substituted benzene (toluene for the methyl analog, benzonitrile for the cyano analog, etc.). For the trifluoromethyl analog, a more specialized starting material or a cross-coupling reaction on a bromo-intermediate might be necessary.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes the key physicochemical properties and expected biological implications of each bioisostere compared to the parent chlorine compound.

PropertyChlorine (Cl)Methyl (CH₃)Trifluoromethyl (CF₃)Cyano (CN)Methoxy (OCH₃)
van der Waals Radius (Å) 1.752.002.701.601.80 (O) / 2.00 (CH₃)
Hammett Constant (σp) +0.23-0.17+0.54+0.66-0.27
Lipophilicity (cLogP) +0.71+0.56+0.88-0.57-0.02
H-Bonding Potential Weak AcceptorNoneWeak AcceptorStrong AcceptorStrong Acceptor
Expected Metabolic Stability ModerateHighHighHighModerate (O-demethylation)
Expected Solubility LowLowVery LowModerateModerate-High

Discussion of Expected Outcomes:

  • Methyl (CH₃) Analog: The replacement of chlorine with a methyl group is expected to slightly decrease the electron-withdrawing nature of the aromatic ring and maintain lipophilicity. This may lead to a slight decrease in potency if an electron-deficient ring is required for binding, but could improve metabolic stability by removing the potential for oxidative dehalogenation.

  • Trifluoromethyl (CF₃) Analog: This substitution will drastically increase the electron-withdrawing character and lipophilicity. The CF₃ group is metabolically very stable. This analog is likely to have significantly different binding properties, potentially higher potency if strong electron withdrawal is favored, but also a risk of lower solubility and higher non-specific binding.

  • Cyano (CN) Analog: The cyano group is a strong electron-withdrawing group and a good hydrogen bond acceptor. Its introduction is expected to decrease lipophilicity and potentially improve aqueous solubility. This could lead to a different binding mode and improved pharmacokinetic properties.

  • Methoxy (OCH₃) Analog: The methoxy group is electron-donating and can act as a hydrogen bond acceptor. This substitution is likely to increase polarity and solubility. However, it introduces a potential metabolic soft spot through O-demethylation, which could be a liability depending on the desired duration of action.

Conclusion

The bioisosteric replacement of the chlorine atom in 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one offers a rich avenue for optimizing the molecule's properties. The choice of bioisostere should be guided by the specific therapeutic objective. For instance, if metabolic stability is a primary concern, the methyl or trifluoromethyl analogs would be promising candidates. If improved solubility and a different binding interaction profile are desired, the cyano or methoxy analogs would be more appropriate choices. The synthetic routes outlined provide a feasible path to these target molecules, and the comparative data presented here, based on established medicinal chemistry principles, offers a solid foundation for further experimental investigation.

A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth framework for the analytical characterization of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS: 24127-36-4). In the absence of a comprehensive, publicly available database of experimental spectra for this specific molecule, this document serves as a predictive and methodological comparison guide. We will cross-reference theoretically predicted data with the expected outcomes from standard analytical techniques, empowering researchers to confidently validate their own experimental results.

This guide is structured to provide not just data, but a self-validating workflow. Each section explains the causality behind experimental choices, ensuring that the protocols described are robust and grounded in established analytical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, ¹H and ¹³C NMR will provide definitive information on the number of unique protons and carbons, their electronic environments, and their connectivity.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental data, we rely on computational prediction algorithms to establish a benchmark for comparison. The following table outlines the predicted ¹H NMR chemical shifts. These predictions are based on established models that analyze the molecule's topology and electronic structure.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.85d1HH-4Deshielded by the anisotropic effect of the adjacent carbonyl group.
~7.40dd1HH-3Exhibits coupling to both H-1 and H-4.
~7.28d1HH-1Coupled to H-3.
~2.95t2HH-6Protons alpha to the carbonyl group are deshielded.
~2.70t2HH-9Benzylic protons adjacent to the aromatic ring.
~1.90m4HH-7, H-8Aliphatic protons in the cycloheptane ring, likely overlapping.
Predicted ¹³C NMR Spectral Data

Similarly, the predicted ¹³C NMR spectrum provides a carbon map of the molecule. Proton-decoupled ¹³C NMR is standard, where each unique carbon appears as a singlet.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (ppm)AssignmentRationale
~204.0C-5Characteristic chemical shift for a ketone carbonyl carbon.
~145.0C-4aQuaternary aromatic carbon adjacent to the carbonyl.
~140.0C-9aQuaternary aromatic carbon.
~138.0C-2Aromatic carbon bearing the chlorine atom.
~132.0C-4Aromatic CH carbon.
~130.0C-1Aromatic CH carbon.
~128.0C-3Aromatic CH carbon.
~42.0C-6Aliphatic carbon alpha to the carbonyl.
~35.0C-9Benzylic carbon.
~30.0C-7Aliphatic carbon.
~25.0C-8Aliphatic carbon.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking.

    • Ensure the solid is fully dissolved. If necessary, gentle vortexing can be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

    • Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine, ensuring it is set to the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Data Acquisition:

    • Locking & Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.[4] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Tune and match the proton probe.

      • Acquire a standard single-pulse ¹H spectrum. A 30° or 45° pulse angle is often sufficient to avoid saturation with a short relaxation delay (e.g., 1-2 seconds).

      • Typically, 8 to 16 scans are adequate for a sample of this concentration.

    • ¹³C NMR Acquisition:

      • Tune and match the carbon probe.

      • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

      • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or the CDCl₃ triplet (77.16 ppm for ¹³C).

    • For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is expected to show characteristic absorptions for its ketone, aromatic ring, and aliphatic components.[5][6]

Table 3: Expected Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
~1685C=O stretchAromatic Ketone
1600-1585, 1500-1400C=C stretchAromatic Ring
~750C-Cl stretchAryl Halide

The carbonyl (C=O) stretch is expected to be the most intense and diagnostic peak in the spectrum. Its position around 1685 cm⁻¹ is characteristic of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[7]

Experimental Protocol: FT-IR Data Acquisition (Thin Solid Film Method)

This method is quick, requires minimal sample, and avoids interference from mulling agents.[8]

Methodology:

  • Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and wipe with a lint-free tissue.

  • Sample Preparation:

    • Place a small amount of the solid compound (a few milligrams) into a clean vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

    • Using a pipette, place a drop of this solution onto the surface of the salt plate.

  • Film Formation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[8] If the resulting spectrum is too weak, another drop of the solution can be added and evaporated.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.[9]

Expected Mass Spectrum Features

Table 4: Expected Key Ions in EI-MS

m/z ValueIonRationale
194 / 196[M]⁺˙Molecular Ion Peak . The presence of a peak at m/z 196 (M+2) with an intensity approximately one-third of the m/z 194 peak is the characteristic isotopic signature of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[10][11]
166 / 168[M-CO]⁺˙Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones.
159[M-Cl]⁺Loss of the chlorine radical.
128[M-CO-Cl-H]⁺˙Subsequent fragmentation following loss of CO and Cl.

The primary fragmentation pathway for cyclic ketones is often alpha-cleavage, which in this case would lead to a ring-opened radical cation that might undergo further fragmentation.[12][13]

Experimental Protocol: EI-MS Data Acquisition

Methodology:

  • Sample Introduction: The sample is typically introduced via a direct insertion probe for solids or via a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • The sample molecules in the gas phase enter the ion source, which is under high vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the molecules.[14] This energy is sufficient to eject an electron from the molecule, forming a high-energy molecular ion (M⁺˙).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of the Analytical Workflow

To ensure scientific integrity, a logical workflow from sample preparation to data cross-referencing is essential.

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData Analysis & Cross-Referencingprep_nmrDissolve in CDCl₃acq_nmr¹H & ¹³C NMRprep_nmr->acq_nmrprep_irCast Thin Filmacq_irFT-IRprep_ir->acq_irprep_msPrepare for GC/Probeacq_msEI-MSprep_ms->acq_msprocessProcess Spectra(Phase, Calibrate, Integrate)acq_nmr->processacq_ir->processacq_ms->processcompareCross-Reference Dataprocess->compareconfirmStructural Confirmationcompare->confirm

Caption: General experimental workflow for analytical characterization.

Gcluster_refReference Frameworkexp_dataExperimental Data(¹H, ¹³C, IR, MS)conclusionConclusion:Structure Consistent?exp_data->conclusionComparepred_nmrPredicted NMR Shiftspred_nmr->conclusionir_theoryIR Correlation Tablesir_theory->conclusionms_theoryMS Fragmentation Rules& Isotope Patternsms_theory->conclusion

Caption: Logical diagram for cross-referencing analytical data.

Conclusion

The structural elucidation of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one requires a multi-faceted analytical approach. By systematically acquiring experimental ¹H NMR, ¹³C NMR, IR, and MS data and cross-referencing it with the theoretical and predicted values outlined in this guide, researchers can achieve a high degree of confidence in the compound's identity and purity. This self-validating methodology ensures scientific integrity and provides a robust framework for the characterization of novel chemical entities.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (CAS No. 24127-36-4). As a chlorinated organic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principle: Hazard Recognition and Classification

The foundation of safe disposal is a thorough understanding of the material's hazards. 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is classified as a halogenated organic compound . This classification is critical because it dictates the required waste stream and disposal technology. Co-mingling halogenated waste with non-halogenated solvents is a common and costly error; it renders the entire volume of waste unsuitable for simpler, less expensive disposal methods like solvent recovery and necessitates specialized treatment[2].

The specific hazards associated with this compound, as identified in the Globally Harmonized System (GHS), are summarized below.

Table 1: GHS Hazard Identification for 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Hazard CodeHazard StatementPractical Implication
H302+H332Harmful if swallowed or if inhaled[3].Avoid ingestion and generation of aerosols or dusts. All handling must be performed in a certified chemical fume hood.
H315Causes skin irritation[3].Direct skin contact must be prevented through appropriate personal protective equipment (PPE).
H319Causes serious eye irritation[3].Chemical splash goggles or a face shield are mandatory to prevent eye exposure.
H335May cause respiratory irritation[3].Engineering controls, primarily a fume hood, are essential to protect the respiratory tract.

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn at all times when handling 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, including during weighing, transfer, and disposal procedures:

  • Eye Protection: Tightly fitting safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A laboratory coat. For larger quantities or situations with a high risk of splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors[4].

Step-by-Step Disposal and Containment Procedure

Disposal must be approached with the same rigor as any experimental procedure. The objective is to safely contain the chemical waste in a designated, properly labeled container for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Designate the Correct Waste Container

  • Select a container approved for liquid or solid hazardous waste, as appropriate. This is typically a high-density polyethylene (HDPE) container for liquids or a sealable drum for solids[5].

  • The container must be explicitly labeled for "Halogenated Organic Waste" [2]. Never use a container designated for non-halogenated solvents.

Step 2: Prepare the Waste Label

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant, harmful)

    • The accumulation start date (the date the first drop of waste is added)

Step 3: Waste Transfer

  • For Solid Waste: Carefully transfer the solid chemical into a designated, labeled solid waste container using a spatula or scoop. Avoid creating dust.

  • For Contaminated Labware (e.g., weighing boats, gloves): Place these items in the designated solid halogenated waste container.

  • For Solutions: Using a funnel, carefully pour solutions containing the compound into the designated liquid "Halogenated Organic Waste" container.

  • For Rinsate: When decontaminating glassware, use a small amount of an appropriate organic solvent (e.g., acetone, ethanol). The first rinse should be collected and disposed of as halogenated liquid waste.

Step 4: Secure and Store the Waste Container

  • Tightly close the waste container after each addition[4][5].

  • Store the container in a well-ventilated, designated satellite accumulation area, typically within or near the laboratory.

  • The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arrange for Disposal

  • Once the container is full (typically no more than 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup[5].

Disposal Workflow and Final Disposition

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Gcluster_labLaboratory Operationscluster_ehsFinal DispositionAWaste Generation(Solid or Solution)BHazard Assessment:Is it a Halogenated Organic?A->BCSegregate intoHalogenated Waste StreamB->CYesDNon-HalogenatedWaste StreamB->DNoEProperly LabeledWaste ContainerC->EFSecure Storage inSecondary ContainmentE->FGRequest EHS PickupF->GHHigh-TemperatureIncinerationG->HEHS TransportIFlue Gas Scrubbing(Neutralize HCl)H->IJSafe EmissionI->J

Caption: Disposal workflow for halogenated organic compounds.

The Rationale for High-Temperature Incineration

Disposing of chlorinated organic residues via landfill is now generally prohibited due to their toxicity and potential to leach into water sources[6]. The accepted and environmentally responsible method for the final destruction of halogenated organic waste is high-temperature incineration[4][7][8].

This process involves the controlled combustion of the waste at temperatures typically ranging from 800°C to 1500°C[7]. The high heat breaks the carbon-chlorine bonds, decomposing the molecule into simpler, gaseous byproducts, primarily carbon dioxide, water, and hydrogen chloride (HCl)[6][7]. The resulting acidic flue gas is then passed through a "scrubber," which uses a caustic solution (like sodium hydroxide) to neutralize the HCl, preventing its release into the atmosphere[4][6][7]. This ensures complete and permanent disposal of the hazardous material[6].

Navigating the Safe Handling of 2-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

For Immediate Implementation: This guide provides essential safety protocols for all personnel handling 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe laboratory environment. This document encompasses personal protective equipment (PPE) selection, operational handling procedures, emergency response, and compliant waste disposal.

Understanding the Hazard: Chemical Profile and Associated Risks

2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a halogenated cyclic ketone with the molecular formula C₁₁H₁₁ClO.[2] While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information.

GHS Hazard Statements: [2]

  • H302+H332: Harmful if swallowed or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate a cautious approach, with a primary focus on preventing inhalation, skin, and eye contact. The presence of the α-chloro ketone functional group suggests potential for reactivity and requires careful handling to avoid unforeseen hazardous reactions.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Body PartRequired PPERationale and Key Considerations
Hands Double gloving with a compatible material such as Butyl rubber or Viton® .Standard nitrile gloves offer poor resistance to both ketones and halogenated hydrocarbons and should not be used.[3][4][5][6] Butyl and Viton® provide superior protection against these chemical classes. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eyes and Face Safety goggles in conjunction with a face shield .The high risk of serious eye irritation necessitates the robust protection of safety goggles.[2] A face shield provides an additional layer of protection against splashes to the entire face.
Body A chemically resistant laboratory coat or apron worn over full-length clothing.This protects against spills and splashes, preventing skin contact and contamination of personal clothing.
Respiratory Work should be conducted in a certified chemical fume hood . For situations with potential for aerosol generation or where a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.Given that the compound is harmful if inhaled and may cause respiratory irritation, engineering controls like a fume hood are the primary means of protection.[2][7] In their absence, appropriate respiratory protection is mandatory.

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure risk. The following diagram illustrates the key stages of handling this compound within the laboratory.

HandlingWorkflowcluster_storageSecure Storagecluster_handlingControlled Handlingcluster_disposalWaste ManagementStorageReceive and Store in aDesignated, Ventilated AreaHandlingWeighing and Aliquotingin a Fume HoodStorage->HandlingTransport inSecondary ContainmentExperimentExperimental Use(in situ or in closed system)Handling->ExperimentWasteSegregate HalogenatedWaste StreamExperiment->WasteDisposalDispose viaCertified Hazardous Waste VendorWaste->Disposal

Caption: Workflow for handling 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]

    • Halogenated compounds should be stored separately from flammable solvents to prevent violent reactions in case of a fire.[9][10]

  • Preparation and Use:

    • All handling of the solid compound, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.

    • Use dedicated glassware and utensils. If they must be reused, decontaminate them thoroughly after use.

    • When transferring the compound, use a secondary container to prevent spills.

Emergency Response: Preparedness and Action

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). For large spills, or if you are not equipped to handle them, evacuate the area and contact your institution's emergency response team.

End-of-Life Cycle: Waste Disposal

Proper segregation and disposal of waste are critical for environmental protection and regulatory compliance.

WasteSegregationcluster_waste_streamsWaste GenerationSolidWasteContaminated PPE(gloves, wipes)HalogenatedContainerDesignated HalogenatedWaste ContainerSolidWaste->HalogenatedContainerLiquidWasteResidual solutions and rinsatesLiquidWaste->HalogenatedContainerHalogenatedContainer->HalogenatedContainerIncinerationHigh-Temperature IncinerationHalogenatedContainer->IncinerationNonHalogenatedContainerSeparate Non-HalogenatedWaste ContainerNonHalogenatedContainer->NonHalogenatedContainerRecyclingSolvent Recycling orFuel BlendingNonHalogenatedContainer->Recycling

Caption: Segregation of halogenated and non-halogenated waste streams.

  • Segregation is Key: All waste contaminated with 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[11][12] The disposal methods for these two types of waste are different and significantly impact cost and environmental compliance.

  • Disposal Protocol: All halogenated waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[5]

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with 2-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and maintain a secure and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
Reactant of Route 2
2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.